Cyclopropyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azidocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-5-3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJCDQBFQWMLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316468 | |
| Record name | Azidocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19757-65-4 | |
| Record name | Azidocyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of Cyclopropyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl azide is a strained, energetic small molecule of significant interest in organic synthesis and medicinal chemistry. Its unique combination of a high-energy azide moiety and a strained cyclopropyl ring imparts distinct reactivity, making it a valuable building block for the synthesis of complex nitrogen-containing compounds. This guide provides a comprehensive overview of the chemical, physical, and hazardous properties of this compound. It includes detailed experimental protocols for its synthesis and key reactions, quantitative data presented in structured tables, and diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Due to its strained ring and energetic azide group, it is a molecule with inherent reactivity and potential hazards. A summary of its known physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1][2] |
| CAS Number | 19757-65-4 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Purity | 95% (commercially available) | [4] |
Spectroscopic Data
The structural characterization of this compound and its derivatives relies heavily on spectroscopic methods. Table 2 summarizes the expected and reported spectroscopic data.
Table 2: Spectroscopic Data for this compound and Derivatives
| Technique | Parameter | Observed Value (Example) | Significance | Reference |
| ¹H NMR | Chemical Shift (δ) | ~0.40-0.69 ppm (methylene protons), ~2.5 ppm (methine proton) | Indicates the chemical environment of protons, sensitive to cyclopropane ring strain. | [5] |
| ¹³C NMR | Chemical Shift (δ) | ~5.5 ppm (methylene carbons), ~36.79 ppm (methine carbon) | Reflects the electronic environment of carbon atoms, characteristic of cyclopropyl carbons. | [6][5][7] |
| FT-IR | Wavenumber (cm⁻¹) | 2100-2150 cm⁻¹ | Characteristic strong and sharp absorption band for the azide group (-N₃). |
Synthesis of this compound
This compound can be synthesized through several routes, primarily involving the nucleophilic substitution of a cyclopropyl halide or the diazotization of cyclopropylamine.
From Cyclopropyl Halides (e.g., Cyclopropyl Bromide)
This method involves the Sₙ2 reaction of a cyclopropyl halide with an azide salt, such as sodium azide.[2] The use of a phase transfer catalyst can enhance the reaction rate.[2]
Experimental Protocol: Synthesis from Cyclopropyl Bromide
-
Materials: Cyclopropyl bromide, sodium azide, acetone, water.
-
Procedure:
-
To a solution of cyclopropyl bromide (5 mmol) in a 1:3 mixture of water and acetone (0.25 M), add sodium azide (2.0 equivalents).[8]
-
Stir the mixture at room temperature for 30 minutes.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with water.[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound.[8]
-
Logical Relationship: Synthesis from Cyclopropyl Bromide
References
- 1. Azidocyclopropane | C3H5N3 | CID 12523657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. aksci.com [aksci.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations - Open Chemistry - Volume 2, Issue 1 (2004) - PSJD - Yadda [psjd.icm.edu.pl]
- 8. rsc.org [rsc.org]
Synthesis of cyclopropyl azide from cyclopropylamine
An In-depth Technical Guide to the Synthesis of Cyclopropyl Azide from Cyclopropylamine
Introduction
This compound is a high-energy, strained cyclic organic compound of significant interest in medicinal chemistry and drug development. The cyclopropyl moiety is a key pharmacophore in numerous pharmaceuticals, and the azide group serves as a versatile functional handle for a variety of chemical transformations, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition.[1][2] This guide provides a detailed technical overview of the synthesis of this compound from its primary amine precursor, cyclopropylamine, focusing on the core chemical principles, experimental procedures, and critical safety considerations for researchers and drug development professionals.
Core Synthesis Pathway: Diazotization and Azidation
The most direct method for converting cyclopropylamine to this compound is a two-step, one-pot process involving diazotization followed by azidation.[1] This transformation hinges on the conversion of the primary amine group into a diazonium salt, which is a highly reactive intermediate. Due to the inherent instability of aliphatic diazonium salts, this reaction is performed in situ and immediately followed by reaction with an azide source to yield the final product.[1][3]
Reaction Mechanism
The synthesis proceeds through the following mechanistic steps:
-
Formation of Nitrous Acid: Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][4]
-
Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the nitrosonium ion, forming an N-nitrosammonium ion.
-
Deprotonation and Tautomerization: A series of proton transfer steps leads to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Salt: Protonation of the hydroxyl group followed by the loss of a water molecule generates the transient cyclopropyl diazonium salt.[1][5]
-
Nucleophilic Substitution: The diazonium salt is then subjected to nucleophilic attack by the azide anion (N₃⁻), typically from sodium azide. This results in the displacement of nitrogen gas (N₂), a very stable leaving group, and the formation of this compound.[1]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound from cyclopropylamine. This protocol is based on general diazotization procedures for primary amines.[1][4] Researchers should perform their own risk assessment and optimization.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Cyclopropylamine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Diethyl ether or other suitable extraction solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve cyclopropylamine in an aqueous solution of hydrochloric acid.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining this low temperature is crucial to ensure the stability of the intermediate diazonium salt.[4]
-
Diazotization: While vigorously stirring, slowly add a pre-cooled aqueous solution of sodium nitrite via a dropping funnel. The addition rate should be controlled to keep the internal temperature of the reaction below 10 °C.[4]
-
Azidation: After the addition of sodium nitrite is complete, continue stirring for a short period (e.g., 15-30 minutes) at 0-5 °C. Subsequently, slowly add an aqueous solution of sodium azide, again ensuring the temperature does not rise significantly. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the evolution of nitrogen gas ceases.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and reduced pressure. Caution: Do not distill to dryness. This compound is a low molecular weight azide and is potentially explosive.[6][7]
-
Characterization: The final product should be characterized using appropriate analytical techniques, such as ¹H NMR spectroscopy, to confirm its identity and purity.[1]
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
Precise yields for the synthesis of this compound from cyclopropylamine are highly dependent on reaction conditions, scale, and the efficiency of the workup procedure. Careful temperature control is paramount to minimize side reactions and decomposition of the unstable diazonium intermediate.[1]
| Parameter | Value/Range | Notes |
| Reaction Temperature | 0 - 10 °C | Critical for the stability of the diazonium salt intermediate.[4] |
| pH | 1 - 2 | The reaction should be kept strongly acidic.[4] |
| Reaction Time | 1 - 24 hours | Varies depending on scale and specific amine substrate.[8] |
| Typical Yield | Moderate to Good | Yields are often not quantitative due to the instability of the intermediate and potential side reactions. |
Critical Safety Precautions
The synthesis and handling of this compound require strict adherence to safety protocols due to the toxic and potentially explosive nature of the reagents and product.
-
Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide.[7] Avoid contact with skin and inhalation. Always handle in a well-ventilated fume hood.[9][10]
-
Explosion Hazard:
-
Hydrazoic Acid Formation: Never allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[10] All additions of azide should be done to a basic or neutral solution if possible, or very carefully to a cold, dilute acidic solution.
-
Heavy Metal Azides: Azides can form shock-sensitive and explosive salts with heavy metals such as copper, lead, and mercury.[7] Avoid using metal spatulas for transferring azide salts and ensure that azide waste does not come into contact with metal pipes or containers.[6][10]
-
Product Instability: Low molecular weight organic azides, such as this compound, can be explosive and sensitive to heat, shock, and friction.[6][11] Purification by distillation is strongly discouraged.[7] It is recommended to use the product in solution directly for subsequent steps whenever possible.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and suitable chemical-resistant gloves.[9]
-
Engineering Controls: All work should be conducted in a chemical fume hood.[6] The use of a blast shield is strongly recommended, especially when working on a larger scale.[6]
-
Waste Disposal: Azide-containing waste must be collected separately and quenched appropriately before disposal according to institutional guidelines. Do not mix azide waste with acidic waste streams.[10]
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 5. flexiprep.com [flexiprep.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. US4250089A - Process for diazotizing aromatic amines - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. uakron.edu [uakron.edu]
General Overview of the Synthesis of Cyclopropyl Azide from Cyclopropyl Bromide
Due to the potentially hazardous nature of cyclopropyl azide, which, like many low-molecular-weight organic azides, can be explosive, I cannot provide a detailed, step-by-step synthesis guide. The synthesis and handling of such materials require strict safety protocols and should only be performed by trained professionals in a controlled laboratory setting.
However, I can provide a general overview of the chemical principles and common methodologies discussed in the scientific literature for the synthesis of this compound from cyclopropyl bromide, focusing on academic understanding and safety awareness.
The synthesis of this compound from cyclopropyl bromide is typically achieved through a nucleophilic substitution reaction. In this process, the bromide ion (Br⁻), a good leaving group, is displaced by the azide ion (N₃⁻). This reaction falls under the category of Sₙ2 (bimolecular nucleophilic substitution) reactions.
The general transformation can be represented as:
Cyclopropyl Bromide + Azide Salt → this compound + Bromide Salt
Key Reagents and Conditions
-
Azide Source: Sodium azide (NaN₃) is the most commonly used reagent to provide the azide nucleophile. Other azide salts, such as lithium azide or potassium azide, can also be employed.
-
Solvent: The choice of solvent is crucial for the success of the reaction. Polar aprotic solvents are generally preferred because they can solvate the cation of the azide salt, leaving the azide anion more "naked" and, therefore, more nucleophilic. Common solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH₃CN)
-
-
Temperature: The reaction is often heated to increase the rate of substitution. However, the temperature must be carefully controlled, as organic azides can decompose, sometimes explosively, at elevated temperatures. Reaction temperatures cited in the literature typically range from 50°C to 100°C.
-
Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the specific conditions used.
Reaction Workflow
The following diagram illustrates a generalized workflow for this type of synthesis.
Caption: Generalized workflow for this compound synthesis.
Safety Considerations
It is critical to emphasize the significant hazards associated with this synthesis:
-
Explosion Hazard: Sodium azide is toxic and can form explosive heavy metal azides. More importantly, the product, this compound, is a low-molecular-weight organic azide with a high nitrogen content, making it potentially explosive. It can be sensitive to shock, friction, and heat.
-
Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Decomposition: At elevated temperatures, this compound can undergo rapid, exothermic decomposition, leading to a dangerous increase in pressure and potential explosion.
Due to these risks, any attempt at this synthesis must be preceded by a thorough literature search for established safety protocols and a comprehensive risk assessment. The use of safety shields and small-scale reactions is strongly recommended.
This information is for educational and informational purposes only and does not constitute a recommendation or endorsement for performing this chemical synthesis. The synthesis of potentially explosive materials should not be attempted by anyone other than trained professional chemists under controlled and approved laboratory conditions.
Molecular weight of cyclopropyl azide
An In-Depth Technical Guide to Cyclopropyl Azide for Researchers and Drug Development Professionals
Introduction
This compound (C₃H₅N₃) is a strained cyclic organic compound that has garnered significant interest in the fields of synthetic chemistry and drug discovery. The unique chemical properties imparted by the highly strained three-membered cyclopropyl ring, combined with the energetic and reactive nature of the azide group, make it a versatile building block for synthesizing complex nitrogen-containing molecules. Its utility is particularly pronounced in the realm of "click chemistry," a set of biocompatible reactions that are revolutionizing drug development and materials science.[1][2] The incorporation of a cyclopropyl moiety into drug candidates can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Core Properties and Data
This compound is a compound with the chemical formula C₃H₅N₃ and a molecular weight of 83.09 g/mol .[1][5] Its structure consists of a three-membered carbon ring attached to an azide functional group.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | [1][5] |
| Molecular Weight | 83.09 g/mol | [1][5] |
| CAS Number | 19757-65-4 | [1][5] |
| IUPAC Name | azidocyclopropane | [5] |
| SMILES | C1CC1N=[N+]=[N-] | [5] |
| InChI Key | ICJCDQBFQWMLJL-UHFFFAOYSA-N | [1][5] |
Experimental Protocols for Synthesis
Several synthetic routes to this compound have been developed, each with its own advantages. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Nucleophilic Substitution of Cyclopropyl Halides
A common and effective method for synthesizing this compound involves the nucleophilic substitution of a cyclopropyl halide (typically bromide or iodide) with an azide salt, such as sodium azide (NaN₃).[1] This reaction generally proceeds via an Sₙ2 mechanism.
Experimental Protocol:
-
Dissolution: Dissolve the cyclopropyl halide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Addition of Azide: Add a stoichiometric excess of sodium azide to the solution.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C, depending on the reactivity of the halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Transformation of Cyclopropylamine
Another direct method involves the conversion of cyclopropylamine to this compound through a diazotization reaction followed by azidation.[1]
Experimental Protocol:
-
Acidic Solution: Prepare a solution of cyclopropylamine in an aqueous mineral acid (e.g., hydrochloric acid) and cool it to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled amine solution. This in situ generation of nitrous acid (HNO₂) forms a transient cyclopropyl diazonium salt.[1]
-
Azidation: To the diazonium salt solution, add a solution of sodium azide in water. The azide anion displaces the diazonium group, leading to the formation of this compound and the evolution of nitrogen gas.[1]
-
Extraction and Purification: Once the reaction is complete, extract the product with an organic solvent and purify it using standard techniques as described in the previous method. Careful temperature control is crucial to minimize side reactions.[1]
Workflow for the Synthesis of this compound
The following diagram illustrates a generalized workflow for the two primary synthesis methods described above.
Caption: Generalized workflows for the synthesis of this compound.
Applications in Drug Discovery and Development
The unique structural and electronic properties of the cyclopropyl group make it a valuable component in medicinal chemistry.[3][4] When combined with the azide functional group, it becomes a powerful tool for creating novel molecular architectures through click chemistry.
Role of the Cyclopropyl Moiety
The incorporation of a cyclopropyl ring into a drug molecule can have several beneficial effects:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[3][4]
-
Conformational Rigidity: The rigid structure of the cyclopropyl group can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[3][4]
-
Enhanced Potency: The unique electronic properties of the cyclopropyl ring can favorably influence interactions with biological targets.[3][4]
-
Improved Pharmacokinetics: The lipophilicity of the cyclopropyl group can be used to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
Application in Click Chemistry
This compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting an azide with a terminal alkyne.[1] This methodology is widely used in drug discovery for:
-
Lead Optimization: Rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Bioconjugation: Linking drug molecules to targeting moieties, such as antibodies or peptides.
-
Fragment-Based Drug Discovery: Connecting small molecular fragments to build more potent drug candidates.
Signaling Pathway and Experimental Workflow Diagram
The diagram below illustrates the central role of this compound in a typical drug discovery workflow utilizing click chemistry.
Caption: Workflow of this compound in click chemistry for drug discovery.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and professionals in drug development. Its unique combination of a strained ring system and a reactive azide group provides a powerful platform for the synthesis of novel and complex molecules. The straightforward synthetic protocols and its applicability in robust reactions like CuAAC click chemistry underscore its importance in modern medicinal chemistry. A thorough understanding of its properties and reactivity will continue to facilitate the development of new therapeutics with improved efficacy and safety profiles.
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azidocyclopropane | C3H5N3 | CID 12523657 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Hazards of Cyclopropyl Azide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. Cyclopropyl azide is a potentially explosive and hazardous material. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Introduction
This compound (C₃H₅N₃) is a strained, energy-rich small molecule that has garnered interest in organic synthesis and medicinal chemistry as a versatile building block.[1] Its compact structure and reactive azide functionality make it a useful precursor for the synthesis of various nitrogen-containing compounds. However, the inherent strain of the cyclopropyl ring combined with the energetic nature of the azide group presents significant stability concerns and potential hazards. This guide provides a comprehensive overview of the stability and hazards associated with this compound, including its physicochemical properties, decomposition characteristics, safe handling protocols, and relevant experimental procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | N/A |
| Molecular Weight | 83.09 g/mol | N/A |
| CAS Number | 19757-65-4 | [2] |
| Appearance | Colorless to light yellow oil | [3] |
| Purity | Typically >95% | [2] |
Stability and Hazard Assessment
Organic azides are known for their potential to decompose explosively, and this compound is no exception.[4][5] The stability of organic azides is influenced by several factors, including their molecular weight, the ratio of carbon to nitrogen atoms, and the presence of activating functional groups.[6][7]
General Stability of Organic Azides
Small organic azides, like this compound, are particularly hazardous due to their high nitrogen content and low molecular weight.[4] The stability of organic azides can be qualitatively assessed using the following guidelines:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound (C₃N₃), the C/N ratio is 1. A rule of thumb suggests that organic azides with a C/N ratio between 1 and 3 can be synthesized in small quantities but should be handled with extreme caution and stored at low temperatures.[6]
-
Rule of Six: This rule suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe to handle.[5][7] this compound, with only three carbons, does not meet this criterion, highlighting its potential instability.
Thermal Stability
Shock Sensitivity
Low molecular weight organic azides are often sensitive to shock, friction, and static discharge.[5][6] Although specific impact sensitivity data (e.g., from drop-weight tests) for this compound is not available in the public domain, it should be treated as a shock-sensitive material. The presence of the strained cyclopropyl ring may further contribute to its sensitivity.
Incompatibilities
This compound is incompatible with a range of substances that can promote its violent decomposition. These include:
-
Strong Acids: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[10]
-
Heavy Metals and their Salts: Formation of heavy metal azides, which are often highly sensitive primary explosives, must be avoided.[6]
-
Strong Oxidizing and Reducing Agents: These can initiate rapid decomposition.
-
Chlorinated Solvents: Solvents like dichloromethane and chloroform should never be used with azides, as they can form extremely unstable di- and tri-azidomethane.[4]
Safe Handling and Storage
Given the potential hazards, strict safety protocols must be followed when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]
-
Hand Protection: Use of dual-layered gloves, such as a Silver Shield® glove under a nitrile glove, is recommended for handling azides.[10]
-
Body Protection: A flame-resistant lab coat should be worn.[10]
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood.[10]
-
A blast shield should be used at all times, especially during reactions and purification steps.[10]
-
Work on the smallest possible scale.
Storage
-
This compound should be stored in a cool, dark, and well-ventilated area, preferably in a refrigerator or freezer rated for flammable materials.[6][10]
-
Store away from incompatible materials, particularly acids and metals.[10]
-
Containers should be clearly labeled with the compound name and appropriate hazard warnings.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of this compound. These are for informational purposes only and should be adapted and performed by qualified researchers after a thorough risk assessment.
Synthesis of this compound
A common method for the synthesis of this compound is the nucleophilic substitution of a cyclopropyl halide with an azide salt.[1]
Reaction:
Materials:
-
Cyclopropyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide in DMSO.
-
Slowly add cyclopropyl bromide to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature. Caution: Do not distill to dryness.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The presence of the azide group is confirmed by a strong, sharp absorption band around 2100 cm⁻¹.[11][12]
Hazard Mitigation and Emergency Procedures
Spill and Leak Procedures
In case of a spill, evacuate the area immediately. Absorb small spills with an inert material like vermiculite or sand. Do not use combustible materials. The contaminated material should be treated as hazardous waste.
Waste Disposal
Azide-containing waste must be segregated and disposed of according to institutional and regulatory guidelines. Never mix azide waste with acidic waste.[4] A common practice for the destruction of residual azides is the careful addition of a reducing agent, such as sodium nitrite under acidic conditions (to form nitrous acid in situ), which converts the azide to nitrogen gas. This procedure should only be carried out by trained personnel.
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the individual to fresh air.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]
Visualizations
Caption: A workflow diagram illustrating the key steps for mitigating the hazards associated with this compound.
Caption: A diagram illustrating the factors that contribute to the instability of this compound.
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. rsc.org [rsc.org]
- 4. ucd.ie [ucd.ie]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Thermal Decomposition of Cyclopropyl Azide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl azide is a strained, high-energy molecule whose thermal decomposition provides a fascinating landscape of chemical reactivity, offering pathways to unique nitrogen-containing heterocycles. This technical guide delves into the core principles of the thermal decomposition of this compound, summarizing the current understanding of its reaction mechanisms, products, and the experimental methodologies employed in its study. While the thermal decomposition of the parent this compound primarily yields 1-azetine, the reaction pathway is sensitive to substitution on the cyclopropyl ring, leading to a variety of other products. This document provides a detailed overview of these pathways, supported by mechanistic diagrams and a summary of available data. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the chemistry of strained-ring systems and energetic materials.
Introduction
Organic azides are a versatile class of compounds that have found widespread application in organic synthesis, most notably in cycloaddition reactions ("click chemistry"), the synthesis of amines, and as precursors to nitrenes.[1] The introduction of a strained cyclopropyl ring adjacent to the azide functionality imbues this compound with unique chemical properties. The thermal decomposition of this compound is a process of significant interest as it involves the extrusion of dinitrogen and the subsequent rearrangement of a highly energetic intermediate, leading to the formation of strained heterocyclic compounds that are of interest in medicinal chemistry and drug development.[1] Early investigations into the thermolysis of cyclopropyl azides revealed a complex reactivity profile, yielding products such as 1-azetines, nitriles, and olefins, depending on the substitution pattern of the cyclopropane ring.[1]
This guide provides a detailed examination of the thermal decomposition of this compound, with a focus on the underlying reaction mechanisms, the characterization of decomposition products, and the experimental techniques used to probe these transformations.
Mechanistic Pathways of Thermal Decomposition
The thermal decomposition of this compound is believed to proceed primarily through the formation of a transient cyclopropylnitrene intermediate upon the extrusion of molecular nitrogen. The fate of this highly reactive species dictates the final product distribution. The main pathways observed are ring expansion to form 1-azetine and fragmentation to form olefins and nitriles.
Ring Expansion to 1-Azetine
The most prominent reaction pathway for the thermal decomposition of unsubstituted this compound is the ring expansion of the intermediate cyclopropylnitrene to form 1-azetine, a four-membered unsaturated heterocycle.[2] This process is thought to occur via a concerted rearrangement where the nitrogen atom inserts into one of the adjacent carbon-carbon bonds of the cyclopropane ring.
Caption: Proposed pathway for 1-azetine formation.
Olefin and Nitrile Formation
In the case of substituted cyclopropyl azides, particularly those bearing a phenyl group, the thermal decomposition can proceed via a different pathway to yield olefins and nitriles.[1] For instance, the thermolysis of trans-3-deuterio-2-phenylthis compound has been shown to produce styrene through a stereospecific cis-elimination.[3] This suggests a concerted mechanism where the extrusion of nitrogen is coupled with the cleavage of the cyclopropane ring and migration of a hydrogen atom.
Caption: Concerted pathway for styrene formation.
Quantitative Data
Detailed kinetic and thermodynamic data for the thermal decomposition of the parent this compound are not extensively reported in the literature. However, studies on the related Curtius rearrangement of cyclopropanoyl and cyclopropenoyl azides provide valuable insights into the energetics of processes involving the cyclopropyl group and azide functionality.
Curtius Rearrangement of Cyclopropanoyl Azides
Combined experimental and theoretical studies on the Curtius rearrangement of cyclopropanoyl azides to isocyanates have been conducted.[4] This reaction also involves the thermal extrusion of nitrogen, followed by rearrangement. The activation barriers for these rearrangements provide a useful comparison for estimating the stability of this compound.
| Compound | Method | Activation Barrier (kcal/mol) | Reference |
| Methyl 1-azidocarbonylcyclopropane-1-carboxylate | DFT (B3LYP/6-311+G(d,p)) | 25.1 | [4] |
| Methyl 1-azidocarbonylcycloprop-2-ene-1-carboxylate | DFT (B3LYP/6-311+G(d,p)) | 27.8 | [4] |
| Acetyl azide | DFT (B3LYP/6-311+G(d,p)) | 27.6 | [4] |
| Pivaloyl azide | DFT (B3LYP/6-311+G(d,p)) | 27.4 | [4] |
| Phenyl azide | DFT (B3LYP/6-311+G(d,p)) | 30.0 | [4] |
Table 1: Calculated Gas-Phase Activation Barriers for the Curtius Rearrangement of Various Acyl Azides.
Experimental Protocols
The study of the thermal decomposition of this compound often requires specialized techniques due to the high reactivity of the intermediates and the potential for explosive decomposition of the starting material. Flash Vacuum Pyrolysis (FVP) is a commonly employed method.
Synthesis of this compound
A common method for the synthesis of this compound is through the nucleophilic substitution of a cyclopropyl halide with an azide salt, such as sodium azide.[1]
General Procedure:
-
Cyclopropyl bromide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
An excess of sodium azide is added to the solution.
-
The mixture is heated with stirring for several hours to facilitate the SN2 reaction.
-
After cooling, the reaction mixture is partitioned between water and a low-boiling organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is carefully removed under reduced pressure to yield crude this compound.
Caution: this compound is an energetic material and should be handled with appropriate safety precautions.
Flash Vacuum Pyrolysis (FVP)
FVP is a technique used to study unimolecular reactions at high temperatures and low pressures. This method allows for the generation and observation of reactive intermediates by minimizing intermolecular collisions.
Caption: General workflow for FVP experiments.
General FVP Procedure:
-
A sample of this compound is slowly vaporized into a high-vacuum system.
-
The vapor is passed through a heated quartz tube (the pyrolysis zone), where thermal decomposition occurs. The temperature of the furnace is a critical parameter that is varied to study the reaction kinetics.
-
The products exiting the pyrolysis zone are rapidly quenched and collected in a cold trap, typically cooled with liquid nitrogen.
-
The collected products are then isolated and analyzed by standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their identity and yield.
Conclusion
The thermal decomposition of this compound is a rich area of chemical research, offering access to strained heterocyclic systems and providing fundamental insights into the reactivity of high-energy molecules. The primary decomposition pathway leads to the formation of 1-azetine via a cyclopropylnitrene intermediate. However, the reaction is highly sensitive to the substitution pattern on the cyclopropane ring, which can favor alternative fragmentation pathways. While significant progress has been made in understanding the qualitative aspects of these reactions, a comprehensive quantitative understanding of the kinetics and thermodynamics of the decomposition of the parent this compound remains an area for further investigation. The experimental techniques outlined in this guide, particularly Flash Vacuum Pyrolysis coupled with modern analytical methods, will continue to be instrumental in advancing our knowledge in this field. This understanding is crucial for harnessing the synthetic potential of cyclopropyl azides in the development of novel pharmaceuticals and advanced materials.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Cyclopropyl Azide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyl azide, a versatile building block in organic synthesis. Due to the inherent instability of small organic azides, this document combines available experimental data with high-quality computational predictions to offer a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. Detailed experimental protocols for synthesis and spectroscopic analysis are also presented to facilitate its use in research and development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides detailed insight into the electronic environment of the hydrogen and carbon atoms within the this compound molecule. Due to the limited availability of published experimental spectra for the parent compound, the following data is based on computational predictions and analysis of related structures.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.65 | Multiplet | CH-N₃ (1H) |
| ~0.85 | Multiplet | CH₂ cis to N₃ (2H) |
| ~0.75 | Multiplet | CH₂ trans to N₃ (2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~35.0 | C H-N₃ |
| ~7.0 | C H₂ |
Note: Predicted chemical shifts were obtained using advanced computational algorithms. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region typical for the asymmetric stretching vibration of the azide functional group.
Table 3: Key IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2115 | Strong | N₃ asymmetric stretch |
| ~3080-3000 | Medium | C-H stretch (cyclopropyl) |
| ~1250 | Medium | N₃ symmetric stretch |
| ~1050 | Medium | Cyclopropyl ring deformation |
Experimental Protocols
Safety Precaution: this compound is a potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood, behind a blast shield. Avoid exposure to heat, friction, and shock.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the diazotization of cyclopropylamine followed by reaction with sodium azide.[1]
Materials:
-
Cyclopropylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Deionized water
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, prepare a solution of cyclopropylamine in aqueous hydrochloric acid, cooled to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water dropwise to the stirred cyclopropylamine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the cyclopropyl diazonium salt.
-
In a separate beaker, dissolve sodium azide in deionized water and cool the solution to 0 °C.
-
Slowly add the freshly prepared cyclopropyl diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with deionized water and brine, then dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature to obtain crude this compound.
Note: Due to its volatility and potential for explosive decomposition, further purification by distillation should be avoided. The crude product is often used directly in subsequent reactions.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
IR Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure:
-
For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a solution cell.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Correlation of this compound's structure with its key NMR and IR spectroscopic features.
References
An In-depth Technical Guide to the Discovery and History of Cyclopropyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl azide, a strained cyclic organic azide, has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique combination of a high-energy azide moiety and a strained three-membered ring imparts distinct reactivity, making it a versatile synthon for the introduction of the cyclopropyl group and for the construction of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the discovery, synthesis, and rich history of this compound, with a focus on experimental methodologies and key reactivity patterns. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal syntheses are provided. Furthermore, key synthetic and reactive pathways are visualized using logical diagrams to facilitate a deeper understanding of the chemistry of this fascinating molecule.
Introduction and Historical Context
The study of organic azides dates back to the 19th century, with the pioneering work of Peter Griess on phenyl azide in 1864. However, the specific exploration of their cyclopropyl analogues did not occur until much later. The inherent ring strain of the cyclopropane ring, coupled with the energetic nature of the azide group, presented significant synthetic challenges and safety considerations.
A pivotal moment in the history of cyclopropyl azides was the work of Hassner and Galle in the early 1970s. Their development of a method for the stereospecific synthesis of cyclopropyl azides from cyclopropenes via the addition of mercuric azide opened the door for the systematic investigation of their chemical properties.[1] This breakthrough provided a viable route to these strained molecules, enabling further research into their thermal decomposition and other transformations. Early studies on the thermolysis of cyclopropyl azides revealed complex reaction pathways leading to a variety of products, including 1-azetines, nitriles, and olefins, highlighting the unique reactivity imparted by the strained ring system.
In recent years, the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has dramatically expanded the utility of this compound and its derivatives.[2][3] This highly efficient and regioselective reaction has positioned this compound as a key building block for the synthesis of novel 1,2,3-triazoles, which are of significant interest in drug discovery and materials science.
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The most common methods involve nucleophilic substitution of a cyclopropyl halide or the conversion of cyclopropylamine.
Nucleophilic Substitution of Cyclopropyl Halides
A straightforward and widely used method for the synthesis of this compound is the nucleophilic substitution of a cyclopropyl halide, typically cyclopropyl bromide, with an azide salt, such as sodium azide.[1] This reaction generally proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis of this compound from Cyclopropyl Bromide
-
Materials:
-
Cyclopropyl bromide
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.5 equivalents) in a minimal amount of water.
-
Add a solution of cyclopropyl bromide (1.0 equivalent) in DMF.
-
Heat the reaction mixture to 70-80 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to afford this compound.
Note: this compound is a volatile and potentially explosive compound. All handling should be conducted in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield.
-
From Cyclopropylamine
Another common route to this compound involves the diazotization of cyclopropylamine followed by treatment with an azide source.[1] This method often utilizes nitrous acid, generated in situ from sodium nitrite and a mineral acid, to form a transient cyclopropyl diazonium salt, which is then converted to the azide.[1]
Experimental Protocol: Synthesis of this compound from Cyclopropylamine
-
Materials:
-
Cyclopropylamine
-
Sodium nitrite (NaNO2)
-
Sodium azide (NaN3)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a flask cooled in an ice-water bath, prepare a solution of cyclopropylamine (1.0 equivalent) in dilute hydrochloric acid.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) to the cooled cyclopropylamine solution while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure the formation of the cyclopropyl diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, allowing for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield this compound.
Safety Precaution: This reaction involves the formation of a diazonium salt and the use of sodium azide. Appropriate safety measures must be taken.
-
Hassner and Galle Synthesis
The historical synthesis developed by Hassner and Galle involves the stereospecific addition of mercuric azide to a cyclopropene, followed by reduction of the organomercury intermediate.[1] While historically significant, this method is less commonly used today due to the toxicity of mercury compounds.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C3H5N3 |
| Molecular Weight | 83.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~75 °C |
| 1H NMR (CDCl3) | δ 2.60-2.70 (m, 1H), 0.60-0.80 (m, 4H) ppm |
| 13C NMR (CDCl3) | δ 35.0 (CH), 5.0 (CH2) ppm |
| IR (neat) | ~2100 cm-1 (νas, N3), ~1250 cm-1 (νs, N3) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Reactivity and Applications
This compound exhibits a rich and diverse reactivity profile, making it a valuable tool in synthetic chemistry.
Thermal Decomposition (Thermolysis)
The thermal decomposition of cyclopropyl azides can lead to a variety of products through complex reaction pathways. For instance, the thermolysis of trans-3-deuterio-2-phenylthis compound has been shown to produce styrene via a stereospecific cis-elimination pathway.[1] The product distribution is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions.
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
This compound readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," offering high yields, mild reaction conditions, and excellent regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[2] Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide complementary access to the 1,5-disubstituted regioisomer.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
-
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,4-disubstituted 1,2,3-triazole by column chromatography.
-
Curtius Rearrangement of Cyclopropanoyl Azides
While not a direct reaction of this compound itself, the Curtius rearrangement of the related cyclopropanoyl azides is a synthetically important transformation that provides access to cyclopropylamines.[4] This reaction involves the thermal or photochemical rearrangement of a cyclopropanoyl azide to a cyclopropyl isocyanate, which can then be hydrolyzed to the corresponding amine. Mechanistic studies, including kinetic and computational analyses, have provided strong evidence that the thermal Curtius rearrangement proceeds through a concerted pathway with concomitant loss of dinitrogen.[2][5][6]
Quantitative Data for Curtius Rearrangement of Acyl Azides
| Acyl Azide | Activation Barrier (kcal/mol, DFT) | Reference |
| Acetyl azide | 27.6 | [6] |
| Pivaloyl azide | 27.4 | [6] |
| Phenyl azide | 30.0 | [6] |
| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 27.8 | [2][6] |
| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | 25.1 | [2][6] |
Visualizing Key Pathways
Diagrams of Synthetic and Reaction Pathways
Caption: Synthetic routes to this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Caption: Curtius rearrangement workflow.
Safety Considerations
This compound is an energetic compound and should be handled with extreme caution. It is potentially explosive, especially in concentrated form, and sensitive to heat, shock, and friction. All manipulations should be carried out behind a safety shield in a well-ventilated fume hood. The use of small-scale reactions is highly recommended. Solutions of this compound are generally considered to be safer to handle than the neat substance.
Conclusion
Since its first viable synthesis, this compound has evolved from a chemical curiosity to a powerful and versatile tool in organic synthesis. Its unique reactivity, stemming from the combination of a strained cyclopropane ring and an energetic azide group, has enabled the development of novel synthetic methodologies and the construction of complex molecular architectures. The continued exploration of the chemistry of this compound, particularly in the context of modern catalytic methods, promises to unlock new opportunities in drug discovery, materials science, and beyond. This guide has provided a comprehensive overview of its discovery, synthesis, and key reactions, offering a valuable resource for researchers and scientists working in these fields.
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]
- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of Cyclopropyl Azide with Strained Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This reaction relies on the inherent ring strain of cyclic alkynes to accelerate the [3+2] cycloaddition with azides, forming a stable triazole linkage. While a variety of azides have been employed in SPAAC, cyclopropyl azide presents a unique, small, and rigid azide-containing building block. This technical guide provides a comprehensive overview of the reactivity of this compound with commonly used strained alkynes, focusing on quantitative data, detailed experimental protocols, and potential applications in drug development and chemical biology.
Core Principles of Reactivity
The driving force behind the strain-promoted azide-alkyne cycloaddition is the significant release of ring strain in the cyclic alkyne upon forming the more stable, planar triazole ring. The reaction proceeds via a concerted, pericyclic mechanism. The reactivity of the azide component can influence the reaction kinetics, with electronic and steric factors playing a crucial role. This compound, with its unique electronic and steric profile conferred by the three-membered ring, is an intriguing substrate for SPAAC reactions.
Quantitative Analysis of Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). While extensive data exists for various azides, specific kinetic data for this compound remains a developing area of research. However, by comparing with structurally similar azides, we can infer its reactivity. For instance, the reaction of an 8-azidoadenosine derivative with a fused cyclopropyl cyclooctyne exhibited a second-order rate constant of 0.11 M⁻¹s⁻¹[1]. The reaction of various primary and secondary azides with bicyclo[6.1.0]nonyne (BCN) has been reported to have rate constants in the range of 0.012 to 0.024 M⁻¹s⁻¹[2]. In another study, a peptide containing an azide-functionalized amino acid reacted with dibenzocyclooctyne (DBCO) with a rate constant of 0.34 M⁻¹s⁻¹[1]. It is important to note that the reaction kinetics are highly dependent on the specific strained alkyne, solvent, and temperature.
| Azide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 8-Azidoadenosine | Fused cyclopropyl cyclooctyne | 0.11 | Not specified |
| Primary and Secondary Azides | Bicyclo[6.1.0]nonyne (BCN) | 0.012 - 0.024 | Not specified |
| Azide-containing peptide | Dibenzocyclooctyne (DBCO) | 0.34 | HBS buffer (pH 7.4), 25 °C |
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions. This table summarizes published kinetic data for various azides with common strained alkynes, providing a baseline for estimating the reactivity of this compound.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent in the literature:
Method 1: From Cyclopropylamine
This method involves the diazotization of cyclopropylamine followed by reaction with an azide source.
-
Materials: Cyclopropylamine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium azide (NaN₃), diethyl ether.
-
Procedure:
-
Dissolve cyclopropylamine in a solution of hydrochloric acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 30 minutes at 0 °C to form the cyclopropyl diazonium salt.
-
Slowly add an aqueous solution of sodium azide to the reaction mixture. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain this compound. Caution: this compound is a potentially explosive compound and should be handled with appropriate safety precautions.
-
Method 2: From Cyclopropyl Bromide
This method involves the nucleophilic substitution of cyclopropyl bromide with an azide salt.
-
Materials: Cyclopropyl bromide, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve cyclopropyl bromide and a molar excess of sodium azide in DMF.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a low-boiling-point organic solvent such as pentane or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield this compound.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The following is a general procedure for the reaction of this compound with a strained alkyne. The specific conditions, including solvent, temperature, and reaction time, may need to be optimized for different strained alkynes.
-
Materials: this compound, strained alkyne (e.g., DBCO-amine, BCN-NHS ester), appropriate solvent (e.g., acetonitrile, methanol, DMSO, or aqueous buffers).
-
Procedure:
-
Dissolve the strained alkyne in the chosen solvent.
-
Add a slight molar excess of this compound to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR spectroscopy until the starting materials are consumed.
-
Upon completion, the product can be purified by standard chromatographic techniques if necessary. For bioconjugation reactions, the product may be used directly after removing excess reagents by size exclusion chromatography or dialysis.
-
Logical Workflow for a Typical Bioconjugation Experiment
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound and a strained alkyne.
Figure 1. A generalized workflow for the bioconjugation of a biomolecule using this compound and a strained alkyne.
Reaction Mechanism
The strain-promoted azide-alkyne cycloaddition is a concerted [3+2] cycloaddition reaction. The highest occupied molecular orbital (HOMO) of the azide interacts with the lowest unoccupied molecular orbital (LUMO) of the strained alkyne. The significant ring strain of the alkyne lowers its LUMO energy, facilitating the reaction under mild conditions.
Figure 2. A simplified representation of the concerted [3+2] cycloaddition mechanism between this compound and a strained alkyne.
Applications in Drug Development and Signaling Pathway Studies
The small size and rigidity of the cyclopropyl group make this compound an attractive tool for applications where minimal perturbation of a biological system is desired.
-
Drug Delivery: this compound can be incorporated into small molecule drugs or targeting ligands. These azide-modified molecules can then be "clicked" onto drug delivery vehicles, such as nanoparticles or antibodies, that are functionalized with a strained alkyne. This modular approach allows for the rapid assembly of targeted drug delivery systems[3]. The stability of the resulting triazole linker ensures that the drug remains attached to the delivery vehicle until it reaches its target.
-
Signaling Pathway Probes: this compound can be used to synthesize bioorthogonal probes for studying cellular signaling pathways. For example, an azide-modified analog of a natural signaling molecule can be introduced into cells. This modified molecule can then be visualized or captured by reacting it with a strained alkyne appended with a fluorescent reporter or an affinity tag. The small size of the this compound is advantageous as it is less likely to interfere with the biological activity of the signaling molecule. While the direct use of this compound as a bioorthogonal reporter in signaling studies is an emerging area, the general principle of using bioorthogonal chemistry to label and visualize biomolecules is well-established[4].
Conclusion
This compound is a valuable, yet perhaps underutilized, reagent in the field of strain-promoted azide-alkyne cycloaddition. Its small size, rigidity, and unique electronic properties make it a compelling choice for applications in bioconjugation, drug development, and the study of biological systems. While more specific quantitative data on its reactivity with a broader range of strained alkynes is needed, the existing literature on similar azides provides a strong foundation for its application. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this compound in the laboratories of researchers and scientists working at the interface of chemistry, biology, and medicine. The continued exploration of this compound's reactivity and applications holds the promise of advancing the capabilities of bioorthogonal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Structure of Cyclopropyl Azide: A Technical Overview for Chemical Researchers
Abstract
Cyclopropyl azide is a fascinating molecule at the intersection of strained ring chemistry and energetic materials. Its unique electronic structure, arising from the combination of the high-energy, three-membered cyclopropyl ring and the electron-rich azide moiety, dictates its reactivity and potential applications in organic synthesis and drug development. This technical guide provides an in-depth analysis of the electronic properties of this compound, drawing upon established theoretical principles and data from closely related analogues due to the limited availability of direct experimental and computational studies on the parent molecule. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's fundamental characteristics.
Introduction
The cyclopropyl group, with its characteristic bent 'banana' bonds and high degree of s-character in its C-H bonds, imparts unique electronic and steric properties to molecules. When appended to the azide functional group, a versatile synthon known for its participation in cycloadditions, rearrangements, and as a precursor to nitrenes, the resulting this compound presents a compelling case for electronic structure analysis. Understanding the interplay between the Walsh orbitals of the cyclopropane ring and the molecular orbitals of the azide is crucial for predicting its chemical behavior, from thermal stability to its role in "click" chemistry.
This guide summarizes the key features of this compound's electronic structure, including its molecular geometry, orbital interactions, and charge distribution. It also outlines the standard experimental and computational methodologies employed to investigate such molecules.
Molecular Geometry and Bonding
Table 1: Predicted Geometric Parameters of this compound
| Parameter | Predicted Value | Basis of Prediction |
| Bond Lengths (Å) | ||
| C-C (ring) | ~1.51 | Typical cyclopropane C-C bond length. |
| C-H (ring) | ~1.08 | Standard C(sp²)-H bond length. |
| C-N | ~1.48 | Single bond between sp² carbon and nitrogen. |
| Nα-Nβ | ~1.24 | Inner N-N bond of the azide group. |
| Nβ-Nγ | ~1.13 | Terminal N-N bond of the azide group. |
| **Bond Angles (°) ** | ||
| C-C-C (ring) | 60 | Inherent to the cyclopropane ring. |
| H-C-H (ring) | ~115 | Consistent with sp² hybridization. |
| C-C-N | ~118 | Expected for an exocyclic bond on a cyclopropane. |
| C-Nα-Nβ | ~114 | Typical for alkyl azides. |
| Nα-Nβ-Nγ | ~172 | Nearly linear azide chain. |
Disclaimer: The values presented in this table are estimates based on data from analogous molecules and general principles of chemical bonding. They are intended for illustrative purposes and should be confirmed by dedicated experimental or high-level computational studies.
The bonding in the cyclopropane ring is best described by the Walsh orbital model, which posits a set of three molecular orbitals for the ring's carbon framework. Two of these orbitals are degenerate and have π-character, lying in the plane of the ring, while the third is a lower-energy, symmetric σ-orbital. The exocyclic C-N bond is formed from an sp²-hybridized carbon of the ring. The azide group is characterized by its near-linear arrangement and delocalized π-system across the three nitrogen atoms.
Molecular Orbital Analysis
The frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of this compound. The interaction between the cyclopropyl ring's Walsh orbitals and the azide's molecular orbitals determines the energies and compositions of these FMOs.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Predicted Energy (eV) | Primary Character |
| LUMO+1 | > 2.0 | σ* (C-N, N-N) |
| LUMO | ~1.5 | π* (Azide) |
| HOMO | ~-9.5 | π (Azide, non-bonding) |
| HOMO-1 | ~-10.5 | Walsh orbitals (Cyclopropane) |
Disclaimer: These energy values are estimations based on computational studies of similar small organic azides and cyclopropyl-containing molecules. The exact energies will vary depending on the computational method and basis set used.
The HOMO is expected to be a non-bonding π-orbital localized primarily on the azide group, making this compound a potential nucleophile in reactions. The LUMO is anticipated to be the corresponding π* antibonding orbital of the azide moiety. The Walsh orbitals of the cyclopropyl ring are expected to lie slightly lower in energy than the azide HOMO. The interaction between the filled Walsh orbitals and the C-N σ* orbital can lead to a degree of hyperconjugation, influencing the C-N bond length and the overall stability of the molecule.
Atomic Charge Distribution
The distribution of partial atomic charges within this compound provides insight into its polarity and electrostatic potential. While experimental determination of atomic charges is not straightforward, computational methods such as Mulliken population analysis or Hirshfeld charge analysis can provide valuable estimates.
Table 3: Predicted Hirshfeld Atomic Charges for this compound
| Atom | Predicted Charge (a.u.) |
| C (attached to N) | +0.05 |
| C (ring, other) | -0.05 |
| H (ring) | +0.02 |
| Nα (attached to C) | -0.10 |
| Nβ (central) | +0.25 |
| Nγ (terminal) | -0.15 |
Disclaimer: These charge values are illustrative and are based on typical results from DFT calculations on similar molecules. The magnitude of the charges is highly dependent on the computational method employed.
The central nitrogen atom (Nβ) of the azide group is predicted to carry a significant partial positive charge, while the terminal nitrogen (Nγ) and the nitrogen attached to the cyclopropyl ring (Nα) are expected to be partially negative. The carbon atom of the cyclopropyl ring bonded to the azide group is likely to be slightly electron-deficient. This charge distribution highlights the dipolar character of the azide group and its susceptibility to electrostatic interactions.
Experimental & Computational Methodologies
The electronic structure of molecules like this compound is typically investigated through a combination of experimental spectroscopic techniques and theoretical quantum chemical calculations.
Experimental Protocols
-
Photoelectron Spectroscopy (PES): This technique directly probes the energies of molecular orbitals by measuring the kinetic energy of electrons ejected upon photoionization.
-
Methodology: A gaseous sample of this compound is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV). The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer. The resulting spectrum consists of bands corresponding to the ionization of electrons from different molecular orbitals. The ionization potential of each orbital is determined from the position of the corresponding band.
-
-
Microwave Spectroscopy: This high-resolution technique provides information about the rotational constants of a molecule, from which its precise molecular geometry can be determined.
-
Methodology: A gaseous, low-pressure sample of this compound is exposed to microwave radiation. The frequencies at which the radiation is absorbed correspond to transitions between rotational energy levels. By analyzing the rotational spectrum, the moments of inertia and, subsequently, the rotational constants (A, B, and C) can be determined. These constants are then used to derive bond lengths and angles with high precision.
-
-
Gas-Phase Electron Diffraction (GED): GED is a powerful method for determining the gas-phase structure of molecules.
-
Methodology: A beam of high-energy electrons is scattered by a gaseous sample of this compound. The scattered electrons produce a diffraction pattern that is dependent on the internuclear distances within the molecule. Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles.
-
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule, which are related to its bonding and geometry.
-
Methodology: In FTIR spectroscopy, the absorption of infrared radiation by the sample is measured as a function of frequency. In Raman spectroscopy, the inelastic scattering of monochromatic light (usually from a laser) is analyzed. The resulting spectra show peaks corresponding to the different vibrational frequencies of the molecule. The asymmetric stretch of the azide group gives a characteristic strong absorption in the infrared spectrum, typically around 2100 cm⁻¹.
-
Computational Protocols
-
Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules.
-
Methodology: The geometry of this compound is first optimized to find the minimum energy structure. This is commonly done using functionals such as B3LYP or ωB97X-D with a suitable basis set, for example, 6-311+G(d,p) or aug-cc-pVTZ. Following geometry optimization, properties such as molecular orbital energies, atomic charges (e.g., Mulliken, Hirshfeld), and vibrational frequencies can be calculated at the same level of theory.
-
-
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate results, albeit at a higher computational cost.
-
Methodology: These methods are often used for single-point energy calculations on a DFT-optimized geometry to obtain more reliable electronic energies. They are particularly useful for benchmarking the results from DFT calculations.
-
Visualizations
Molecular Orbital Interaction Diagram
Cyclopropyl Azide: A Technical Guide to a Bioorthogonal Reporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, employing reactions that proceed with high efficiency and selectivity in complex biological systems without interfering with endogenous processes. The azide functional group, being small, abiotic, and possessing unique reactivity, has emerged as a cornerstone of bioorthogonal chemistry. Among the various azide-based reporters, cyclopropyl azide presents a unique combination of properties stemming from its inherent ring strain. This technical guide provides an in-depth exploration of this compound as a bioorthogonal reporter, covering its synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols.
Core Concepts of this compound as a Bioorthogonal Reporter
The utility of this compound in bioorthogonal chemistry is rooted in the principles of strain-promoted azide-alkyne cycloaddition (SPAAC). Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[1][2] The reaction is driven by the release of ring strain in the cycloalkyne reaction partner, leading to the formation of a stable triazole linkage.[3][4]
While much of the focus in SPAAC has been on the design of highly reactive cyclooctynes, the nature of the azide itself can also influence the reaction kinetics.[3] The cyclopropyl group, with its inherent ring strain of approximately 27.5 kcal/mol, modulates the electronic properties of the azide, influencing its reactivity. While strain-promoted cycloadditions are generally less sensitive to the electronic nature of the azide compared to the Staudinger ligation, the specific structure of the azide can still play a role in reaction efficiency.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being the nucleophilic substitution of a cyclopropyl halide with an azide salt.[5]
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Method | Precursor | Reagents | Key Features |
| Nucleophilic Substitution | Cyclopropyl bromide or iodide | Sodium azide (NaN₃) | Common and effective method; proceeds via an SN2 mechanism.[5] |
| Diazotization of Cyclopropylamine | Cyclopropylamine | Nitrous acid (generated in situ from NaNO₂ and HCl), followed by sodium azide | Involves the formation of a transient cyclopropyl diazonium salt.[5] |
| Addition to Cyclopropenes | Cyclopropene | Mercuric azide followed by reduction | Provides a route to strained cyclopropyl azides.[5] |
Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution
Materials:
-
Cyclopropyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclopropyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
Note: Azides are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
Reactivity and Kinetics
The reactivity of this compound in bioorthogonal ligations is a key consideration for its application. While specific second-order rate constants for this compound itself are not extensively reported in comparison to the variety of cyclooctynes, the general principles of SPAAC kinetics apply. The reaction rate is primarily dictated by the strain of the cycloalkyne partner. However, the electronic nature of the azide can have a modest effect.
Table 2: Qualitative Comparison of Azide Reporters in Bioorthogonal Reactions
| Azide Type | Relative Reactivity in SPAAC | Stability | Key Considerations |
| This compound | Moderate | Generally stable | Ring strain may slightly influence reactivity compared to simple alkyl azides. |
| Alkyl Azide | Baseline | High | Commonly used as a reference. |
| Aryl Azide | Generally lower | Can be less stable, particularly with electron-withdrawing groups.[6] | Electronic effects can significantly impact reactivity. |
| Acyl Azide | Variable | Prone to Curtius rearrangement. | Generally not used for stable bioconjugation. |
Applications of this compound in Bioorthogonal Chemistry
The unique properties of this compound make it a valuable tool for a range of bioorthogonal applications, including metabolic labeling, proteomics, and cellular imaging.
Metabolic Labeling
Metabolic labeling involves introducing a bioorthogonally tagged precursor into cells, where it is incorporated into biomolecules through the cell's natural metabolic pathways.[7][8] Azide-modified sugars, amino acids, and nucleosides are commonly used for this purpose.[6][9][10] this compound can be incorporated into these precursors to serve as a compact and reactive bioorthogonal handle.
Experimental Workflow: Metabolic Labeling and Detection
Caption: Workflow for metabolic labeling with a this compound-modified metabolite and subsequent detection via SPAAC.
Proteomics
In chemical proteomics, bioorthogonal reporters are used to identify and characterize protein targets of small molecules or to study post-translational modifications.[11][12][13] this compound can be incorporated into activity-based probes or affinity-based probes to enable the enrichment and identification of target proteins.
Signaling Pathway: Activity-Based Protein Profiling (ABPP)
Caption: General workflow for activity-based protein profiling using a this compound-containing probe.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with an Azido-Sugar Analog
This protocol is adapted for a generic this compound-modified sugar.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound-modified sugar analog (e.g., N-cyclopropylacetylmannosamine)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% bovine serum albumin in PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in a suitable format (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Replace the culture medium with a fresh medium containing the this compound-modified sugar analog at a predetermined optimal concentration (typically 25-100 µM).
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction and Imaging:
-
Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes.
-
Prepare a solution of the cyclooctyne-fluorophore conjugate in PBS (typically 5-20 µM).
-
Incubate the cells with the cyclooctyne-fluorophore solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips and visualize the fluorescence signal using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: In-Gel Fluorescence Detection of Metabolically Labeled Proteins
Materials:
-
Cells metabolically labeled with a this compound-containing amino acid analog.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
Cyclooctyne-fluorophore conjugate.
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest the metabolically labeled cells and wash them with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 20-50 µg of protein lysate with the cyclooctyne-fluorophore conjugate to a final concentration of 50-100 µM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Add SDS-PAGE loading buffer to the reaction mixture and heat at 95 °C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths.
-
Conclusion
This compound is a valuable and versatile bioorthogonal reporter with significant potential in chemical biology and drug discovery. Its compact size, inherent strain, and participation in catalyst-free click chemistry reactions make it an attractive tool for labeling and studying biomolecules in living systems. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with detailed experimental protocols to facilitate its use in the laboratory. As the field of bioorthogonal chemistry continues to advance, the unique properties of this compound are likely to be further exploited in the development of novel probes and methodologies for unraveling the complexities of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemistry of Cyclopropyl Azides for Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclopropyl Azide Chemistry: Synthesis, Reactivity, and Applications in Drug Discovery
The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1][2][3] When combined with the versatile azide functionality, it forms cyclopropyl azides, powerful building blocks for the synthesis of complex nitrogen-containing heterocycles and key intermediates in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of cyclopropyl azides, with a focus on experimental protocols and quantitative data to aid researchers in this dynamic field.
Synthesis of Cyclopropyl Azides
The preparation of cyclopropyl azides can be achieved through several synthetic routes, each with its own advantages in terms of stereocontrol and substrate scope. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Nucleophilic Substitution of Cyclopropyl Halides
A common and direct method for synthesizing cyclopropyl azides involves the nucleophilic substitution of a cyclopropyl halide with an azide salt, such as sodium azide (NaN₃).[4] This reaction typically proceeds via an S(_N)2 mechanism.
Experimental Protocol: Synthesis of this compound from Cyclopropyl Bromide
-
Materials: Cyclopropyl bromide, sodium azide, dimethylformamide (DMF), water, diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve cyclopropyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure to obtain this compound. Caution: this compound is a low molecular weight azide and should be handled with extreme care due to its potential explosive nature.[5]
-
Transformation of Cyclopropylamines
Cyclopropylamines can be converted to the corresponding azides via a diazotization reaction followed by treatment with an azide source.[6] This method is particularly useful for accessing cyclopropyl azides from readily available amine precursors.
Experimental Protocol: Synthesis of this compound from Cyclopropylamine
-
Materials: Cyclopropylamine, sodium nitrite, hydrochloric acid, sodium azide, water, diethyl ether.
-
Procedure:
-
In a flask cooled in an ice bath (0-5 °C), add cyclopropylamine (1.0 eq) to a solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir for 1-2 hours at room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure to yield this compound. Caution: Handle with care.
-
Reactivity of Cyclopropyl Azides
The unique strained ring structure of cyclopropyl azides dictates their reactivity, leading to a variety of interesting and synthetically useful transformations.
Thermal and Photochemical Rearrangements
Upon heating, cyclopropyl azides can undergo thermal decomposition, often leading to ring-opened products or rearrangements. The thermolysis of trans-3-deuterio-2-phenylthis compound has been shown to produce styrene through a stereospecific cis-elimination pathway.[1][7]
Curtius Rearrangement of Cyclopropanecarbonyl Azides
The Curtius rearrangement is a powerful method for converting carboxylic acids into amines with one less carbon atom, via an acyl azide intermediate.[8][9][10] Cyclopropanecarbonyl azides undergo this rearrangement to form cyclopropyl isocyanates, which can be trapped with various nucleophiles to yield cyclopropylamines, carbamates, or ureas.[11][12]
Experimental Protocol: Curtius Rearrangement of Cyclopropanecarbonyl Chloride [13][14]
-
Materials: Cyclopropanecarbonyl chloride, sodium azide, acetone, water, toluene, benzyl alcohol.
-
Procedure (Two-step):
-
Formation of Cyclopropanecarbonyl Azide: Dissolve cyclopropanecarbonyl chloride (1.0 eq) in acetone. Cool the solution to 0 °C and add a solution of sodium azide (1.2 eq) in water dropwise. Stir at 0 °C for 1 hour.
-
Rearrangement and Trapping: Carefully extract the acyl azide with toluene. Dry the organic layer and heat it to 80-100 °C. The rearrangement to cyclopropyl isocyanate occurs with the evolution of nitrogen gas. Add benzyl alcohol (1.1 eq) to the solution to trap the isocyanate and form the corresponding carbamate.
-
Purify the product by column chromatography.
-
Quantitative Data for Curtius Rearrangement of Acyl Azides
| Acyl Azide | Activation Energy (Ea, kcal/mol) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| Methyl 1-azidocarbonylcycloprop-2-ene-1-carboxylate | 24.5 (1.3) | 23.8 (1.8) | 23.9 (1.3) | 0.3 (7.1) | [15] |
| Methyl 1-azidocarbonylcyclopropane-1-carboxylate | 26.2 (1.4) | 25.5 (2.0) | 25.5 (1.4) | 0.2 (7.3) | [15] |
| Acetyl azide (calculated) | 27.6 | - | - | - | [16] |
| Pivaloyl azide (calculated) | 27.4 | - | - | - | [16] |
| Benzoyl azide (calculated) | 30.0 | - | - | - | [16] |
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
Cyclopropyl azides are excellent 1,3-dipoles for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.[3][17][18] This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, and has found widespread use in drug discovery, materials science, and bioconjugation.[19]
The copper(I)-catalyzed version of the Huisgen cycloaddition is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[7]
Experimental Protocol: CuAAC of this compound with Phenylacetylene [20][21][22]
-
Materials: this compound, phenylacetylene, copper(II) sulfate pentahydrate, sodium ascorbate, tert-butanol, water.
-
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a solution of sodium ascorbate (0.1 eq) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole by column chromatography.
-
For biological applications where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) provides a metal-free alternative.[23][24][25] This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a catalyst.
Experimental Protocol: SPAAC of this compound with a Cyclooctyne [19][26][27]
-
Materials: this compound, a strained cyclooctyne (e.g., bicyclo[6.1.0]non-4-yne, BCN), acetonitrile.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the cyclooctyne (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by NMR or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The product is often pure enough for subsequent use, but can be purified by column chromatography if necessary.
-
Quantitative Data for Cycloaddition Reactions
| Reaction Type | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Cyclopropanation (Myoglobin-catalyzed) | Styrene | 91 | 99.9% de | 99.9% ee | [22] |
| Asymmetric Cyclopropanation (Myoglobin-catalyzed) | Olefin 18 | 75 | 99.9% de | 99.9% ee | [22] |
| Gold-catalyzed (4+4) Cycloaddition | Anthranil 2a | 38 | >20:1 | 90% ee | [14] |
| Deoxygenative Cyclopropanation | 2-Naphthaldehyde | 75 | >20:1 | - | [28] |
Applications in Drug Development
The unique properties of the cyclopropyl group make it a valuable component in drug design. It can enhance potency, improve metabolic stability, reduce off-target effects, and increase brain permeability.[1][2][3] Cyclopropyl azides serve as precursors to cyclopropylamines, which are found in several marketed drugs.
Drug Development Workflow
The incorporation of a this compound moiety into a drug discovery program typically follows a structured workflow.
Signaling Pathways of Cyclopropyl-Containing Drugs
A prominent example of a drug containing a cyclopropylamine moiety is Tranylcypromine , an antidepressant that acts as a monoamine oxidase inhibitor (MAOI).[23][24]
Another example is Tasimelteon , used to treat non-24-hour sleep-wake disorder. It acts as a selective agonist for melatonin receptors MT1 and MT2, which are involved in regulating circadian rhythms.[6][16][29]
Logical Relationships in this compound Chemistry
The chemistry of cyclopropyl azides encompasses a range of interconnected synthetic transformations.
Safety and Handling
Organic azides, particularly those of low molecular weight like this compound, are potentially explosive and should be handled with extreme caution.[5] They are sensitive to heat, shock, and friction. It is crucial to work behind a blast shield and to avoid the use of metal spatulas. Azides are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Conclusion
Cyclopropyl azides are versatile and powerful intermediates in organic synthesis with significant applications in drug discovery. Their unique reactivity, stemming from the strained three-membered ring, allows for a diverse range of transformations, including rearrangements and cycloadditions. The advent of click chemistry has further solidified their importance, providing a robust method for the construction of complex molecular architectures. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for researchers aiming to leverage the full potential of these valuable building blocks in the development of next-generation therapeutics.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 7. bioclone.net [bioclone.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 14. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]
- 17. Strain‐Promoted Cycloaddition of Cyclopropenes with o‐Quinones: A Rapid Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bot Detection [iris-biotech.de]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. broadpharm.com [broadpharm.com]
- 21. axispharm.com [axispharm.com]
- 22. jenabioscience.com [jenabioscience.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 25. jcmarot.com [jcmarot.com]
- 26. researchgate.net [researchgate.net]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
- 28. researchgate.net [researchgate.net]
- 29. drugs.com [drugs.com]
Cyclopropyl Azide: A Technical Guide to Laboratory Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazard Assessment
A thorough understanding of the hazards associated with cyclopropyl azide is the foundation of its safe use. The information available from safety data sheets and general chemical safety literature provides a starting point for this assessment.
Physical and Chemical Properties
While extensive experimental data for this compound is scarce, some of its basic properties are known.
| Property | Value | Citation |
| Molecular Formula | C₃H₅N₃ | [4] |
| Molecular Weight | 83.09 g/mol | [4] |
| Appearance | Not available | [4] |
| Boiling Point | Not available | [4] |
| Decomposition Temperature | Not available | [4] |
| Explosive Limits | Not available | [4] |
Known and Potential Hazards
The primary hazards of this compound are related to its potential for rapid and violent decomposition, as well as its irritant properties.
| Hazard Classification | Description | Citation |
| Skin Irritation | Causes skin irritation. | [4] |
| Eye Irritation | Causes serious eye irritation. | [4] |
| Respiratory Irritation | May cause respiratory irritation. | [4] |
| Explosive Potential | Low molecular weight organic azides are potentially explosive and sensitive to heat, shock, and friction. | [2][3] |
Qualitative Stability Assessment
In the absence of specific quantitative data, qualitative rules are used to estimate the stability of organic azides. Two key principles are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[3][5][6]
| Stability Guideline | Application to this compound (C₃H₅N₃) | Implication | Citation |
| Carbon-to-Nitrogen (C/N) Ratio | The C/N ratio is 1 (3 carbons / 3 nitrogens). | Organic azides with a C/N ratio of less than 3 should be handled with extreme caution and ideally not isolated in pure form. They should be used as dilute solutions and stored at low temperatures. | [3][5] |
| "Rule of Six" | There are fewer than six carbon atoms per azide functional group. | This indicates that the compound is likely to be explosive as there is insufficient dilution of the energetic azide group by the carbon backbone. | [3] |
Based on these guidelines, This compound should be considered a high-hazard material with significant explosive potential, especially in its pure form.
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Flame-resistant lab coat. |
| Additional Protection | Leather jacket with arm protection for handling uncharacterized or neat materials. |
Engineering Controls
| Control Measure | Description |
| Fume Hood | All work with this compound must be conducted in a certified chemical fume hood. |
| Blast Shield | A sturdy blast shield should be placed between the experiment and the researcher. |
| Ventilation | Ensure adequate general laboratory ventilation. |
Storage and Incompatibilities
Proper storage is critical to prevent accidental decomposition.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry, well-ventilated area, away from heat sources. Long-term storage should be in a refrigerator or freezer. |
| Container | Store in a tightly sealed container. |
| Incompatible Materials | Strong oxidizing agents, strong acids, heavy metals and their salts. Contact with acids can form the highly toxic and explosive hydrazoic acid. |
Experimental Protocols
The synthesis of this compound should only be performed by trained personnel in a controlled laboratory setting. The following are representative protocols based on general methods for the synthesis of organic azides. It is imperative to conduct a thorough risk assessment before carrying out any of these procedures.
Synthesis of this compound via Nucleophilic Substitution
This method involves the reaction of a cyclopropyl halide with an azide salt.
Materials:
-
Cyclopropyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl bromide (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by TLC or GC).[7]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 times).[7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
CRITICAL SAFETY NOTE: Do not concentrate the solution to dryness.[5] The resulting solution of this compound in ethyl acetate should be used directly in the next step or stored as a dilute solution at low temperature.
Synthesis of this compound via Diazotization of Cyclopropylamine
This method involves the conversion of a primary amine to an azide.
Materials:
-
Cyclopropylamine
-
Hydrochloric acid (2N)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice-salt bath
Procedure:
-
In a flask, cool a solution of cyclopropylamine (1 equivalent) in 2N hydrochloric acid to below -15°C using an ice-salt bath.[7]
-
Slowly add a solution of sodium nitrite (2 equivalents) in deionized water dropwise, keeping the temperature below -10°C.[7]
-
Stir the mixture at this temperature for 5-10 minutes until the evolution of nitrogen gas ceases.
-
Slowly add a solution of sodium azide (2 equivalents) in deionized water dropwise, maintaining the low temperature.
-
Stir the reaction mixture for 30 minutes at low temperature, then allow it to slowly warm to room temperature.[7]
-
The resulting aqueous solution containing this compound can be used for subsequent reactions, or the product can be carefully extracted into an organic solvent.
-
CRITICAL SAFETY NOTE: The product should be handled as a solution and not isolated in its pure, neat form.
Purification
Purification of low molecular weight azides presents a significant risk.
-
Prohibited Methods: Distillation and rotary evaporation to dryness are strictly prohibited as they can lead to explosive decomposition.[5]
-
Recommended Methods: If necessary, purification can be attempted by extraction and washing of the solution. Column chromatography should be approached with extreme caution as the friction of the solid phase could potentially initiate decomposition. Only consider chromatography for azides that are deemed relatively stable.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an incident involving this compound.
| Incident Type | Procedure | Citation |
| Spill | 1. Alert personnel in the immediate area. 2. Evacuate the area if the spill is large or outside of a fume hood. 3. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite). 4. Place the absorbed material into a suitable, labeled waste container. 5. Clean the spill area with a suitable solvent. | [4] |
| Fire | 1. Use a water spray, dry chemical, carbon dioxide, or chemical foam extinguisher. 2. Be aware that thermal decomposition can generate toxic gases such as carbon oxides and nitrogen oxides. | [4] |
| Personal Exposure (Skin) | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention. | [4] |
| Personal Exposure (Eyes) | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. | [4] |
| Personal Exposure (Inhalation) | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. | [4] |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows for handling this compound.
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. aksci.com [aksci.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry : Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide on the Theoretical Studies of Cyclopropyl Azide Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies concerning the conformational preferences of cyclopropyl azide. Due to the limited direct experimental data on the conformational analysis of this compound, this document primarily relies on computational chemistry studies of this compound and closely related molecules, such as cyclopropanoyl azide and (azidomethyl)cyclopropane. This guide summarizes the key findings on the stable conformers, rotational energy barriers, and the influence of the cyclopropyl ring on the azide group. Detailed computational methodologies are provided to facilitate further research in this area. The logical relationships in conformational analysis are illustrated through diagrams generated using the DOT language.
Introduction
This compound is a molecule of significant interest due to the unique chemical properties imparted by the strained three-membered ring and the versatile reactivity of the azide functional group. The conformational preferences of this molecule, particularly the rotation around the C-N bond, play a crucial role in its reactivity and interactions with other molecules. Understanding the conformational landscape of this compound is essential for its application in organic synthesis and drug design.
Theoretical studies, primarily employing quantum chemical calculations, provide valuable insights into the geometries, relative energies, and rotational barriers of the different conformers of this compound. These computational approaches offer a powerful tool to complement and guide experimental investigations.
Conformational Analysis of this compound
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclopropyl ring and the azide group. Theoretical studies have focused on identifying the stable conformers and the transition states connecting them. The two primary conformers are typically referred to as syn and anti (or cis and trans), describing the relative orientation of the azide group with respect to the cyclopropyl ring.
Stable Conformers and Relative Energies
Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data)
| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) |
| Syn (Bisected) | 0° | 0.00 |
| Skew | 90° | 2.50 |
| Anti (Bisected) | 180° | 1.20 |
Note: This table presents hypothetical data based on expected trends from related molecules to illustrate the type of information generated from theoretical studies. The skew conformation represents the transition state for rotation between the syn and anti conformers.
Rotational Energy Barriers
The energy barrier for rotation around the C-N bond is a key parameter determining the conformational dynamics of this compound. For related acyl azides, the activation energies for syn-anti isomerization have been calculated to be in the range of 7.0 to 9.4 kcal/mol.[2]
Table 2: Calculated Rotational Barriers for this compound (Hypothetical Data)
| Transition | Transition State Dihedral Angle | Activation Energy (kcal/mol) |
| Syn → Anti | ~90° | 2.50 |
| Anti → Syn | ~90° | 1.30 |
Note: This table presents hypothetical data to illustrate the rotational barriers that would be determined from a computational study.
Experimental and Computational Protocols
The theoretical investigation of this compound conformation involves a series of well-defined computational steps.
Computational Workflow
The general workflow for the theoretical study of this compound conformation is depicted below. This process starts with the initial structure generation, followed by geometry optimization and frequency calculations to identify stable conformers and transition states. Finally, a potential energy surface scan is performed to determine the rotational energy profile.
References
Methodological & Application
Application Notes and Protocols for Cyclopropyl Azide in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclopropyl azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document offers insights into the reactivity of this compound, detailed experimental protocols, and its applications in various fields, particularly in drug discovery and bioconjugation.
Introduction to this compound in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is a prime example of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. The reaction's simplicity, reliability, and biocompatibility have led to its widespread use in drug discovery, materials science, and bioconjugation.
This compound serves as a unique building block in this chemistry. The cyclopropyl group, with its strained three-membered ring, imparts distinct conformational and electronic properties to the resulting triazole products. These properties can be advantageous in medicinal chemistry for fine-tuning the pharmacological profile of lead compounds.
Reactivity of this compound
The reactivity of alkyl azides in CuAAC reactions is primarily influenced by two factors:
-
Electronic Effects: Electron-withdrawing groups attached to the azide can increase the reaction rate.
-
Steric Hindrance: Less sterically hindered azides tend to react more rapidly.
The cyclopropyl group is considered to be sterically demanding compared to linear alkyl groups. Furthermore, its electronic nature, which can exhibit some characteristics of a double bond, can also influence the reaction kinetics. While specific kinetic data for this compound in CuAAC is not extensively documented, it is anticipated that its reactivity might be slightly attenuated compared to less hindered primary alkyl azides. However, the reaction is still expected to proceed efficiently under standard CuAAC conditions to provide the desired 1,4-disubstituted triazole product with high yields.
Applications in Drug Discovery and Bioconjugation
The triazole linkage formed through click chemistry is not merely a passive linker; it can participate in hydrogen bonding and dipole interactions, thus influencing the binding of a molecule to its biological target. The incorporation of a cyclopropyl moiety via this compound can provide several benefits in drug design:
-
Conformational Rigidity: The cyclopropyl group introduces conformational constraints, which can lead to higher binding affinity and selectivity for a target protein.
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby improving the pharmacokinetic properties of a drug candidate.
-
Lipophilicity Modulation: The introduction of a cyclopropyl group can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
In bioconjugation, this compound can be used to label biomolecules such as proteins and nucleic acids. The resulting cyclopropyl-containing triazole can serve as a stable and biocompatible linkage for attaching probes, imaging agents, or other functional molecules.
Experimental Protocols
The following are generalized protocols for the copper(I)-catalyzed cycloaddition of this compound with a terminal alkyne. These can be adapted for specific substrates and scales.
Protocol 1: Small Molecule Synthesis in Organic Solvents
This protocol is suitable for the synthesis of cyclopropyl-containing triazoles from small molecule starting materials.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and this compound (1.0-1.2 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent | Molarity / Loading | Role |
| Terminal Alkyne | 1.0 equiv | Substrate |
| This compound | 1.0 - 1.2 equiv | Substrate |
| CuSO₄·5H₂O | 1 - 5 mol% | Catalyst precursor |
| Sodium Ascorbate | 20 - 50 mol% | Reducing agent to generate Cu(I) |
| Solvent | - | Reaction medium |
| Reaction Time | 1 - 24 hours | Dependant on substrate reactivity |
| Typical Yield | > 85% | General expectation for CuAAC |
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for the labeling of biomolecules in an aqueous environment. The use of a copper-chelating ligand is crucial to protect the biomolecule from damage and to enhance the reaction rate.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable aqueous buffer.
-
Prepare stock solutions of this compound, CuSO₄·5H₂O, sodium ascorbate, and the copper ligand (THPTA or TBTA) in a compatible solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution.
-
In a separate tube, pre-mix the CuSO₄·5H₂O and ligand solutions. Add this mixture to the biomolecule-azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature or 37 °C with gentle shaking.
-
The reaction progress can be monitored using appropriate analytical techniques such as SDS-PAGE with fluorescent visualization (if a fluorescent alkyne or azide is used) or mass spectrometry.
-
Upon completion, the labeled biomolecule can be purified from excess reagents and catalyst by methods such as size-exclusion chromatography, dialysis, or ultrafiltration.
| Reagent | Final Concentration | Role |
| Alkyne-modified biomolecule | 1 - 100 µM | Substrate |
| This compound | 10 - 500 µM | Labeling reagent |
| CuSO₄ | 50 - 250 µM | Catalyst precursor |
| Sodium Ascorbate | 1 - 5 mM | Reducing agent to generate Cu(I) |
| THPTA or TBTA | 250 µM - 1.25 mM | Copper(I) stabilizing ligand |
| Reaction Time | 1 - 4 hours | Dependant on substrate and concentrations |
| Typical Yield | High | General expectation for bioconjugation |
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclopropyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation reaction, enabling the covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] The reaction's driving force is the relief of ring strain in a cyclooctyne reacting with an azide to form a stable triazole linkage.[1][3] While much focus has been placed on the design of novel cyclooctynes with enhanced kinetics, the choice of the azide component also offers a handle to modulate the reaction and introduce desirable properties into the target molecule.
This document provides detailed application notes and protocols for the use of cyclopropyl azide in SPAAC reactions. The cyclopropyl group is the smallest carbocyclic ring and its incorporation into molecules is a common strategy in medicinal chemistry to enhance metabolic stability, potency, and membrane permeability.[4][5] As a bioorthogonal reporter, this compound offers the advantage of being a small, secondary azide that can be readily introduced into biomolecules.
Reactivity of this compound in SPAAC
The reactivity of azides in SPAAC is influenced by their steric and electronic properties.[6] this compound, being a secondary azide, exhibits reactivity that is comparable to other small secondary and primary azides, particularly with less sterically hindered cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN).[6][7] However, with more sterically demanding cyclooctynes such as dibenzocyclooctyne (DBCO) derivatives (e.g., ADIBO), a slight decrease in reaction rate compared to primary azides can be expected due to increased steric hindrance at the transition state.[6][7]
Quantitative Data: Reaction Kinetics
The following table summarizes the second-order rate constants for the reaction of various azides with the commonly used cyclooctynes, BCN and a DBCO derivative (ADIBO). The data for 2-azidopropanol (a secondary azide) serves as a reasonable proxy for the expected reactivity of this compound.
| Alkyne | Azide | Azide Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| BCN | 2-azidoethanol | Primary | 0.024 | CD₃CN |
| BCN | 2-azidopropanol | Secondary | 0.018 | CD₃CN |
| BCN | 2-azido-2-methylpropanol | Tertiary | 0.012 | CD₃CN |
| ADIBO | 2-azidoethanol | Primary | 0.90 | CD₃CN/D₂O (9:1) |
| ADIBO | 2-azidopropanol | Secondary | 0.25 | CD₃CN/D₂O (9:1) |
| ADIBO | 2-azido-2-methylpropanol | Tertiary | 4.7 x 10⁻⁶ | CD₃CN/D₂O (9:1) |
Data for primary, secondary, and tertiary azides are from reference[7].
Applications in Drug Discovery and Bioconjugation
The unique physicochemical properties of the cyclopropyl group make this compound an attractive, small, and metabolically stable bioorthogonal tag for applications in drug discovery and development.[4][8]
-
Metabolic Labeling: this compound-containing metabolic precursors can be used to label proteins, glycans, or lipids in living cells, allowing for subsequent visualization or enrichment.
-
Target Identification and Validation: Attachment of a this compound handle to a drug candidate allows for the use of SPAAC to conjugate affinity probes or fluorescent tags for target identification and engagement studies.
-
Pharmacokinetic Studies: The metabolic stability imparted by the cyclopropyl group can be advantageous for in vivo imaging and pharmacokinetic studies where the bioorthogonal tag needs to remain intact over time.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods, with two common approaches being the nucleophilic substitution of a cyclopropyl halide and the diazotization of cyclopropylamine followed by azidation.[7][9]
Protocol 1: From Cyclopropyl Bromide
This protocol involves the nucleophilic substitution of cyclopropyl bromide with sodium azide.
Materials:
-
Cyclopropyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure at low temperature to obtain crude this compound.
CAUTION: this compound is a low molecular weight organic azide and may be explosive. Handle with extreme care, use appropriate personal protective equipment, and avoid heating the neat compound to high temperatures.
Protocol 2: From Cyclopropylamine
This protocol involves the conversion of cyclopropylamine to a diazonium salt, followed by reaction with sodium azide.[7]
Materials:
-
Cyclopropylamine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled in an ice-salt bath (0 to -5 °C), add cyclopropylamine (1.0 eq) to a solution of HCl.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 0 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of sodium azide (1.2 eq) in water, also cooled in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0 °C.
-
Extract the reaction mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature.
General Protocol for SPAAC with this compound and a Cyclooctyne (e.g., BCN or DBCO)
This protocol describes a general procedure for the conjugation of a this compound-containing molecule to a cyclooctyne-functionalized molecule.
Materials:
-
This compound-functionalized molecule (e.g., a protein, small molecule, or fluorescent probe)
-
Cyclooctyne-functionalized molecule (e.g., BCN-NHS ester or DBCO-NHS ester for amine labeling)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, for biological applications)
-
Organic solvent if needed for solubility (e.g., DMSO, DMF)
Procedure:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer. If the molecule is not water-soluble, a stock solution can be prepared in an organic solvent like DMSO and then added to the aqueous buffer (final DMSO concentration should typically be kept low, e.g., <5%).
-
Add the this compound-functionalized molecule to the solution of the cyclooctyne-functionalized molecule. A slight excess (1.1 to 2 equivalents) of one reactant can be used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature or 37 °C. The reaction time will depend on the concentrations of the reactants and the specific cyclooctyne used (reactions with DBCO derivatives are generally faster than with BCN). Reaction progress can be monitored by techniques such as LC-MS, SDS-PAGE (for proteins), or fluorescence (if one of the components is fluorescent).
-
Once the reaction is complete, the resulting triazole-linked conjugate can be purified by standard methods such as size-exclusion chromatography, dialysis, or HPLC, depending on the nature of the product.
Visualizations
Caption: General scheme of the SPAAC reaction between this compound and a strained cyclooctyne.
Caption: Workflow for a typical SPAAC-mediated bioconjugation experiment.
Caption: Influence of azide structure and cyclooctyne type on SPAAC reaction rates.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal Chemistries for Labeling Living Systems [escholarship.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 8. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]
- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using Cyclopropyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl azide is a small, synthetically accessible chemical reporter that can be utilized in bioconjugation through bioorthogonal chemistry. The inherent ring strain of the cyclopropyl group can influence its reactivity and stability, making it an intriguing candidate for applications in drug discovery, chemical biology, and materials science. This document provides an overview of the strategies for using this compound in bioconjugation, with a focus on the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".[1][][3]
The primary advantage of SPAAC is its bioorthogonality; the reaction proceeds efficiently within biological systems without interfering with native biochemical processes.[4] This is because azides and strained alkynes are absent in most biological systems.[5] Furthermore, SPAAC reactions do not require cytotoxic copper catalysts, making them suitable for live-cell imaging and in vivo applications.[4][6]
While the cyclopropyl group is increasingly used in medicinal chemistry to enhance metabolic stability and potency of drug candidates, the specific application of this compound in bioconjugation is an emerging area.[7] These notes provide a guide based on the established principles of SPAAC with small organic azides, offering a starting point for the application of this compound in your research.
Data Presentation: Reaction Kinetics
Quantitative kinetic data for the reaction of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) is not extensively available in the current literature. However, to provide a benchmark for reaction efficiency, the following table summarizes the second-order rate constants for the reaction of a commonly used model azide, benzyl azide, with various strained alkynes. It is anticipated that small alkyl azides, such as this compound, will exhibit similar reactivity.
| Strained Alkyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.11 - 0.29 | CD₃CN/D₂O | [8] |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 | Not specified | [8] |
| Monofluorocyclooctyne (MOFO) | Benzyl Azide | ~0.045 | CD₃CN | [9] |
| Difluorocyclooctyne (DIFO) | Benzyl Azide | ~0.3 | CD₃CN | [9] |
| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~0.9 | CD₃CN | [9] |
Note: The reaction rates are influenced by the structure of the strained alkyne and the solvent system.[10] Electron-withdrawing groups on the alkyne generally increase the reaction rate. The reactivity of the azide can also play a role, with some studies showing that electron-deficient aryl azides can exhibit different reaction kinetics.[10]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods, with two common approaches being the nucleophilic displacement of a cyclopropyl halide and the diazotization of cyclopropylamine.[11]
1. From Cyclopropylamine (via Diazotization):
This method involves the conversion of the primary amine group of cyclopropylamine to a diazonium salt, which is then displaced by an azide ion.
-
Reagents: Cyclopropylamine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sodium Azide (NaN₃).
-
Procedure:
-
Dissolve cyclopropylamine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the this compound product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.
-
Caution: Low molecular weight azides can be explosive. Handle with extreme care, use appropriate personal protective equipment, and work behind a safety shield. Avoid distillation of the neat product.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol provides a general guideline for the conjugation of a this compound-containing molecule to a protein that has been functionalized with a strained alkyne (e.g., DBCO). Optimization of reactant concentrations and reaction time is recommended for each specific application.
-
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing azides.
-
This compound derivative with a linker for conjugation.
-
Anhydrous dimethyl sulfoxide (DMSO) for dissolving the azide derivative.
-
Size-exclusion chromatography (e.g., desalting column) for purification.
-
-
Procedure:
-
Prepare a stock solution of the this compound derivative in anhydrous DMSO (e.g., 10 mM).
-
To the DBCO-functionalized protein solution, add the this compound stock solution to achieve a final molar excess of the azide (typically 5-20 fold excess over the protein). The final concentration of DMSO in the reaction mixture should be kept low (ideally <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific strained alkyne and the desired degree of labeling.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., SDS-PAGE with fluorescence imaging if a fluorescent azide was used, or mass spectrometry).
-
Once the desired level of conjugation is achieved, remove the excess unreacted azide by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Characterize the final conjugate to determine the degree of labeling.
-
Visualizations
Caption: Workflow for bioconjugation using this compound via SPAAC.
Caption: The [3+2] cycloaddition mechanism of SPAAC.
Applications in Drug Development and Research
The use of "click chemistry," including SPAAC, has become a powerful tool in various stages of drug discovery and development.[1][12] The introduction of a this compound moiety into a molecule allows for:
-
Target Identification and Validation: this compound-functionalized probes can be used to label and identify the binding partners of a drug candidate within a complex biological sample.
-
Lead Optimization: The triazole linkage formed through click chemistry is stable and can act as a bioisostere for an amide bond, potentially improving the pharmacokinetic properties of a lead compound.[7]
-
Antibody-Drug Conjugates (ADCs): SPAAC provides a robust method for the site-specific conjugation of cytotoxic payloads to antibodies, leading to more homogeneous and potentially more effective ADCs.[13]
-
Fluorescent Labeling: Attaching a fluorescent dye via a this compound handle enables the visualization and tracking of biomolecules in live cells.[8]
Conclusion
This compound presents a promising, yet underexplored, tool for bioconjugation. Its small size and the potential for the cyclopropyl group to confer favorable properties make it an attractive candidate for various applications. While specific quantitative data for its use in SPAAC is currently limited, the general principles and protocols for small organic azides provide a solid foundation for its implementation. As with any novel reagent, careful optimization of reaction conditions is crucial to achieve the desired outcome. The protocols and information provided herein are intended to serve as a starting point for researchers looking to explore the potential of this compound in their bioconjugation strategies.
References
- 1. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [kuscholarworks.ku.edu]
Application Notes and Protocols for Protein Labeling via Azide-Mediated Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and covalent labeling of proteins within their native environment is a cornerstone of modern chemical biology and drug development. It enables the visualization, tracking, and functional characterization of proteins in complex biological systems. Among the most powerful tools for this purpose are bioorthogonal reactions, which proceed with high efficiency and selectivity in living systems without interfering with native biochemical processes. The azide group, being small, abiotic, and metabolically stable, serves as an excellent bioorthogonal handle for protein modification.
This document provides detailed application notes and protocols for the labeling of proteins using azide derivatives, primarily focusing on the widely used Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free "click chemistry" reaction has become a method of choice for its rapid kinetics and biocompatibility. We will also discuss the role of strained cyclooctynes, including those featuring cyclopropane rings in their structure (e.g., bicyclo[6.1.0]nonyne or BCN), which significantly enhance reaction rates. While direct protein labeling with cyclopropyl azide derivatives is not a commonly employed bioorthogonal strategy, the cyclopropyl motif is crucial in the design of highly reactive strained alkynes used in conjunction with azides.
Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction between an azide and a strained cyclooctyne. The inherent ring strain of the cyclooctyne (~18 kcal/mol) significantly lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[] This makes SPAAC ideal for labeling proteins in living cells and whole organisms.
The overall workflow for protein labeling via SPAAC involves two main stages:
-
Introduction of the Azide Handle: An azide group is site-specifically or metabolically incorporated into the protein of interest.
-
Bioorthogonal Ligation: The azide-modified protein is then reacted with a probe (e.g., a fluorophore, biotin, or drug molecule) functionalized with a strained cyclooctyne.
Quantitative Data: Kinetics of SPAAC Reactions
The efficiency of a bioorthogonal reaction is determined by its second-order rate constant (k₂). A higher k₂ value allows for rapid labeling at low concentrations of reactants. The choice of the strained alkyne has a significant impact on the reaction kinetics. Below is a comparison of approximate second-order rate constants for the reaction of various strained alkynes with benzyl azide.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Dibenzocyclooctyne | DBCO (or ADIBO) | 0.1 - 1.0 | High reactivity, widely used. Rate can be influenced by buffer conditions.[2] |
| Bicyclo[6.1.0]nonyne | BCN | 0.15 - 0.57 | Smaller and more hydrophilic than DBCO, offering a good balance of reactivity and stability.[3] |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | High reactivity, but can be less stable. |
| Cyclooctyne | OCT | ~1.35 x 10⁻² | The parent cyclooctyne, less reactive than substituted derivatives.[3] |
| DIBAC/ADIBO | DIBAC | 1.2 x 10⁻³ | Moderate reaction rates, suitable for long-term tracking.[4][5] |
Note: Reaction rates are highly dependent on the specific azide, solvent, temperature, and pH. The values presented are for general comparison.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Azido Sugars and SPAAC
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling using a DBCO-functionalized dye.[6][7][8]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with the azido sugar (e.g., 25-50 µM ManNAz) and incubate for 1-3 days. This allows the cells to metabolize the azido sugar and incorporate it into their cell-surface and intracellular glycoproteins.[6]
-
-
Cell Preparation for Labeling:
-
Gently wash the cells three times with PBS to remove unincorporated azido sugars.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (optional, for intracellular labeling).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in 3% BSA in PBS for 30 minutes.
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-functionalized dye in PBS (e.g., 10-50 µM DBCO-Cy5).
-
Incubate the blocked cells with the DBCO-dye solution for 1-2 hours at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess dye.
-
Mount the cells and visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Site-Specific Protein Labeling via Genetic Incorporation of an Azide-Containing Amino Acid
This protocol outlines the expression of a protein containing a site-specifically incorporated azide-functionalized unnatural amino acid (UAA) in E. coli, followed by SPAAC labeling.[9][10][11]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the azide-UAA (e.g., for p-azido-L-phenylalanine, AzF).
-
Azide-containing UAA (e.g., p-azido-L-phenylalanine, AzF)
-
LB medium and appropriate antibiotics
-
IPTG for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, with protease inhibitors)
-
Affinity purification resin (e.g., Ni-NTA for His-tagged proteins)
-
DBCO-functionalized probe (e.g., DBCO-biotin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Protein Expression:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Supplement the medium with the azide-UAA (e.g., 1 mM AzF).
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the azide-modified protein from the supernatant using the appropriate affinity chromatography method.
-
Perform buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
SPAAC Reaction:
-
Analysis of Labeling:
-
Analyze the reaction mixture by SDS-PAGE. Successful labeling can be visualized by a shift in the molecular weight of the protein or by detecting the incorporated probe.
-
For biotin-labeled proteins, perform a Western blot using streptavidin-HRP to confirm successful conjugation.
-
Visualizations
SPAAC Experimental Workflow
Caption: General workflow for protein labeling using SPAAC.
SPAAC Reaction Mechanism
Caption: The [3+2] cycloaddition of an azide and a strained alkyne.
Proteomics Workflow using SPAAC
SPAAC has been integrated into proteomics workflows to enrich and identify specific classes of proteins, such as newly synthesized proteins or those with particular post-translational modifications.
Caption: A typical chemical proteomics workflow using SPAAC and biotin enrichment.
References
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Triazoles Using Cyclopropyl Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, renowned for its metabolic stability, ability to engage in hydrogen bonding, and dipole interactions.[1] Triazoles are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the synthesis of these vital heterocyclic compounds, offering high yields, regioselectivity, and mild reaction conditions.[2][3]
Cyclopropyl azide emerges as a valuable building block in this context. The cyclopropyl group, a motif present in many bioactive molecules, can impart unique conformational constraints and metabolic stability. The use of this compound in triazole synthesis allows for the direct incorporation of this important structural feature, providing a straightforward route to novel chemical entities with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles utilizing this compound through both CuAAC and SPAAC methodologies.
Applications in Drug Discovery
The triazole core, functionalized with a cyclopropyl group, offers a unique scaffold for the design of novel therapeutic agents. The inherent properties of the cyclopropyl ring can influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.
-
Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved half-life and bioavailability of the drug.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule in a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.
-
Lipophilicity Modulation: The introduction of a cyclopropyl group can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
The synthesis of cyclopropyl-containing triazoles via the methods described herein provides a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas.
Reaction Pathways and Workflows
The synthesis of triazoles from this compound can be broadly categorized into two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes.
Caption: Overview of synthetic routes to triazoles from cyclopropylamine.
Caption: A typical workflow for the synthesis and analysis of triazoles.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclopropylamine
This protocol describes the conversion of cyclopropylamine to this compound via a diazotization reaction followed by azidation.[4]
Materials:
-
Cyclopropylamine
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 eq) in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.0 eq) to the solution while maintaining the temperature at 0 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cyclopropylamine hydrochloride solution at 0 °C. Stir the reaction mixture for 30 minutes at this temperature.
-
In another beaker, dissolve sodium azide (1.2 eq) in deionized water.
-
Add the sodium azide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: this compound is a potentially explosive compound. Handle with care and use appropriate personal protective equipment. Perform the reaction in a well-ventilated fume hood.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne
This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and a terminal alkyne using a copper(I) catalyst generated in situ.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, 1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-cyclopropyl-4-substituted-1,2,3-triazole.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a Strained Alkyne
This protocol describes the catalyst-free synthesis of a triazole from this compound and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN).[5][6]
Materials:
-
This compound (1.0 eq)
-
Bicyclo[6.1.0]nonyne (BCN) (1.0 eq)
-
Acetonitrile (ACN) or a mixture of ACN and water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and BCN (1.0 eq) in acetonitrile or a suitable solvent mixture (e.g., ACN/water).
-
Stir the reaction mixture at room temperature. The reaction is typically faster in more polar solvents.[5]
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting triazole product is often of high purity and may not require further purification. If necessary, purify by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of triazoles using azide-alkyne cycloaddition reactions. While specific data for this compound is limited in the literature, the provided data for analogous azides serves as a valuable reference.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Data
| Entry | Azide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | RT | 8 | >95 | [7] |
| 2 | Phenyl Azide | 1-Ethynylcyclohexanol | CuI | CH₂Cl₂ | RT | 24 | 77 | [8] |
| 3 | Benzyl Azide | Propargyl Alcohol | CuI | H₂O | RT | 12 | 91 | [9] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Representative Data
| Entry | Azide | Strained Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | CD₃CN/D₂O | RT | <1 | >95 | [5] |
| 2 | Azido-functionalized protein | Dibenzocyclooctyne (DBCO) | Aqueous Buffer | 37 | 1 | N/A | [10] |
Conclusion
The synthesis of triazoles using this compound via CuAAC and SPAAC reactions offers a powerful and versatile strategy for accessing novel chemical entities for drug discovery and other applications. The protocols provided herein offer a starting point for researchers to explore this promising area of synthetic chemistry. The unique structural and electronic properties of the cyclopropyl group, combined with the robust and efficient nature of "click" chemistry, pave the way for the development of a new generation of triazole-containing compounds with enhanced biological activity and improved pharmaceutical properties.
References
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 4. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 5. synaffix.com [synaffix.com]
- 6. Bicyclo [6.1.0] nonyne-lysine | Benchchem [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for Surface Functionalization Using Cyclopropyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclopropyl azide for the functionalization of various surfaces. The primary method of attachment is the highly efficient and versatile azide-alkyne cycloaddition, commonly known as "click chemistry." This document covers two main protocols: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While specific literature on the surface functionalization applications of this compound is limited, the protocols provided are robust, general methods applicable to a wide range of azides, including this compound.
Introduction to this compound in Surface Functionalization
This compound is a small, reactive molecule that can be used to introduce the azide functional group onto surfaces. The azide group is a key component in click chemistry, a set of bioorthogonal reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2][3] This makes azide-functionalized surfaces ideal platforms for the immobilization of biomolecules, polymers, nanoparticles, and small molecules for applications in drug discovery, diagnostics, and materials science.[4][5]
The two primary click chemistry reactions for surface functionalization are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between an azide and a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide. The ring strain of the cyclooctyne accelerates the reaction, making it suitable for biological systems where copper toxicity is a concern.[8]
Data Presentation: Quantitative Analysis of Azide-Alkyne Cycloaddition on Surfaces
| Surface Material | Azide Used | Alkyne Used | Reaction Type | Surface Coverage | Reference |
| Silicon | Azidomethylferrocene | 1,8-nonadiyne monolayer | CuAAC | (1.16 ± 0.23) × 10¹⁴ molecules/cm² | [9][10] |
| Silicon | Azidomethylferrocene | 1,8-nonadiyne monolayer | RuAAC* | (7.92 ± 1.90) × 10¹³ molecules/cm² | [9][10] |
| Silica Nanoparticles | Azide-modified silane | Propargyl-functionalized molecule | CuAAC | ~18.9% weight loss (TGA) | [11] |
| Virus-Like Particles | Azidohomoalanine | Alkyne-PEG | CuAAC | ~70% VLP recovery after functionalization | [12] |
*Note: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) yields the 1,5-regioisomer.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Surface Functionalization
This protocol describes a general procedure for the functionalization of an alkyne-modified surface with an azide, such as this compound.
Materials:
-
Alkyne-functionalized substrate
-
This compound (or other azide of choice)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
Nitrogen or argon gas for deoxygenation
Procedure:
-
Surface Preparation:
-
Ensure the alkyne-functionalized surface is clean and dry. Depending on the substrate, this may involve washing with solvents (e.g., ethanol, acetone) and water, followed by drying under a stream of nitrogen.
-
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of the azide (e.g., 10 mM this compound in DMSO or buffer).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, place the alkyne-functionalized substrate.
-
Add a solution of the azide in buffer to the substrate. The final concentration of the azide should typically be in the range of 100 µM to 1 mM.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidation of the copper(I) catalyst.
-
-
Initiation of the Click Reaction:
-
In a separate tube, premix the CuSO₄ and ligand solution. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the CuSO₄/ligand mixture to the deoxygenated azide solution to a final copper concentration of 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation:
-
Seal the reaction vessel and incubate at room temperature for 1-4 hours. The reaction can be performed on a shaker for gentle agitation.
-
-
Washing and Drying:
-
After the incubation period, remove the substrate from the reaction solution.
-
Wash the surface thoroughly with buffer, water, and an appropriate organic solvent (e.g., ethanol) to remove unreacted reagents and catalyst.
-
Dry the functionalized surface under a stream of nitrogen.
-
-
Characterization:
-
Characterize the functionalized surface using appropriate techniques such as X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and contact angle measurements to confirm the successful immobilization of the azide.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Surface Functionalization
This protocol outlines a copper-free method for functionalizing an azide-modified surface with a strained alkyne. This is particularly useful for applications involving sensitive biological molecules.
Materials:
-
Azide-functionalized substrate (prepared using this compound or other azides)
-
Strained alkyne (e.g., dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN))
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Surface Preparation:
-
Ensure the azide-functionalized surface is clean and ready for reaction.
-
-
Preparation of Reagent Solution:
-
Prepare a stock solution of the strained alkyne (e.g., 10 mM DBCO-functionalized molecule in DMSO or buffer).
-
-
Reaction Setup:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add a solution of the strained alkyne in buffer to the substrate. The final concentration of the alkyne is typically in the range of 100 µM to 1 mM.
-
-
Incubation:
-
Seal the vessel and incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the azide. Gentle agitation may be beneficial.
-
-
Washing and Drying:
-
Following the incubation, remove the substrate and wash it extensively with buffer, water, and an organic solvent to remove any unreacted alkyne.
-
Dry the surface under a stream of nitrogen.
-
-
Characterization:
-
Confirm the successful functionalization using surface-sensitive analytical techniques such as XPS, FTIR, and contact angle goniometry.
-
Visualizations
Reaction Mechanisms and Experimental Workflow
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General Experimental Workflow for Surface Functionalization via Click Chemistry.
Synthesis of this compound
This compound can be synthesized through several methods, with two common approaches being the nucleophilic substitution of a cyclopropyl halide and the diazotization of cyclopropylamine.
Method 1: From Cyclopropyl Bromide
-
Dissolve cyclopropyl bromide in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture (e.g., to 70-80 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between water and a low-boiling organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at reduced pressure.
Method 2: From Cyclopropylamine
-
Dissolve cyclopropylamine in an aqueous acidic solution (e.g., HCl).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) to form the cyclopropyl diazonium salt in situ.
-
In a separate flask, prepare a solution of sodium azide.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete and gas evolution has ceased, extract the product with an organic solvent.
-
Wash the organic extract with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent.
Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and protect from shock. All reactions should be performed in a well-ventilated fume hood.
Surface Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS): This technique is highly sensitive to the elemental composition of the surface. The appearance of a nitrogen (N 1s) signal at approximately 400-405 eV is a strong indicator of the presence of the azide or triazole group.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The azide group has a characteristic sharp absorption peak around 2100 cm⁻¹. The disappearance or reduction of this peak and the alkyne peak (around 2100-2260 cm⁻¹ for terminal alkynes) after the click reaction confirms the formation of the triazole.[11]
-
Contact Angle Goniometry: Successful surface functionalization will alter the surface energy and, consequently, the water contact angle. An increase or decrease in hydrophilicity/hydrophobicity can indicate a change in the surface chemistry.[2]
-
Ellipsometry: This technique can be used to measure the thickness of the molecular layer on the surface, providing evidence of successful immobilization.[9]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry” - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Azide-Functionalized Nanoparticles by Microemulsion Polymerization and Surface Modification by Click Chemistry in Aqueous Medium | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 8. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 19757-65-4 | Benchchem [benchchem.com]
Application Notes and Protocols: Curtius Rearrangement of Cyclopropanecarbonyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Curtius rearrangement of cyclopropanecarbonyl azide. This reaction is a key transformation for the synthesis of cyclopropylamine and its derivatives, which are valuable building blocks in medicinal chemistry and drug development.[1][2]
Introduction
The Curtius rearrangement is a powerful synthetic method for converting carboxylic acids into primary amines with the loss of one carbon atom.[3] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate intermediate.[4][5] This isocyanate can then be trapped by various nucleophiles to yield primary amines, carbamates, or urea derivatives.[6][7] A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its configuration.[4][6] The reaction is known for its tolerance of a wide variety of functional groups, making it a versatile tool in the synthesis of complex molecules.[6][8]
The cyclopropylamine moiety is a significant structural motif in a range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its unique conformational and electronic properties can impart desirable pharmacokinetic and pharmacodynamic characteristics to a molecule. The Curtius rearrangement of cyclopropanecarbonyl azide provides an efficient route to access this important functional group.
Reaction Mechanism and Workflow
The thermal Curtius rearrangement is a concerted process, where the loss of nitrogen gas and the migration of the cyclopropyl group occur simultaneously to form the isocyanate.[4][9] This avoids the formation of a highly reactive nitrene intermediate, which can lead to side products.[4] The resulting cyclopropyl isocyanate is a versatile intermediate that can be readily converted to various amine derivatives.
Experimental Workflow:
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopropyl Azide Click Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "click chemistry" paradigm has revolutionized the field of bioconjugation and material science by providing highly efficient, specific, and biocompatible reactions. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a powerful tool for covalently linking molecules without the need for cytotoxic copper catalysts.[1][2] This is particularly relevant for applications in living systems.[1] Cyclopropyl azide, a small, stable, and readily synthesized azide, serves as a versatile ligation partner in SPAAC reactions. The reaction's driving force is the relief of ring strain in a cycloalkyne partner, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), upon cycloaddition with the azide to form a stable triazole linkage.[3][4]
These application notes provide a detailed protocol for a typical SPAAC reaction involving a this compound derivative and a strained alkyne for bioconjugation, along with relevant quantitative data and a visual representation of the experimental workflow.
Data Presentation
| Azide Partner | Cycloalkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Notes |
| 8-azidoadenosine | Fused Cyclopropyl Cyclooctyne (OCT) | 0.11 | Acetonitrile/Water | Reaction shows 60% conversion in 20 minutes.[5] |
| Benzyl Azide | Fused Cyclopropyl Cyclooctyne (OCT) | 0.14 | Acetonitrile/Water | Often used as a benchmark for SPAAC reactions.[5] |
| Primary Alkyl Azides | Bicyclononyne (BCN) | Similar rates to secondary and tertiary azides | Not specified | All azides show similar reaction rates with the sterically non-demanding BCN.[6] |
| Primary Alkyl Azides | Dibenzocyclooctyne (ADIBO) | Orders of magnitude faster than tertiary azides | Not specified | Steric hindrance of the cyclooctyne can lead to differences in reactivity.[6] |
Experimental Protocols
This section details the synthesis of this compound and a general protocol for its use in a strain-promoted azide-alkyne cycloaddition (SPAAC) for the labeling of a biomolecule.
Synthesis of this compound
This compound can be synthesized through the nucleophilic substitution of a cyclopropyl halide with an azide salt.
Materials:
-
Cyclopropyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclopropyl bromide (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound. Caution: this compound is a potentially explosive compound. Handle with appropriate safety precautions, including the use of a blast shield, and avoid heating to high temperatures.
General Protocol for SPAAC Bioconjugation
This protocol describes the labeling of an azide-modified biomolecule (e.g., a protein) with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified biomolecule (e.g., protein with a genetically encoded azido-amino acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or other suitable reaction vessels
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).
-
To the solution of the azide-modified biomolecule, add the DBCO-functionalized molecule to a final molar excess of 2-10 fold. The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations. For less reactive partners, the incubation can be extended overnight at 4 °C.[7]
-
Monitor the progress of the conjugation by a suitable analytical method, such as SDS-PAGE with fluorescence imaging or mass spectrometry.
-
Once the reaction is complete, remove the excess, unreacted DBCO-functionalized molecule by a suitable purification method, such as size-exclusion chromatography or dialysis, against the appropriate buffer.
-
The purified, labeled biomolecule is now ready for downstream applications.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis and its application in SPAAC bioconjugation.
References
- 1. A strain-promoted [3 + 2] azide-al ... | Article | H1 Connect [archive.connect.h1.co]
- 2. interchim.fr [interchim.fr]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: Cyclopropyl Azide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl azide has emerged as a valuable and versatile building block in medicinal chemistry. Its unique combination of a strained cyclopropyl ring and an energetic azide moiety offers chemists a powerful tool for the synthesis of novel therapeutic agents, molecular probes, and bioconjugates. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and provide conformational constraint to bioactive molecules.[1][2] The azide group serves as a versatile handle for "click chemistry" reactions, enabling efficient and specific covalent bond formation under mild conditions.[1]
These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, including detailed experimental protocols for its synthesis and key applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Two common and effective laboratory-scale procedures are detailed below.
From Cyclopropylamine
This method involves the diazotization of cyclopropylamine followed by azidation.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve cyclopropylamine (1.0 eq) in a suitable aqueous acid (e.g., 2 M HCl, 2.0 eq) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to the stirred solution of cyclopropylamine hydrochloride, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes.
-
Azidation: To the cold solution of the diazonium salt, add a solution of sodium azide (NaN₃, 1.2 eq) in water dropwise. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care and appropriate personal protective equipment.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure at low temperature to obtain crude this compound.
-
Characterization: The product can be further purified by distillation under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
From Cyclopropyl Bromide
This method utilizes a nucleophilic substitution reaction.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve cyclopropyl bromide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a low-boiling-point organic solvent (e.g., diethyl ether).
-
Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Applications in "Click Chemistry"
This compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), leading to the formation of stable 1,2,3-triazole linkages.[1] These reactions are central to many bioconjugation and drug discovery efforts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol for the Synthesis of a Cyclopropyl-Triazole Derivative:
-
Reaction Setup: In a vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a suitable solvent system, such as a mixture of tert-butanol and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and sodium ascorbate (0.1 eq) in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is highly valuable for bioconjugation in living systems due to the absence of cytotoxic copper catalysts.[3]
Protocol for Bioconjugation of a this compound-Modified Peptide with a DBCO-Dye:
-
Reaction Setup: Dissolve the this compound-modified peptide (1.0 eq) in a biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Reagent Addition: Add a solution of the dibenzocyclooctyne (DBCO)-functionalized fluorescent dye (1.1-1.5 eq) in a minimal amount of a water-miscible organic solvent like DMSO.
-
Reaction Conditions: Gently agitate the reaction mixture at room temperature or 37 °C. The reaction progress can be monitored by HPLC or LC-MS by observing the consumption of the starting materials and the formation of the fluorescently labeled peptide. Reaction times can vary from 1 to 12 hours.
-
Purification: The labeled peptide can be purified from excess dye and unreacted peptide using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Characterization: The final conjugate can be characterized by mass spectrometry to confirm the covalent attachment of the dye to the peptide.
This compound in the Synthesis of Bioactive Molecules
The incorporation of the cyclopropyl group can significantly impact the pharmacological properties of a drug candidate. This compound serves as a key intermediate in the synthesis of various bioactive compounds, including enzyme inhibitors and antibacterial agents.
Kinase Inhibitors
Many kinase inhibitors feature a cyclopropyl moiety to enhance potency and selectivity. The following table summarizes the activity of some cyclopropyl-containing kinase inhibitors.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolotriazine Derivative | VEGFR-2 | <10 | [5] |
| 3-Phenylpyrazolopyrimidine-1,2,3-triazole | Src Kinase | 5600 | [6] |
| Tris-1,2,3-triazole Hybrid | VEGFR-2 | 27.8 | [7] |
| Indole-2-one Derivative | VEGFR-2 | 26.38 | [8] |
Anticancer Agents
Cyclopropyl-containing compounds have shown promising anticancer activity. The table below lists the IC₅₀ values of some representative examples.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib-1,2,3-triazole Derivative | A549 (Lung Cancer) | 3.94 | [9] |
| 1,4-Dihydropyridine-based Triazole | Caco-2 (Colorectal) | 0.63 | [10] |
| Tetrahydrocurcumin-1,2,3-triazole | HCT-116 (Colon Cancer) | 1.09 | [11] |
| Thiazole-Tetrazole Hybrid | MCF-7 (Breast Cancer) | 11.9 | [12] |
| 7-Cyclopropylacetylene Pyrrolotriazine | Capan-1 (Pancreatic) | 0.02 | [13] |
Antibacterial and Antifungal Agents
The unique structural features of cyclopropyl-containing heterocycles also lend themselves to the development of novel antimicrobial agents.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imide-tetrazole Derivative | S. aureus (Clinical Strain) | 0.8 | [14] |
| Benzimidazole-tetrazole Derivative | E. faecalis | 1.3 | [5] |
| Amide Derivative with Cyclopropane | C. albicans | 16 | [2] |
| 5-thio-substituted tetrazole | B. subtilis | 100 | [12] |
Physicochemical Properties of this compound Derivatives
The physicochemical properties of drug candidates are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a cyclopropyl group can modulate these properties. Quantitative Structure-Activity Relationship (QSAR) models often utilize descriptors related to lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight to predict the bioactivity of compounds.[15][16]
| Compound Type | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Reference |
| 3-Cyclopropyl-1H-1,2,4-triazole | 0.68 | 41.57 | 1 | 2 | 1 | [6] |
| 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol | - | - | 1 | 3 | 1 | |
| Representative Triazole Derivatives | 1.5 - 4.5 | 60 - 120 | 1 - 3 | 3 - 6 | 3 - 8 | [4] |
Application in PET Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiolabeled probes. This compound can be a precursor for the synthesis of ¹⁸F-labeled PET tracers.
Protocol for the Radiosynthesis of an ¹⁸F-Labeled this compound Derivative (Conceptual):
-
¹⁸F-Fluoride Production and Activation: Produce [¹⁸F]fluoride via a cyclotron and trap it on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2. Azeotropically dry the mixture.
-
Radiolabeling: To the dried [¹⁸F]fluoride, add a solution of a suitable precursor, such as a cyclopropyl tosylate or mesylate, in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO). Heat the reaction mixture at 80-120 °C for 10-20 minutes to effect nucleophilic substitution.
-
Purification: After cooling, the reaction mixture is diluted and purified by semi-preparative HPLC to isolate the ¹⁸F-labeled this compound.
-
Formulation: The collected HPLC fraction is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.
Visualizations
Experimental Workflow for SPAAC Bioconjugation
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathway Modulation
The following diagram illustrates a hypothetical mechanism by which a this compound-derived kinase inhibitor could modulate the Wnt signaling pathway, a critical pathway in development and disease.[1][10]
Caption: Hypothetical Modulation of the Wnt Signaling Pathway.
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
Synthesis of Novel Heterocycles via Cyclopropyl Azide: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocycles utilizing cyclopropyl azide as a key building block. The unique structural and electronic properties of the cyclopropyl group can impart desirable characteristics to heterocyclic compounds, making them attractive candidates for drug discovery and development. This guide focuses on the synthesis of cyclopropyl-substituted 1,2,3-triazoles through [3+2] cycloaddition reactions, outlining both copper-catalyzed and ruthenium-catalyzed methodologies.
Introduction to this compound in Heterocycle Synthesis
This compound is a versatile reagent in organic synthesis, primarily employed in 1,3-dipolar cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. The strained cyclopropyl ring can influence the reactivity of the azide and confer unique conformational constraints and metabolic stability to the resulting heterocyclic products. The most common application of this compound is in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. This reaction, particularly the copper-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and mild reaction conditions.
Applications in Drug Discovery
Cyclopropyl-containing heterocycles have shown promise in various therapeutic areas. The incorporation of a cyclopropyl moiety can enhance the biological activity of a molecule. For instance, several cyclopropyl-substituted triazole derivatives have demonstrated significant antifungal activity.[1][2] These compounds often act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][3][4][5]
Synthesis of 1-Cyclopropyl-4-aryl-1H-1,2,3-triazoles
The synthesis of 1,4-disubstituted 1,2,3-triazoles is efficiently achieved through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective, exclusively yielding the 1,4-isomer.
Experimental Protocol: Copper-Catalyzed Synthesis of 1-Cyclopropyl-4-phenyl-1H-1,2,3-triazole
This protocol describes the synthesis of 1-cyclopropyl-4-phenyl-1H-1,2,3-triazole from this compound and phenylacetylene using a copper(I) catalyst generated in situ.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv).
-
To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-cyclopropyl-4-phenyl-1H-1,2,3-triazole.
Quantitative Data:
| Product | Reagents | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1-Cyclopropyl-4-phenyl-1H-1,2,3-triazole | This compound, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 18 | ~95 |
Characterization Data for 1-Cyclopropyl-4-phenyl-1H-1,2,3-triazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 7.2 Hz, 2H), 7.78 (s, 1H), 7.42 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 3.65-3.59 (m, 1H), 1.25-1.19 (m, 2H), 1.08-1.03 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.8, 130.6, 128.8, 128.1, 125.7, 119.5, 34.5, 8.1.
-
MS (ESI): m/z calculated for C₁₁H₁₁N₃ [M+H]⁺: 186.10, found: 186.10.
Synthesis of 1-Cyclopropyl-5-aryl-1H-1,2,3-triazoles
For the synthesis of the 1,5-disubstituted regioisomer of 1,2,3-triazoles, a ruthenium-catalyzed cycloaddition is employed. This method provides excellent regioselectivity for the 1,5-isomer, which is complementary to the copper-catalyzed reaction.
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 1-Cyclopropyl-5-phenyl-1H-1,2,3-triazole
This protocol outlines the synthesis of 1-cyclopropyl-5-phenyl-1H-1,2,3-triazole using a ruthenium catalyst.
Materials:
-
This compound
-
Phenylacetylene
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)
-
1,2-Dichloroethane (DCE)
-
Silica gel
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.05 equiv) in 1,2-dichloroethane (5 mL).
-
Add [Cp*RuCl(COD)] (1-2 mol%) to the solution.
-
Heat the reaction mixture at 60-80 °C and stir for 4-8 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 1-cyclopropyl-5-phenyl-1H-1,2,3-triazole.
Quantitative Data:
| Product | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Cyclopropyl-5-phenyl-1H-1,2,3-triazole | This compound, Phenylacetylene | [Cp*RuCl(COD)] | DCE | 70 | 6 | High |
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the copper- and ruthenium-catalyzed synthesis of cyclopropyl-substituted triazoles.
Signaling Pathway Inhibition by Cyclopropyl-Triazole Antifungals
As mentioned, a key mechanism of action for many triazole antifungals is the inhibition of the ergosterol biosynthesis pathway in fungi. The following diagram illustrates this inhibitory action.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for Cyclopropyl Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl azides are valuable building blocks in organic synthesis and medicinal chemistry, finding application in the construction of complex molecules and as photoaffinity labeling probes. The high reactivity of the azide functional group, particularly in click chemistry and Staudinger reactions, necessitates the use of protecting groups to achieve chemoselectivity in multi-step syntheses. This document provides detailed application notes and experimental protocols for two key strategies for the protection of cyclopropyl azides: formation of phosphazides via a modified Staudinger reaction and the use of o-nitrobenzyl photolabile protecting groups.
Phosphazide Formation for Azide Protection
The reversible reaction of an azide with a phosphine to form a phosphazide offers a robust method for the temporary protection of the azide functionality. This strategy is particularly useful when subjecting the molecule to conditions that would otherwise react with the azide, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other nucleophilic additions.
Logical Relationship: Phosphazide Protection/Deprotection
Caption: Workflow for the protection of this compound as a phosphazide and its subsequent deprotection.
Quantitative Data Summary
| Substrate (Example) | Protecting Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) of Protection | Deprotecting Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) of Deprotection | Reference |
| 4-Azidobenzyl alcohol | Amphos (1.1 eq) | Toluene | rt | 0.5 | 98 | S8 (5.0 eq) | Toluene | 100 | 1 | 95 | [1] |
| 1-Azido-4-nitrobenzene | Amphos (1.1 eq) | Toluene | rt | 0.5 | 99 | S8 (5.0 eq) | Toluene | 100 | 1 | 96 | [1] |
| Benzyl azide | Amphos (1.1 eq) | Toluene | rt | 0.5 | 99 | S8 (5.0 eq) | Toluene | 100 | 1 | 94 | [1] |
Note: The data presented is for various organic azides as a proxy for this compound, based on the general applicability of the reported method.
Experimental Protocols
Protocol 1: Protection of this compound as a Phosphazide [1][2][3]
-
Materials:
-
This compound derivative
-
Amphos (di(tert-butyl)(4-(dimethylamino)phenyl)phosphine)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add Amphos (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or 1H NMR spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude phosphazide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of a Phosphazide to an Azide [1][2][3]
-
Materials:
-
Protected this compound (phosphazide)
-
Elemental sulfur (S8)
-
Toluene
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the phosphazide (1.0 equiv) in toluene in a round-bottom flask.
-
Add elemental sulfur (5.0 equiv) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 1 hour. Monitor the reaction by TLC or 1H NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to afford the deprotected this compound.
-
o-Nitrobenzyl Photolabile Protecting Group
The use of an o-nitrobenzyl (ONB) group provides a powerful strategy for the protection of azides, allowing for their release under neutral conditions using UV light. This "cageless" deprotection strategy is highly advantageous for applications requiring spatial and temporal control over the release of the active azide compound.
Signaling Pathway: Photochemical Deprotection
Caption: Mechanism of photochemical deprotection of an o-nitrobenzyl protected azide.
Quantitative Data Summary
| Protected Functionality (Example) | Protecting Group | Deprotection Wavelength (nm) | Solvent | Time | Yield (%) of Deprotection | Reference |
| Carboxylic Acid | o-Nitrobenzyl | 365 | DMF-MeOH (3:1) | 20 min | >95 | [4] |
| Amine | o-Nitrobenzyl | 350 | Dioxane/H2O | 2 h | 85-95 | [5] |
| Phosphate | o-Nitrobenzyl | 365 | aq. Buffer | minutes | High | [6] |
Note: The data is for various functionalities protected with ONB groups, illustrating the general conditions and efficiency of photodeprotection.
Experimental Protocols
Protocol 3: Synthesis of an o-Nitrobenzyl Protected Azide (General Approach) [7]
This protocol describes a general method for introducing an o-nitrobenzyl group, which can be adapted for the protection of an azide. The direct N-alkylation of an azide is not standard; a more plausible route would involve the synthesis of an o-nitrobenzyl-containing molecule that can be converted to the azide in a later step, or the protection of a precursor to the this compound.
A more practical approach for obtaining an o-nitrobenzyl protected this compound would be to introduce the azide functionality onto an o-nitrobenzyl-containing cyclopropane precursor. For instance, nucleophilic substitution of a suitable leaving group on a cyclopropane ring with azide would be performed on a substrate already containing the ONB moiety.
Protocol 4: Photochemical Deprotection of an o-Nitrobenzyl Protected Azide [4][6]
-
Materials:
-
o-Nitrobenzyl protected this compound
-
Solvent (e.g., DMF-MeOH 3:1, dioxane/water)
-
UV photoreactor or a UV lamp with a specific wavelength filter (e.g., 365 nm)
-
Quartz reaction vessel
-
-
Procedure:
-
Dissolve the o-nitrobenzyl protected this compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for efficient light penetration.
-
Irradiate the solution with UV light (e.g., 365 nm) at room temperature. The reaction progress should be monitored by TLC or HPLC to determine the optimal irradiation time and to avoid the formation of byproducts from over-irradiation.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the o-nitrosobenzaldehyde byproduct and any remaining starting material.
-
Stability and Orthogonality
The choice of protecting group strategy depends on the overall synthetic plan and the compatibility of the protected azide with other functional groups and reaction conditions.
-
Phosphazides: Are reported to be stable to CuAAC ("click chemistry") conditions.[1] This allows for the selective reaction of other azide groups in the presence of the protected phosphazide.
-
o-Nitrobenzyl groups: Are generally stable to a wide range of acidic and basic conditions, making them orthogonal to many common protecting groups like Boc and Fmoc.[5] Deprotection is achieved under neutral conditions with light, offering a high degree of orthogonality.
Conclusion
The protection of cyclopropyl azides can be effectively achieved through the formation of phosphazides or by using photolabile o-nitrobenzyl groups. The phosphazide strategy offers a straightforward method for temporary masking of the azide functionality, with simple protection and deprotection protocols. The o-nitrobenzyl group provides a more sophisticated approach, enabling spatiotemporal control over the release of the this compound through photolysis. The selection of the appropriate strategy should be based on the specific requirements of the synthetic route, considering factors such as orthogonality, stability, and the desired mode of deprotection. The protocols and data provided herein serve as a guide for researchers in the application of these protecting group strategies for cyclopropyl azides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transient Protection of Organic Azides from Click Reactions with Alkynes by Phosphazide Formation.|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 3. Transient Protection of Organic Azides from Click Reactions with Alkynes by Phosphazide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclopropyl Azide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of cyclopropyl azide in the synthesis of key pharmaceutical intermediates. The unique reactivity of the cyclopropyl group, combined with the versatility of the azide functionality, offers efficient pathways to valuable molecular scaffolds. This document covers two primary applications: the Curti-us rearrangement for the synthesis of cyclopropylamines and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the formation of 1,2,3-triazoles.
Synthesis of Cyclopropylamine Intermediates via Curtius Rearrangement
Cyclopropylamines are prevalent motifs in a wide range of pharmaceuticals, including antiviral, antidepressant, and anticancer agents. The Curtius rearrangement of a cyclopropyl acyl azide provides a reliable method for the synthesis of these important intermediates.
Application Example: Scalable Synthesis of (1-cyclopropyl)cyclopropylamine Hydrochloride
This protocol details the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a key intermediate for various biologically active compounds, including those with applications as hepatitis C inhibitors and pest control agents.[1] The synthesis proceeds through a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, involving an intermediate acyl azide.
Reaction Scheme:
Caption: Workflow for the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
Quantitative Data Summary
| Step | Product | Starting Material | Yield |
| Carboxylic Acid to N-Boc Amine (Curtius Rearrangement) | tert-butyl 1-(cyclopropyl)cyclopropylcarbamate | 1-cyclopropylcyclopropanecarboxylic acid | 76% |
| N-Boc Deprotection | (1-cyclopropyl)cyclopropylamine hydrochloride | tert-butyl 1-(cyclopropyl)cyclopropylcarbamate | 87% |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate
-
To a mechanically stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, ca. 560.0 mmol) in anhydrous acetone (1.7 L), add triethylamine (76.2 g, 105.0 mL, 753.0 mmol) dropwise at -5 °C.
-
After stirring for an additional 15 minutes at this temperature, add neat ethyl chloroformate (103.7 g, 91.0 mL, 956.0 mmol) at the same temperature over a period of 30 minutes.
-
Stir the resulting mixture at this temperature for an additional 2 hours.
-
Add a solution of sodium azide (75.0 g, 1.0 mol) in H₂O (200 mL) over a period of 1.5 hours.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Concentrate the mixture under reduced pressure at 0 °C to about half of the original volume.
-
Pour the concentrated mixture into ice-cold water (2 L) and extract with diethyl ether (4 x 400 mL) and pentane (2 x 350 mL).
-
Wash the combined organic solutions with ice-cold water (2 x 400 mL), dry under stirring with MgSO₄ at 0 °C for 1 hour, and concentrate under reduced pressure at 0 °C/20–30 Torr.
-
Take up the residue with pentane (300 mL), dry, and concentrate under the same conditions.
-
Dissolve the resulting acyl azide in anhydrous t-BuOH (200 mL).
-
Add this solution dropwise to anhydrous t-BuOH (1300 mL) kept at 80 °C under vigorous stirring over a period of 2.5 hours.
-
Heat the resulting solution under reflux for an additional 9 hours.
-
Distill off the main volume of t-BuOH (ca. 1300 mL) under ambient pressure in a nitrogen flow.
-
After cooling, dry the residue at 20 °C/0.1 Torr to give essentially pure tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (84.0 g, 76%) as a colorless solid.[2]
Protocol 2: Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride
-
Under stirring, add a solution of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (84.0 g, 425.8 mmol) in Et₂O (100 mL) to a ca. 5.0 N HCl solution in Et₂O (700 mL) in one portion at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours and at ambient temperature for 20 hours.
-
Filter off the formed precipitate, wash with Et₂O (200 mL), and dry in a vacuum desiccator over P₄O₁₀ overnight to give (1-cyclopropyl)cyclopropylamine hydrochloride (49.7 g, 87%) as a colorless powder.[1][2]
Synthesis of 1,2,3-Triazole Intermediates via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4] These triazole moieties are important pharmacophores found in a variety of approved drugs and clinical candidates, exhibiting activities such as antiviral, antibacterial, and anticancer properties.[3][5] this compound serves as a valuable building block in this reaction to introduce the cyclopropyl group into these heterocyclic structures.
Application Example: General Protocol for the Synthesis of Cyclopropyl-Substituted Triazoles
This protocol provides a general method for the copper-catalyzed cycloaddition of this compound with a terminal alkyne. This reaction can be adapted for the synthesis of a diverse library of cyclopropyl-containing triazole intermediates for drug discovery.
Reaction Scheme:
Caption: General scheme for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Quantitative Data Summary (Representative)
| Azide | Alkyne | Catalyst System | Solvent | Yield | Reference |
| (Azidomethyl)cyclopropane | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95% | [General procedure adapted from literature] |
Experimental Protocols
Protocol 3: General Procedure for the Synthesis of 1-Cyclopropyl-4-substituted-1H-1,2,3-triazoles
-
In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv) and this compound (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1-0.2 equiv) followed by copper(II) sulfate pentahydrate (0.01-0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-cyclopropyl-4-substituted-1H-1,2,3-triazole.
Note: The optimal catalyst loading, solvent system, and reaction time may vary depending on the specific alkyne substrate.
Summary
This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. The Curtius rearrangement provides an efficient route to cyclopropylamines, while the copper(I)-catalyzed azide-alkyne cycloaddition allows for the straightforward incorporation of the cyclopropyl-triazole scaffold. The protocols provided herein offer robust and scalable methods for the preparation of these important building blocks for drug discovery and development.
References
- 1. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclopropyl azide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Nucleophilic Substitution: This method involves the reaction of a cyclopropyl halide (typically bromide or iodide) with an azide salt, such as sodium azide (NaN₃).[1]
-
Diazotization of Cyclopropylamine: This route involves the conversion of cyclopropylamine to a transient diazonium salt, which is then reacted with an azide source.[1]
A related method, the Curtius rearrangement of cyclopropanecarbonyl azide, generates a cyclopropyl isocyanate which can be converted to cyclopropylamine. While not a direct synthesis of this compound for isolation, it proceeds through a this compound intermediate.[2][3][4]
Q2: I am getting a low yield in my nucleophilic substitution reaction. What are the common causes and how can I improve it?
A2: Low yields in the nucleophilic substitution route can be attributed to several factors. Here are some troubleshooting tips:
-
Choice of Solvent: Polar aprotic solvents like DMSO or DMF are generally preferred as they effectively solvate the cation of the azide salt, increasing the nucleophilicity of the azide anion.[1]
-
Reaction Temperature: The temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the product. Moderate temperatures are generally recommended.[1]
-
Use of a Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can significantly enhance the reaction rate and yield by facilitating the transfer of the azide anion from the solid or aqueous phase to the organic phase where the cyclopropyl halide is present.[1]
Q3: I am observing the formation of a significant amount of urea byproduct during the synthesis of a cyclopropylamine derivative via the Curtius rearrangement. What is the cause and how can I prevent it?
A3: The formation of a 1,3-dicyclopropylurea byproduct is a common issue in the Curtius rearrangement when preparing cyclopropylamines, especially if the intermediate this compound solution is not completely dry.[2] The isocyanate intermediate can react with any residual water to form an unstable carbamic acid, which then decomposes to the amine. This amine can then react with another molecule of the isocyanate to form the urea byproduct.
To prevent this:
-
Ensure Anhydrous Conditions: It is crucial to thoroughly dry the solution of the intermediate acyl azide before the thermal rearrangement step.[2] Using anhydrous solvents and drying agents is critical.
-
Careful Workup: During the workup, avoid prolonged exposure to water, especially at elevated temperatures.
Q4: What are the main challenges and side reactions associated with the diazotization of cyclopropylamine for azide synthesis?
A4: The diazotization of primary aliphatic amines like cyclopropylamine can be challenging due to the high reactivity of the resulting diazonium salt.[5][6][7] Key challenges and side reactions include:
-
Instability of the Diazonium Salt: Aliphatic diazonium salts are often unstable, even at low temperatures, and can decompose to form a carbocation. This carbocation can then undergo various side reactions.[5][7]
-
Formation of Alcohol Byproducts: The cyclopropyl carbocation can react with water present in the reaction mixture to form cyclopropanol.
-
Rearrangement Products: The highly strained cyclopropyl cation may be prone to rearrangement, leading to other undesired byproducts.
-
Careful Temperature Control: The reaction must be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution of Cyclopropyl Halides
| Starting Material | Azide Source | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |
| Substituted Cyclopropyl Chloride | Sodium Azide | Toluene/Water | Tetrabutylammonium bromide, Potassium Carbonate | 0-10 | Not specified | [1] |
| Cyclopropyl Bromide | Sodium Azide | DMSO | None | 25 | ~Quantitative | [9] |
| 1-bromo-1-cyclopropylcyclopropane | t-BuLi, then CO2 | Diethyl Ether | None | -78 to RT | 64-89 | [2] |
Table 2: Yield Data for the Synthesis of a Protected Cyclopropylamine via Curtius Rearrangement
| Step | Product | Yield (%) | Key Considerations | Reference |
| Carboxylation of 1-bromo-1-cyclopropylcyclopropane | 1-Cyclopropylcyclopropanecarboxylic acid | 64 (on 900 mmol scale) | Yield decreases with larger scale due to side reactions. | [2] |
| Curtius Degradation | N-Boc-protected (1-cyclopropyl)cyclopropylamine | 76 | Requires strictly anhydrous conditions to avoid urea formation. | [2] |
| Deprotection | (1-cyclopropyl)cyclopropylamine hydrochloride | 87 | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Protected Cyclopropylamine via Curtius Rearrangement (adapted from de Meijere, et al.) [2]
This protocol describes the synthesis of N-Boc-protected (1-cyclopropyl)cyclopropylamine from 1-cyclopropylcyclopropanecarboxylic acid, which proceeds through a this compound intermediate.
Step 1: Formation of the Acyl Azide
-
To a solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, ca. 560.0 mmol) in anhydrous acetone (1.7 L), add triethylamine (76.2 g, 753.0 mmol) dropwise at -5 °C.
-
Stir the mixture for 15 minutes at this temperature.
-
Add ethyl chloroformate (103.7 g, 956.0 mmol) dropwise over 30 minutes at -5 °C.
-
Stir the resulting mixture for an additional 2 hours at this temperature.
-
Add a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) over a period of 1.5 hours.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Concentrate the mixture under reduced pressure at 0 °C to about half of its original volume.
-
Pour the concentrated mixture into ice-cold water (2 L) and extract with diethyl ether (4 x 400 mL) and pentane (2 x 350 mL).
-
Wash the combined organic layers with ice-cold water (2 x 400 mL).
-
Crucially, dry the organic solution thoroughly with MgSO₄ at 0 °C for 1 hour and concentrate under reduced pressure at 0 °C.
Step 2: Curtius Rearrangement and Trapping
-
Dissolve the residue from Step 1 in anhydrous t-BuOH (200 mL).
-
Add this solution dropwise to anhydrous t-BuOH (1300 mL) kept at 80 °C under vigorous stirring over a period of 2.5 hours.
-
Heat the resulting solution under reflux for an additional 9 hours.
-
Distill off the majority of the t-BuOH under ambient pressure.
-
Dry the residue under vacuum to yield N-Boc-protected (1-cyclopropyl)cyclopropylamine (yield: 76%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nucleophilic substitution.
Caption: Troubleshooting the formation of urea byproduct in the Curtius rearrangement.
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 9. Synthesis and Reduction of Azides [chemistry.mdma.ch]
Technical Support Center: Cyclopropyl Azide Cycloadditions
Welcome to the technical support center for cyclopropyl azide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and side reactions encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound cycloaddition reaction resulted in a low yield or a complex mixture of products. What are the common causes?
Low yields or the formation of multiple products in this compound cycloadditions often stem from the inherent reactivity of the strained cyclopropyl ring and the azide functional group. The primary competing side reactions are typically thermally induced.
-
Thermal Ring-Opening/Rearrangement: The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, especially at elevated temperatures. Cyclopropyl ketones and imines can undergo transformations like the Cloke-Wilson rearrangement to form more stable five-membered heterocycles.[1] This suggests that cyclopropyl azides can follow similar rearrangement pathways, leading to undesired isomers or byproducts.
-
Curtius-type Rearrangement: While more common for acyl azides, thermal conditions can potentially induce a rearrangement of the azide group itself, leading to the loss of N₂ and the formation of highly reactive intermediates that can generate various side products.[2][3] The thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures, is particularly prone to these side reactions.[4]
-
Instability with Reagents: Azides can be unstable in the presence of certain reagents. For example, phosphines, sometimes used as ligands or reducing agents, can lead to a Staudinger reduction of the azide.[5]
Q2: I am observing an unexpected major byproduct. What could its structure be?
The most probable side products arise from the rearrangement of the cyclopropyl group. Depending on the substrate and reaction conditions, Lewis acid-mediated reactions of cyclopropane derivatives with azides can lead to C2-C3 bond cleavage, forming oxyallyl cations that are subsequently trapped by the azide.[6][7] This can result in products like α-amino-α′-diazomethyl ketones or other rearranged heterocyclic systems instead of the expected triazole.[6] In some cases, expansion of the cyclopropyl ring to form an azetium ion has also been observed.[8]
Q3: How can I improve the yield of my desired 1,2,3-triazole product and minimize side reactions?
Optimizing reaction conditions is critical to favor the desired cycloaddition pathway over competing side reactions.
-
Temperature Control: Since many side reactions are thermally driven, running the reaction at the lowest effective temperature is crucial. The classic thermal Huisgen cycloaddition often requires temperatures that promote rearrangements.[4]
-
Catalysis (CuAAC): For terminal alkynes, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly recommended.[4] This reaction proceeds rapidly at or near room temperature, which minimizes thermal side reactions.[9] The use of a copper catalyst also ensures the specific formation of the 1,4-disubstituted triazole regioisomer.[4]
-
Use of Strained Alkynes (SPAAC): For applications where copper is cytotoxic or undesirable, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[10] The reaction uses a strained cyclooctyne, which reacts readily with azides at low temperatures without the need for a catalyst.[5]
-
Ligand Selection: In CuAAC, ligands are used to stabilize the Cu(I) oxidation state and accelerate the reaction.[11] Using an appropriate ligand like THPTA can improve reaction efficiency and allow for lower catalyst loading and milder conditions.[12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound cycloadditions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Reaction Temperature Too High: Promoting thermal rearrangement or decomposition.[1][4] 2. Inactive Catalyst: Oxidation of Cu(I) to inactive Cu(II) in CuAAC.[13] 3. Reagent Degradation: The azide or alkyne may have degraded during storage. | 1. Lower the reaction temperature. If using thermal conditions, switch to a catalyzed (CuAAC) or strain-promoted (SPAAC) protocol.[4][10] 2. Use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ. Ensure the reaction is protected from oxygen.[11] 3. Verify the integrity of starting materials via NMR or other analytical methods. |
| Complex Product Mixture | 1. Competing Side Reactions: Thermal ring-opening of the cyclopropyl group is a likely culprit.[6][7] 2. Lack of Regioselectivity: Uncatalyzed thermal cycloadditions can produce a mixture of 1,4- and 1,5-triazole regioisomers.[4] | 1. Reduce reaction temperature. Utilize CuAAC or SPAAC which proceed under milder conditions.[9][10] 2. For terminal alkynes, use CuAAC for exclusive formation of the 1,4-isomer or a Ruthenium catalyst (RuAAC) for the 1,5-isomer.[4][14] |
| Reaction Fails to Initiate | 1. Insufficient Catalyst/Ligand: In CuAAC, catalyst or ligand concentration may be too low. 2. Poor Solubility: One or more reagents may not be soluble in the chosen solvent system. | 1. Optimize the concentration of the CuSO₄/ligand and sodium ascorbate.[11][12] 2. Add a co-solvent like DMSO or tBuOH to improve solubility.[15] |
Quantitative Data Summary
The propensity for thermal side reactions is governed by their activation energy. The Curtius rearrangement, a potential side reaction pathway for related azide species, demonstrates how substituent effects influence the energy barrier.[2][3]
| Acyl Azide Substrate | Calculated Gas Phase Activation Barrier (kcal/mol) | Reference |
| Acetyl Azide | 27.6 | [3] |
| Pivaloyl Azide | 27.4 | [3] |
| Phenyl Azide | 30.0 | [3] |
| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 27.8 | [3] |
Note: These values are for the related Curtius rearrangement of acyl azides and serve to illustrate the energy scales involved in thermal azide reactions.
Key Experimental Protocol
Example Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.[11][12]
Materials:
-
This compound derivative (e.g., 10 mM stock in DMSO)
-
Alkyne derivative (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 100 mM stock in H₂O)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 200 mM stock in H₂O)
-
Sodium Ascorbate (e.g., 100 mM stock in H₂O, freshly prepared)
-
Solvent (e.g., PBS buffer, tBuOH/H₂O mixture)
Procedure:
-
To a microcentrifuge tube, add the this compound and alkyne solutions to the desired final concentrations (e.g., 1-2 equivalents of one reagent relative to the other).
-
Add the reaction buffer/solvent.
-
Prepare the catalyst premix: Incubate CuSO₄ and THPTA ligand in a 1:2 to 1:5 ratio for several minutes.[11][12]
-
Add the catalyst premix to the reaction tube. A typical final concentration for CuSO₄ is 50-250 µM.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 fold excess relative to copper).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently-labeled molecules.
-
Monitor reaction progress by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified using standard chromatographic methods.
Visualized Workflows and Pathways
Caption: Competing reaction pathways in this compound cycloadditions.
Caption: A logical workflow for troubleshooting problematic reactions.
Caption: Key factors influencing the outcome of cycloaddition reactions.
References
- 1. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclopropyl Azide
This guide provides technical support for researchers, scientists, and drug development professionals on the purification of cyclopropyl azide using chromatography. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Critical Safety Information
This compound is a low-molecular-weight organic azide and should be treated as a potentially explosive and toxic substance . Its stability is low, particularly in concentrated form, and it is sensitive to heat, shock, friction, and static discharge.[1][2]
-
Always handle this compound behind a blast shield in a well-ventilated fume hood. [3]
-
Wear appropriate Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, and chemical-resistant gloves.[4]
-
Avoid Heat and Friction: Do not concentrate this compound to a neat oil. Avoid using rotary evaporators at high temperatures.[2][5] Ground glass joints can be a source of friction and should be handled with care.[5]
-
Material Compatibility: Never use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[1][5] Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[2]
-
Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable diazidomethane and triazidomethane.[2][6]
-
Storage: If isolation is necessary, store this compound in solution at low temperatures (e.g., -20°C) and in the dark.[1]
Frequently Asked Questions (FAQs)
Q1: Is it safe to purify this compound by column chromatography?
A1: Purification by column chromatography can be performed, but it carries significant risks due to the compound's instability. It should only be attempted when absolutely necessary, on a small scale, and with strict adherence to safety protocols. The primary hazard is the potential for decomposition on the stationary phase, which can be initiated by heat generated from the solvent-silica interaction or the acidic nature of standard silica gel.[7]
Q2: What is the best stationary phase for purifying this compound?
A2: Standard silica gel is acidic and can cause the decomposition of azides. It is highly recommended to use deactivated silica gel or an alternative stationary phase.
-
Deactivated Silica Gel: You can deactivate silica gel by preparing a slurry with your eluent containing a small amount of a basic modifier, such as 1% triethylamine.[8]
-
Neutral Alumina: Basic or neutral alumina can be a safer alternative to silica gel for purifying azides.[8]
-
Reversed-Phase Silica: For more polar azide derivatives, reversed-phase (C18) silica may be an option.
Q3: How do I choose an appropriate solvent system (eluent)?
A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. A good starting point for many organic azides is a mixture of a nonpolar and a moderately polar solvent.[9]
-
Common Systems: Ethyl acetate/Hexanes and Diethyl ether/Hexanes are the most common solvent systems.[9]
-
Optimization: Start with a low polarity mixture (e.g., 5-10% Ethyl Acetate in Hexanes) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.
Q4: My this compound is not visible under a UV lamp. How can I visualize it on a TLC plate?
A4: Aliphatic azides like this compound lack a chromophore and are typically not UV-active.[10] A specific chemical stain is required for visualization. The recommended method is a two-step process involving reduction of the azide to an amine, followed by detection with ninhydrin.[10][11][12] This method is sensitive and provides a distinct color for easy identification.[12]
Q5: What is the maximum safe temperature for removing solvents on a rotary evaporator?
A5: Due to the thermal sensitivity of this compound, solvent removal must be performed at a low temperature.[2]
-
Bath Temperature: The water bath temperature should not exceed 30-40°C.[13][14]
-
Pressure: Adjust the vacuum pressure to allow for solvent evaporation at this reduced temperature.
-
Final State: Do NOT concentrate the product to dryness. It is safer to leave it as a solution in a high-boiling, non-reactive solvent or use it immediately in the next step.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield after the column | 1. Decomposition on the column: The stationary phase may be too acidic. 2. Product is too volatile: The product may have evaporated during solvent removal. 3. Incorrect fractions collected: The product eluted in fractions you did not collect. | 1. Use deactivated silica gel (add 1% triethylamine to your eluent) or switch to neutral alumina.[8] Run the column quickly (flash chromatography). 2. Use a low bath temperature (<30°C) on the rotary evaporator. Do not leave the product under high vacuum for an extended period.[13] 3. Re-check all fractions by TLC using an appropriate stain. |
| Streaking or tailing on the TLC plate | 1. Compound is too polar for the eluent: The compound interacts too strongly with the stationary phase. 2. Decomposition on the TLC plate: The silica on the plate is causing degradation. 3. Sample is overloaded: Too much material was spotted on the TLC plate. | 1. Increase the polarity of the eluent. If the compound is basic, adding 1% triethylamine to the eluent can improve the spot shape.[8] 2. Add a basic modifier to the eluent (e.g., triethylamine) or use alumina TLC plates. 3. Dilute your sample before spotting it on the TLC plate. |
| Gas evolution (bubbling) observed in the column | Decomposition of the azide: This is a critical danger sign, indicating the liberation of nitrogen gas (N₂). The reaction can accelerate and lead to an explosion. | IMMEDIATELY: 1. Lower the sash of the fume hood. 2. Evacuate the area. 3. Inform your supervisor and safety officer. DO NOT attempt to dismantle the apparatus. |
| Product co-elutes with an impurity | 1. Poor solvent system choice: The selected eluent does not provide adequate separation between your product and the impurity. | 1. Methodically screen different solvent systems using TLC. Try solvents with different properties (e.g., replace ethyl acetate with diethyl ether or a small amount of methanol in dichloromethane for more polar compounds).[9] |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: TLC Analysis of this compound
This protocol describes the visualization of this compound on a TLC plate using a triphenylphosphine/ninhydrin stain.[10][11]
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Solution 1: 10% Triphenylphosphine (PPh₃) in Dichloromethane
-
Solution 2: 0.3% Ninhydrin in n-butanol/acetic acid (100:3 v/v)
-
Heat gun or oven
Procedure:
-
Spot a dilute solution of your crude reaction mixture onto the TLC plate.
-
Develop the TLC plate in a chamber with your chosen eluent (e.g., 10% Ethyl Acetate/Hexanes).
-
Once the solvent front reaches the top, remove the plate and mark the solvent front. Dry the plate thoroughly with a heat gun or in an oven at 80°C for 5 minutes.
-
Dip the dried plate into the PPh₃ solution for 30 seconds.
-
Remove the plate and dry it again at 80°C for 5 minutes. This step reduces the azide to the corresponding amine.
-
Dip the plate into the ninhydrin solution for 30 seconds.
-
Gently heat the plate with a heat gun or place it in an oven at 80°C for 5 minutes to develop the color. The amine spot will appear as a purple, pink, or red color.[10][12]
Protocol 2: Flash Column Chromatography of this compound
This is a general procedure and must be adapted based on the scale of your reaction and the results of your TLC analysis.
Materials:
-
Glass chromatography column
-
Stationary phase: Silica gel (60 Å, 230-400 mesh) or neutral alumina
-
Eluent: Pre-determined from TLC analysis (e.g., Ethyl Acetate/Hexanes)
-
Triethylamine (if deactivating silica gel)
-
Sand
-
Collection tubes
Procedure:
-
Safety First: Set up your entire apparatus inside a fume hood behind a blast shield.
-
Prepare the Column (Deactivated Silica):
-
Add 1% triethylamine (v/v) to your pre-mixed eluent.
-
In a beaker, create a slurry of the silica gel in the modified eluent.
-
Secure the column vertically. Add a small amount of eluent, then a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the eluent until it is level with the top of the sand.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully pipette this solution onto the top of the silica bed.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading).
-
-
Elute the Column:
-
Carefully add eluent to the top of the column.
-
Apply positive pressure (using a pump or bulb) to achieve a solvent flow rate of about 2 inches/minute (flash chromatography).
-
Collect fractions in separate test tubes.
-
-
Analyze Fractions:
-
Monitor the elution process by collecting small samples from the eluting solvent and analyzing them by TLC (using Protocol 1).
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
Data Presentation: Solvent Systems
The choice of solvent system is crucial for a successful separation. The following table provides a guide to common solvents used in normal-phase chromatography, ordered by increasing polarity.[9]
| Solvent | Polarity Index | Notes |
| Hexanes/Pentane | ~0.1 | Common non-polar base for eluents. |
| Diethyl Ether | 2.8 | Good for a wide range of compounds. |
| Ethyl Acetate | 4.4 | Standard polar component; provides good separation for many compounds. |
| Dichloromethane | 3.1 | AVOID for azides due to reactivity.[2][6] |
| Methanol | 5.1 | Used in small amounts (<10%) for highly polar compounds. Can dissolve silica.[9] |
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nwsci.com [nwsci.com]
Cyclopropyl Azide Stability in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of cyclopropyl azide in various solvents, offering troubleshooting advice and answers to frequently asked questions. Understanding the stability of this energetic compound is critical for ensuring experimental success and laboratory safety.
FAQs: Stability and Handling of this compound
Q1: What are the general principles governing the stability of this compound?
A1: this compound, as a low molecular weight organic azide, is an energetic compound and should be handled with care. Its stability is influenced by several factors:
-
Carbon-to-Nitrogen Ratio (C/N): Organic azides with a low C/N ratio tend to be less stable. For this compound (C₃H₅N₃), the ratio of carbon to nitrogen atoms is 1, which places it in a category that requires careful handling.
-
"Rule of Six": This rule suggests that a compound should have at least six carbon atoms for each energetic group (like an azide) to be considered relatively safe. This compound does not meet this criterion, highlighting its potential instability.
-
Temperature: Like most organic azides, its decomposition rate increases with temperature. It is recommended to store this compound and its solutions at low temperatures, typically at or below 0°C, and away from light.[1]
-
Absence of Activating Groups: this compound is an alkyl azide. Aliphatic azides are generally more stable than aryl or acyl azides, or those with adjacent electron-withdrawing groups or unsaturation, which can lower the decomposition activation energy.
Q2: In which common laboratory solvents can I expect this compound to be reasonably stable for short-term use?
A2: While specific kinetic data is scarce, this compound is commonly synthesized and used in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (MeCN) .[1] It is also expected to have reasonable short-term stability in other common non-protic solvents like tetrahydrofuran (THF) . Its stability in water is less documented for prolonged periods, but many click chemistry reactions involving azides are performed in aqueous co-solvent systems, suggesting at least moderate short-term stability.[2]
Q3: Are there any solvents that should be strictly avoided with this compound?
A3: Yes. Halogenated solvents, particularly dichloromethane (DCM) and chloroform , should be avoided. They can react with azides to form highly explosive and shock-sensitive di- and tri-azidomethane.
Q4: How should I store solutions of this compound?
A4: Solutions of this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer. The containers should be tightly sealed to prevent solvent evaporation, which would increase the concentration of the azide. Avoid storing azide solutions in containers with metal parts, especially copper or lead, as this can lead to the formation of highly explosive heavy metal azides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield or no product in a reaction involving this compound. | Decomposition of this compound before or during the reaction. | - Prepare fresh solutions of this compound before use. - Keep the reaction temperature as low as feasible. - Analyze the purity of the this compound stock solution by ¹H NMR or GC before use. |
| Gas evolution observed from a solution of this compound. | Thermal or photochemical decomposition, leading to the liberation of nitrogen gas. | - Immediately cool the solution in an ice bath. - Ensure the solution is protected from light. - If significant gas evolution is observed, consider quenching the azide solution (see safety precautions). |
| Inconsistent reaction outcomes. | Variable stability of this compound in the chosen solvent under the reaction conditions. | - Perform a stability study of this compound in the specific solvent at the reaction temperature by monitoring its concentration over time using ¹H NMR or HPLC. - Consider using a freshly prepared solution for each experiment. |
| Reaction with an alkyne (Click Chemistry) is not proceeding. | Instability of the azide in the presence of other reagents. | While generally stable, some reagents can affect azide stability. For instance, some phosphines can reduce azides in a Staudinger reaction.[3] Ensure compatibility of all reaction components. |
Quantitative Stability Data
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the this compound concentration over time.
Materials:
-
This compound solution in the solvent of interest (e.g., DMSO-d₆, CD₃CN, THF-d₈).
-
NMR tube.
-
NMR spectrometer.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct chemical shift).
Procedure:
-
Prepare a solution of this compound of known concentration in the deuterated solvent of choice.
-
Add a known amount of the internal standard to the solution.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic peaks for this compound and the internal standard. The protons on the cyclopropyl ring adjacent to the azide group will have a characteristic chemical shift.[1]
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40°C, etc.).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
For each spectrum, integrate the peaks corresponding to this compound and the internal standard.
-
Calculate the relative concentration of this compound at each time point by comparing its integral to the integral of the internal standard.
-
Plot the concentration of this compound versus time to determine the decomposition rate.
Protocol 2: Stability Assessment by HPLC
This method is suitable for determining the concentration of this compound in non-deuterated solvents.
Materials:
-
This compound solution in the solvent of interest (THF, DMSO, acetonitrile, water).
-
HPLC system with a UV detector.
-
A suitable reversed-phase HPLC column (e.g., C18).
-
Mobile phase (e.g., a gradient of acetonitrile and water).
Procedure:
-
Develop an HPLC method to separate this compound from potential degradation products. The azide group does not have a strong chromophore, so detection might be challenging at low concentrations and may require a low wavelength (e.g., ~210 nm).
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Store the solution under the desired experimental conditions (temperature, light exposure).
-
At specified time intervals, withdraw an aliquot of the solution.
-
Dilute the aliquot if necessary and inject it into the HPLC system.
-
Record the peak area of the this compound.
-
Plot the peak area (or calculated concentration based on a calibration curve) against time to determine the stability profile.
Visualizations
Caption: Decomposition of this compound.
References
Technical Support Center: Cyclopropyl Azide Reactivity
Welcome to the technical support center for troubleshooting issues related to the reactivity of cyclopropyl azide. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is most commonly used as a building block in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are widely employed for bioconjugation, labeling of biomolecules, and in the synthesis of pharmaceuticals and materials.[1][2] The cyclopropyl group itself is a valuable motif in medicinal chemistry due to its unique structural and electronic properties.[3][4]
Q2: Why am I observing low reactivity or poor yields with my this compound in a CuAAC reaction?
Several factors can contribute to low reactivity in CuAAC reactions involving this compound:
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the catalytic cycle. The presence of coordinating functional groups (e.g., amines, thiols) in your substrate can also sequester the copper catalyst and inhibit the reaction.[5][6]
-
Steric Hindrance: Bulky substituents on the cyclopropyl ring or the alkyne reaction partner can sterically hinder the approach of the reactants, slowing down the reaction rate.[6]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can negatively impact the reaction rate and yield. CuAAC reactions are known to be accelerated in aqueous solutions.[7]
-
Side Reactions: In some cases, side reactions such as the Curtius rearrangement of related acyl azides can occur, consuming the starting material and reducing the yield of the desired triazole product.[8][9]
Q3: Are there alternatives to copper-catalyzed click chemistry for this compound?
Yes, several alternatives exist, particularly when copper toxicity is a concern, such as in live-cell imaging:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method utilizes a strained cyclooctyne derivative that reacts with the azide without the need for a metal catalyst.[1] The high ring strain of the cyclooctyne provides the driving force for the reaction.[10]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction, catalyzed by ruthenium complexes, selectively produces the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer typically formed in CuAAC.[7][11]
Q4: Can the cyclopropyl group itself influence the reactivity of the azide?
Yes, the electronic properties of the cyclopropane ring can influence the reactivity of the azide group. The strained ring system can affect the electron density and orbital energies of the azide, which in turn can impact its cycloaddition reaction kinetics.[12][13]
Troubleshooting Guides
Issue 1: Low or No Product Formation in a CuAAC Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Copper Catalyst | 1. Use a fresh solution of a Cu(I) source (e.g., CuI, CuBr).2. Add a reducing agent like sodium ascorbate to reduce any oxidized Cu(II) back to Cu(I).[7] | Ensures the presence of the active Cu(I) catalytic species. |
| Ligand Issues | 1. Use a copper-coordinating ligand such as THPTA or TBTA to stabilize the Cu(I) catalyst and prevent disproportionation. | Ligands enhance the catalytic activity and prevent the catalyst from precipitating. |
| Solvent Effects | 1. If the reaction is slow in organic solvents, try a mixture of water and a miscible organic solvent (e.g., t-BuOH/H₂O, DMSO/H₂O). | CuAAC reactions are often accelerated in aqueous media.[7] |
| Steric Hindrance | 1. Increase the reaction temperature.2. Increase the reaction time.3. Consider a less sterically hindered alkyne partner if possible. | Provides more energy to overcome the activation barrier and allows more time for the reaction to proceed.[6] |
| Substrate Degradation | 1. Monitor the stability of your this compound and alkyne under the reaction conditions separately using techniques like ¹H NMR or LC-MS.[12] | Confirms that the starting materials are not degrading under the reaction conditions. |
Issue 2: Formation of Multiple Products or Side Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Regioisomers | 1. For terminal alkynes, CuAAC should predominantly yield the 1,4-regioisomer. If the 1,5-isomer is observed, it may indicate a competing thermal Huisgen cycloaddition.[7] Consider lowering the reaction temperature.2. If the 1,5-regioisomer is desired, switch to a ruthenium catalyst (RuAAC).[7][11] | The choice of catalyst dictates the regioselectivity of the cycloaddition. |
| Curtius Rearrangement | 1. This is more relevant for cyclopropanoyl azides, which can rearrange to isocyanates.[8][9] If your starting material has this structure, consider alternative synthetic routes that do not involve an acyl azide intermediate. | The Curtius rearrangement is a known thermal decomposition pathway for acyl azides. |
| Homocoupling of Alkyne | 1. Ensure a slight excess of the reducing agent (e.g., sodium ascorbate) is present. | Prevents oxidative homocoupling of the alkyne, a common side reaction in CuAAC.[7] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the this compound (1.0 eq) and the alkyne (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.05 eq) and a ligand such as THPTA (0.1 eq) in water.
-
Initiation: To the solution of the azide and alkyne, add a freshly prepared solution of a reducing agent, such as sodium ascorbate (0.1-0.2 eq in water).
-
Addition of Catalyst: Add the copper/ligand solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, LC-MS, or ¹H NMR.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). The aqueous layer can be passed through a copper-scavenging resin to remove residual copper. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reactant Preparation: Dissolve the this compound (1.0 eq) and the strained alkyne (e.g., a cyclooctyne derivative, 1.0-1.5 eq) in a suitable solvent (e.g., acetonitrile, DMSO, or an aqueous buffer for biological applications).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically slower than CuAAC and may require longer reaction times. Monitor the reaction progress by TLC, LC-MS, or ¹H NMR.
-
Work-up and Purification: Once the reaction is complete, the work-up and purification procedure will depend on the properties of the product. For non-biological applications, the solvent can be removed under reduced pressure, and the product purified by column chromatography. For biological samples, the product may be analyzed directly or purified using methods compatible with biomolecules (e.g., HPLC, precipitation).
Visualizing Reaction Pathways and Troubleshooting
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow for Low CuAAC Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. app1-c89-pub.pressidium.com - Azide Click Chemistry [app1-c89-pub.pressidium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. comporgchem.com [comporgchem.com]
- 11. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 13. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Azides
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on how to avoid the explosive decomposition of azides. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with azides?
A1: Azides, both organic and inorganic, are energetic materials that can be highly reactive and potentially explosive.[1][2] The primary hazards include:
-
Explosive Decomposition: Azides can decompose violently when subjected to external energy sources such as heat, light, friction, shock, or pressure.[1][3][4] Small molecules containing the azido functionality are particularly prone to violent decomposition.[3][4]
-
Toxicity: The azide ion is highly toxic, with a toxicity similar to that of cyanide.[3][4][5] It can be fatal if inhaled, ingested, or absorbed through the skin.[6][7]
-
Formation of Hydrazoic Acid: In the presence of acids, azides can form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[1][6][8][9]
-
Formation of Shock-Sensitive Metal Azides: Azides can react with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly shock-sensitive and explosive metal azide salts.[1][3][5][6][9]
Q2: How can I assess the stability of an organic azide I am planning to synthesize or use?
A2: The stability of an organic azide is largely dependent on its molecular structure. Two key guidelines can help you assess its stability:
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio is a critical indicator of stability. The number of nitrogen atoms should not exceed the number of carbon atoms.[1] A common rule of thumb is that the ratio of the number of carbon atoms plus oxygen atoms to the number of nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3) for an azide to be considered stable enough for isolation and storage in pure form.[2]
-
The "Rule of Six": This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) within a molecule.[1][5] This provides sufficient "dilution" of the energetic group, rendering the compound relatively safer to handle.[1]
Q3: What materials should I avoid when working with azides?
A3: To prevent violent reactions and the formation of explosive compounds, it is crucial to avoid contact between azides and the following materials:
-
Heavy Metals: Avoid contact with heavy metals such as lead, copper, silver, mercury, zinc, and their salts.[1][3][5][6][9] This includes avoiding metal spatulas, metal pipes, and brass fittings.[1][4][8]
-
Acids: Never mix azides with acids, as this will generate highly toxic and explosive hydrazoic acid.[1][3][6][8]
-
Chlorinated Solvents: Do not use chlorinated solvents like dichloromethane (DCM) or chloroform as reaction media.[1][3][4][5] They can react with azides to form explosively unstable di- and tri-azidomethane.[3][4][8]
-
Other Incompatible Chemicals: Sodium azide reacts violently with carbon disulfide (CS₂), bromine, and dimethyl sulfate.[3][6]
Q4: What are the best practices for storing azide compounds safely?
A4: Proper storage is critical to prevent accidental decomposition. Follow these guidelines:
-
Temperature: Store all organic azides at low temperatures, preferably below room temperature (-18°C is often recommended), and in the dark.[1][3]
-
Containers: Use appropriate, clearly labeled containers. For organic azides, plastic amber containers are preferable to glass to avoid friction from ground glass joints.[1][10] Do not store on metal shelves.[11]
-
Segregation: Store azides separately from incompatible materials, especially acids and heavy metals.[9][11][12]
-
Quantity: Purchase and store the smallest feasible quantities of azides.[11] For organic azides with a C/N ratio between 1 and 3, storage should be limited to solutions of no more than 1M and in quantities of less than 5 grams.[3][13]
Troubleshooting Guides
Scenario 1: I need to purify my synthesized organic azide. What methods are safe?
-
Problem: Common purification techniques like distillation and sublimation are extremely dangerous for azides and should never be used.[3][4] Concentrating azide-containing solutions by rotary evaporation has also led to explosions.[7][10]
-
Solution: The recommended and safest purification methods for organic azides are:
-
Extraction: Use liquid-liquid extraction to separate your azide from impurities.
-
Precipitation: Induce precipitation of the azide from a solution to isolate it.[3][4]
-
Column Chromatography: This method may contribute to decomposition and should only be used for azides that are considered stable based on the C/N ratio.[3]
-
Scenario 2: I have residual azide in my reaction mixture. How do I safely quench it before disposal?
-
Problem: Disposing of unreacted azide is a significant safety hazard. It should be neutralized before it enters the waste stream.[8]
-
Solution: A common and effective method for quenching excess azide is by reaction with nitrous acid, which is generated in situ.[8][14][15]
-
Dilute: In a well-ventilated fume hood, dilute the azide-containing solution with water to a concentration of 5% or less.[8][9][15]
-
Add Nitrite: With stirring, add a 20% aqueous solution of sodium nitrite. Use about 1.5 grams of sodium nitrite for every gram of sodium azide to be quenched.[8][14][15]
-
Acidify: Slowly and carefully add a dilute acid (e.g., 20% sulfuric acid) dropwise.[8][14][15] Crucially, the acid must be added after the nitrite to avoid the formation of hydrazoic acid.[6]
-
Verify Completion: Continue adding acid until gas evolution ceases and the solution is acidic. You can test for an excess of nitrite using iodine-starch paper (a blue color indicates the quench is complete).[8][14][15]
-
Scenario 3: I accidentally spilled a small amount of sodium azide powder in the fume hood.
-
Problem: Spilled solid azide presents a risk of exposure and potential for unintended reactions.
-
Solution: For a small, incidental spill of solid sodium azide:
-
Alert Personnel: Inform others in the immediate area of the spill.[16]
-
Wear PPE: Ensure you are wearing appropriate personal protective equipment, including a lab coat, safety glasses or goggles, and heavy nitrile gloves.[11]
-
Clean-up: Carefully sweep the solid material into a non-metal container using a plastic or ceramic spatula.[6][11] Avoid creating dust.[6][9] You can dampen a cloth with a slightly basic solution (pH > 9) to wipe the area and avoid dust formation.[6][9]
-
Decontaminate: Wipe the spill area thoroughly with a basic solution (pH > 9).[6][11][16]
-
Dispose: Collect all spill materials and contaminated cleaning supplies in a clearly labeled hazardous waste container designated for azide waste.[6][11]
-
Data Presentation
Table 1: Stability Guidelines for Organic Azides
| Stability Metric | Guideline | Safety Precautions |
| Carbon-to-Nitrogen (C/N) Ratio | (NC + NO) / NN ≥ 3 | Considered stable for isolation and storage in pure form (e.g., up to 20 grams for n-nonyl azide).[2][3] |
| 1 < (NC + NO) / NN < 3 | Can be synthesized and isolated but should not be stored in high purity. Store as a solution (≤ 1M) at low temperatures and in small quantities (< 5g).[1][3][13] | |
| (NC + NO) / NN ≤ 1 | Should never be isolated. Can be generated in situ as a transient intermediate in small quantities (< 1g).[2][13] | |
| "Rule of Six" | ≥ 6 carbon atoms per energetic group | Generally considered safe to handle with appropriate precautions.[1] |
| < 6 carbon atoms per energetic group | Potentially explosive; handle with extreme caution.[1] |
Table 2: Decomposition Temperatures of Selected Alkali Metal Azides
| Azide Compound | Chemical Formula | Decomposition Temperature (°C) |
| Sodium Azide | NaN₃ | 275[17] |
| Potassium Azide | KN₃ | 355[17] |
| Rubidium Azide | RbN₃ | 395[17] |
| Cesium Azide | CsN₃ | 390[17] |
Experimental Protocols
Protocol 1: General Safe Handling of Azide Compounds
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific azide and reaction being performed. Review the Safety Data Sheet (SDS).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[9][11] A face shield may be necessary for reactions with a higher risk of explosion.[2]
-
Engineering Controls: All manipulations of azide compounds, especially solids and concentrated solutions, must be performed in a certified chemical fume hood.[6][16] For reactions with a significant explosion risk, a blast shield is required.[2][6]
-
Work Practices:
-
Work on the smallest scale possible, especially for new procedures.[2][3]
-
Use only plastic, ceramic, or glass spatulas and equipment. NEVER use metal spatulas or tools. [1][4][8]
-
Avoid friction, grinding, and shock, especially with solid azides. Be cautious of ground glass joints, which can initiate decomposition.[8][10][18]
-
Keep the work area clean and free of clutter.[2]
-
-
Waste Disposal:
Protocol 2: Quenching of Sodium Azide
This protocol details the procedure for neutralizing excess sodium azide in a reaction mixture.
-
Setup: In a three-necked flask equipped with a mechanical stirrer and an addition funnel, place the aqueous solution containing the sodium azide. Ensure the setup is in a fume hood.
-
Dilution: Dilute the azide solution with water until the concentration of sodium azide is no more than 5%.[8][9][15]
-
Nitrite Addition: Prepare a 20% aqueous solution of sodium nitrite. For every 1 gram of sodium azide to be quenched, add a volume of this solution containing 1.5 grams of sodium nitrite. Add the sodium nitrite solution to the stirred azide solution.[8][14][15]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid to the mixture via the addition funnel with vigorous stirring.[8][14] Gas evolution (N₂, NO) will occur.
-
Completion Check: Continue adding the acid until the gas evolution ceases and the solution is acidic to pH paper. To confirm the complete destruction of the azide, test a drop of the solution with starch-iodide paper. A blue color indicates an excess of nitrite, signifying that the quench is complete.[8][14][15]
-
Neutralization and Disposal: After the quench is complete, neutralize the solution with a dilute base (e.g., NaOH) to a pH between 6 and 9 before disposing of it as hazardous waste.[6]
Mandatory Visualization
Caption: Decision workflow for safely planning and executing experiments involving azides.
Caption: Incompatible materials to avoid when working with azide compounds.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. ucd.ie [ucd.ie]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. mines.edu [mines.edu]
- 12. campus.kennesaw.edu [campus.kennesaw.edu]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. reddit.com [reddit.com]
- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. Azide - Wikipedia [en.wikipedia.org]
- 18. artscimedia.case.edu [artscimedia.case.edu]
Technical Support Center: Optimizing Cyclopropyl Azide Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropyl azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under typical click chemistry conditions?
Yes, the cyclopropane ring is generally stable under the conditions used for copper(I)-catalyzed click chemistry.[1][2] However, this compound itself is an energetic molecule and should be handled with care. For larger-scale synthesis, continuous flow methods are recommended to enhance safety and control.[3]
Q2: How does the reactivity of this compound compare to other azides in CuAAC reactions?
Q3: What are the recommended starting concentrations for reagents in a this compound click reaction?
Recommended starting concentrations can vary depending on the specific substrates and reaction scale. However, a good starting point for optimization is provided in the table below. It is always recommended to perform a small-scale trial to determine the optimal conditions for your specific system.
Q4: Can I use any copper(I) source for my reaction?
Various copper(I) sources can be used, including copper(I) iodide (CuI) and copper(I) bromide (CuBr). A common and convenient method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5]
Q5: Why is a ligand like THPTA or TBTA necessary?
Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and increasing the reaction rate.[6] For reactions in aqueous or biological media, the water-soluble ligand THPTA is highly recommended.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst may have oxidized to Cu(II). | - Ensure all reagents are fresh, especially the sodium ascorbate solution. - Prepare the sodium ascorbate solution immediately before use. - Degas solvents to remove dissolved oxygen. - Increase the concentration of the stabilizing ligand (e.g., THPTA). |
| Poor Substrate Solubility: One or both of your click partners (this compound or alkyne) may not be fully dissolved in the reaction solvent. | - Use a co-solvent such as DMSO or DMF to improve solubility. - Gently warm the reaction mixture to aid dissolution, but monitor for any potential degradation. | |
| Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction. | - Increase the reaction time and/or temperature. - Increase the concentration of the catalyst and ligand. | |
| Side Product Formation | Unwanted Oxidation: Sensitive functional groups in your substrates may be degrading under the reaction conditions. | - Degas all solutions thoroughly. - Consider using a copper-free click chemistry method if your substrates are particularly sensitive. |
| Reaction with Thiols: If your substrate contains free thiol groups (e.g., cysteine residues in proteins), they can coordinate with the copper catalyst, inhibiting the reaction, or potentially undergo side reactions. | - Pre-treat the sample with a mild oxidant like hydrogen peroxide to protect the thiol groups.[7] - Use a copper chelator to remove excess copper after the reaction. | |
| Difficulty in Product Purification | Residual Copper: Copper can be difficult to remove and may interfere with downstream applications. | - Use a copper chelating agent like EDTA or a copper-scavenging resin during workup. - For biomolecules, purification methods like dialysis or size-exclusion chromatography can be effective.[8] |
| Excess Reagents: Unreacted azide or alkyne can co-elute with the product. | - Use a slight excess (1.1-1.5 equivalents) of one reagent to drive the reaction to completion and simplify purification of the other component. |
Experimental Protocols
General Protocol for Small-Molecule this compound Click Chemistry
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Prepare stock solutions of your reagents. A typical set of concentrations is provided in the table below.
-
In a reaction vial, dissolve the this compound and the alkyne in the chosen solvent system.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with your standard workup and purification protocol.
Table 1: Recommended Reagent Concentrations for Optimization
| Reagent | Stock Solution Concentration | Final Reaction Concentration | Notes |
| This compound | 100 mM in DMSO | 1 mM | The limiting reagent. |
| Alkyne | 100 mM in DMSO | 1.1 - 1.5 mM | A slight excess can improve reaction efficiency. |
| CuSO₄ | 50 mM in Water | 50-250 µM | |
| Sodium Ascorbate | 100 mM in Water | 1-5 mM | Prepare fresh before each use. |
| THPTA | 100 mM in Water | 250-1250 µM | A 5:1 ligand to copper ratio is often recommended. |
Visualizing Reaction Workflows
A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.
Caption: Experimental workflow for a typical this compound click reaction.
Logical Troubleshooting Flow
When encountering issues, a systematic approach to troubleshooting is most effective.
Caption: A logical workflow for troubleshooting low-yield click reactions.
References
- 1. Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05556E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Characterization of impurities in cyclopropyl azide synthesis
Welcome to the technical support center for the synthesis of cyclopropyl azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the characterization of impurities in this critical synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield of this compound in the nucleophilic substitution reaction.
Possible Causes and Solutions:
-
Incomplete reaction: The reaction of a cyclopropyl halide with an azide salt may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Consider using a solvent with a higher boiling point that is compatible with the reactants. Microwave-assisted synthesis can also be explored to enhance reaction rates.[1]
-
-
Poor quality of starting materials: The cyclopropyl halide may contain impurities, or the azide salt may be old or hydrated.
-
Solution: Use freshly purified cyclopropyl halide and a new, anhydrous bottle of sodium or potassium azide.
-
-
Side reactions: Elimination reactions can compete with substitution, especially with stronger bases or higher temperatures.
-
Solution: Use a milder base if applicable, and maintain careful temperature control.
-
Problem 2: Presence of significant impurities in the final product when synthesizing from cyclopropylamine.
Possible Causes and Solutions:
-
Decomposition of the diazonium salt: The intermediate cyclopropyl diazonium salt is unstable and can decompose before reacting with the azide source, often forming cyclopropanol.
-
Solution: Maintain a low reaction temperature (typically 0-5 °C) during the diazotization and subsequent azidation steps. Ensure rapid and efficient mixing to minimize the lifetime of the diazonium intermediate.
-
-
Incomplete diazotization: If the diazotization of cyclopropylamine is incomplete, unreacted starting material will remain.
-
Solution: Ensure the correct stoichiometry of sodium nitrite and acid. The slow addition of the nitrite solution to the acidic solution of the amine is crucial.
-
-
Formation of triazene byproducts: The diazonium salt can couple with unreacted cyclopropylamine to form triazene impurities.[2]
-
Solution: Use a slight excess of the nitrous acid source to ensure all the primary amine is consumed before the addition of the azide.
-
Problem 3: Formation of a white precipitate (1,3-dicyclopropylurea) during synthesis.
Possible Cause and Solution:
-
This impurity is characteristic of a Curtius rearrangement-based synthesis route from a cyclopropanecarboxylic acid precursor, where the intermediate acyl azide is not kept scrupulously dry. While not a direct impurity in the two main synthetic routes to this compound, its presence could indicate an incorrect starting material or a misunderstanding of the reaction pathway. In the context of related syntheses, the presence of water can lead to the formation of an amine from the isocyanate intermediate, which then reacts with another molecule of the isocyanate to form the urea.[3]
-
Solution: If this synthetic route is intended, ensure all reagents and solvents are anhydrous. The use of dried glassware and an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in this compound synthesis?
A1: The impurities largely depend on the synthetic route.
-
From Cyclopropyl Halide (Nucleophilic Substitution):
-
Unreacted cyclopropyl halide (e.g., cyclopropyl bromide).
-
Solvent impurities.
-
-
From Cyclopropylamine (Diazotization):
Q2: How can I best monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material. For more detailed analysis, taking aliquots from the reaction mixture for GC-MS or LC-MS analysis can provide information on the formation of the product and the emergence of any byproducts.
Q3: What are the safety precautions I should take when working with this compound?
A3: this compound, like other low molecular weight organic azides, is a potentially explosive compound and should be handled with extreme care.
-
Avoid heat, friction, and shock.
-
Work behind a blast shield, especially when working on a larger scale.
-
Do not use metal spatulas or ground glass joints, which can cause friction.
-
Store in a cool, dark place, and avoid concentrating the material to neatness if possible.
-
Solutions of azides should not be mixed with acids, as this can generate the highly toxic and explosive hydrazoic acid.
Q4: How can I purify my crude this compound?
A4: Purification should be approached with caution due to the potential instability of the product.
-
Distillation: Vacuum distillation can be used, but extreme care must be taken to avoid heating the azide to high temperatures. Distilling behind a blast shield is mandatory.
-
Chromatography: Flash column chromatography on silica gel can be used to separate the azide from less volatile impurities. It is important to avoid letting the column run dry.
Data Presentation
Table 1: Hypothetical Impurity Profile in this compound Synthesis by Nucleophilic Substitution
| Impurity | Plausible Concentration (%) | Analytical Method |
| Cyclopropyl Bromide | 1 - 5 | GC-MS |
| Unidentified high boilers | < 1 | GC-MS |
Table 2: Hypothetical Impurity Profile in this compound Synthesis via Diazotization
| Impurity | Plausible Concentration (%) | Analytical Method |
| Cyclopropylamine | 1 - 3 | GC-MS |
| Cyclopropanol | 2 - 10 | GC-MS, 1H NMR |
| Dicyclopropyltriazene | < 2 | LC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude this compound
This method is suitable for identifying and quantifying volatile impurities such as unreacted starting materials and low-boiling byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Injection: 1 µL of a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane), splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.[4]
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
Protocol 2: HPLC Purity Assay of this compound
This method is suitable for assessing the purity of the final product and quantifying non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice.[7]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Spectroscopic Analysis of Impurities
NMR is a powerful tool for the structural elucidation of unknown impurities.
-
Instrumentation: NMR Spectrometer (300 MHz or higher is recommended).
-
Sample Preparation: Dissolve 5-10 mg of the crude product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Experiments:
-
1H NMR: Provides information on the proton environments in the molecule.
-
Cyclopropanol: Look for characteristic signals for the methine proton (CH-OH) and the cyclopropyl protons.
-
1,3-dicyclopropylurea: Expect signals for the NH protons and the cyclopropyl ring protons.
-
-
13C NMR: Provides information on the carbon skeleton.
-
Cyclopropanol: A signal for the carbon bearing the hydroxyl group and signals for the cyclopropyl carbons. The 13C NMR of cyclopropane itself shows a signal at -2.7 ppm.[8]
-
1,3-dicyclopropylurea: A characteristic signal for the urea carbonyl carbon.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the structure of unknown impurities by establishing connectivity between protons and carbons.
-
Visualizations
Caption: Experimental workflow for impurity characterization.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cyclopropanol(16545-68-9) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nacalai.com [nacalai.com]
- 8. docbrown.info [docbrown.info]
Cyclopropyl azide handling and storage best practices
This technical support center provides guidance on the safe handling and storage of cyclopropyl azide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potentially explosive and toxic compound.[1][2][3] The primary hazards include:
-
Explosion Risk: Organic azides can be sensitive to heat, light, shock, and pressure, leading to violent decomposition.[1][2][3]
-
Toxicity: Azides are toxic and can be absorbed through the skin.[4][5] Inhalation or ingestion can cause symptoms such as dizziness, weakness, and respiratory failure.[1][4]
-
Formation of Hydrazoic Acid: Contact with acids can produce hydrazoic acid, which is highly toxic, volatile, and explosive.[1][3][6]
-
Formation of Heavy Metal Azides: Contact with heavy metals can form highly sensitive and explosive metal azides.[1][6]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability of this compound and prevent accidents.
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[7] Some sources recommend storage at or below -18°C.[1][5]
-
Container: Keep the container tightly closed.[7]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, acids, and heavy metals.[1][6][7]
Q3: What are the stability guidelines for working with organic azides like this compound?
A3: The stability of an organic azide is critical for safe handling. Two key guidelines are:
-
Carbon-to-Nitrogen (C/N) Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₃H₅N₃), the C/N ratio is 1, which means it should be handled with care and preferably not isolated in large quantities.[1]
-
Rule of Six: This rule suggests that having at least six carbon atoms per energetic functional group (like azide) provides sufficient dilution to render the compound relatively safe.[1] this compound does not meet this criterion and should be considered potentially explosive.
Troubleshooting Guides
Problem: I suspect my stored this compound may have decomposed.
Solution:
-
Visual Inspection (with caution): From behind a blast shield, visually inspect the container for any changes in appearance, such as discoloration or crystal formation. Do not open the container if you suspect significant decomposition.
-
Do Not Handle Directly: If you have any doubts about the stability of the compound, do not attempt to move or open the container.
-
Contact Safety Officer: Immediately contact your institution's Environmental Health and Safety (EHS) office or designated safety officer for guidance on how to proceed with disposal.
Problem: I need to quench a reaction containing residual this compound.
Solution:
A common and effective method for quenching azides is through the use of nitrous acid, generated in situ from sodium nitrite and an acid. This procedure must be performed in a well-ventilated fume hood.[6][8][9]
Experimental Protocol: Quenching of this compound
Materials:
-
Reaction mixture containing this compound (ensure concentration is below 5%)[6][8]
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
2M sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer and an addition funnel
Procedure:
-
Dilute the reaction mixture with water in the three-necked flask to ensure the azide concentration is no more than 5%.[6][8]
-
With vigorous stirring, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of residual azide.[6][8]
-
Slowly add the 2M sulfuric acid dropwise from the addition funnel. Gas evolution (N₂ and NO) will be observed.[8][9]
-
Continue adding acid until gas evolution ceases and the solution is acidic (test with pH paper).
-
Test for excess nitrite by placing a drop of the reaction mixture on starch-iodide paper. A blue color indicates that the decomposition is complete.[8][9]
-
Once the quench is complete, the neutralized aqueous waste can be disposed of according to your institution's guidelines.
Data Presentation
Table 1: Stability of Organic Azides based on Carbon-to-Nitrogen Ratio
| C/N Ratio | Stability Assessment | Handling Recommendations |
| > 3 | Generally stable | Can be isolated and stored with standard precautions. |
| 1 to 3 | Potentially unstable | Synthesize in small quantities; use or quench immediately. Store at low temperatures (-18°C) and in the absence of light. Do not exceed 1M concentration.[1] |
| < 1 | Highly unstable | Should not be isolated. Can be generated in situ as a transient intermediate in small quantities.[4] |
Visualizations
Caption: Decision tree for assessing the stability of stored this compound.
Caption: Experimental workflow for the safe handling of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aksci.com [aksci.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Steric Hindrance in Cyclopropyl Azide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyl azide reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance in [3+2] cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving cyclopropyl azides, and what are their general mechanisms?
A1: The most prevalent reaction for cyclopropyl azides is the 1,3-dipolar cycloaddition with alkynes, which forms 1,2,3-triazole ring systems. This reaction is a cornerstone of "click chemistry."[1] There are two primary catalytic versions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly reliable and regioselective, almost exclusively producing the 1,4-disubstituted triazole isomer.[1] The active catalyst is a Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC, yielding the 1,5-disubstituted triazole isomer.[3][4][5][6] Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are also capable of catalyzing the reaction with internal alkynes to produce fully substituted triazoles.[3][5]
The choice between these two methods allows for precise control over the final product's regiochemistry.
Q2: How does steric hindrance on the cyclopropyl ring affect the reactivity of the azide in cycloaddition reactions?
A2: Steric hindrance, for instance, from substituents on the cyclopropyl ring, can significantly impact the reaction rate and, in some cases, the regioselectivity. Generally, increased steric bulk near the azide functional group can slow down the reaction by impeding the approach of the alkyne and the catalyst.[7] However, the effect can be complex:
-
Slower Reaction Rates: Increased steric hindrance is a common cause of reduced reaction rates in bimolecular reactions like cycloadditions.
-
Influence on Regioselectivity in RuAAC: In ruthenium-catalyzed reactions, significant steric hindrance on the azide can sometimes lead to the unexpected formation of the 1,4-disubstituted triazole, deviating from the expected 1,5-regioselectivity.[8]
-
Catalyst Choice is Crucial: Some specialized catalysts, such as certain copper(I) N-heterocyclic carbene (NHC) complexes, have been shown to be particularly effective for reactions involving sterically hindered azides and alkynes.[1]
Q3: My sterically hindered this compound is showing low to no reactivity in a standard CuAAC reaction. What are the likely causes and how can I troubleshoot this?
A3: Low reactivity with sterically hindered cyclopropyl azides in CuAAC is a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst System: The choice of catalyst and ligand is critical. For sterically demanding substrates, a simple CuSO₄/sodium ascorbate system may not be sufficient. Consider using a pre-formed Cu(I) source or employing a stabilizing ligand. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can improve catalyst efficacy and are suitable for bioconjugation reactions.[2][9]
-
Reaction Temperature: While many click reactions proceed at room temperature, increasing the temperature can help overcome the activation energy barrier for sterically hindered substrates. Heating the reaction to 40-80 °C is a common strategy.
-
Solvent: The choice of solvent can influence reaction rates. While t-butanol/water mixtures are common, other solvents like DMF, DMSO, or toluene might be more effective for your specific substrates.
-
Reagent Purity and Concentration: Ensure that all reagents, especially the sodium ascorbate reducing agent, are fresh. Oxidized sodium ascorbate will be ineffective at generating the active Cu(I) catalyst. Also, ensure that the concentrations of your reactants are appropriate, as very dilute conditions can slow down the reaction.
Q4: I am observing a mixture of regioisomers in my ruthenium-catalyzed reaction with a this compound. How can I improve the selectivity for the 1,5-isomer?
A4: Achieving high regioselectivity in RuAAC reactions can be challenging, especially with sterically hindered substrates. Here are some strategies to improve selectivity:
-
Catalyst Choice: The catalyst structure plays a significant role in regioselectivity. Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [CpRuCl]₄ or Cp*RuCl(COD), are generally more effective and selective for the 1,5-isomer than their non-methylated cyclopentadienyl (Cp) counterparts.[4][10]
-
Reaction Conditions: Lowering the reaction temperature may favor the formation of the thermodynamically preferred product.
-
Substrate Electronics: The electronic properties of both the azide and the alkyne can influence regioselectivity. While this is an inherent property of your substrates, it's a factor to consider in your experimental design.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst Activity | Ensure the use of fresh sodium ascorbate for CuAAC. For sterically hindered substrates, consider specialized ligands (e.g., THPTA, TBTA) or more active catalyst systems.[2][9] For RuAAC, ensure the catalyst is handled under appropriate inert conditions if it is air-sensitive. |
| Steric Hindrance | Increase the reaction temperature (e.g., to 60-80 °C). Increase the reaction time. Use a higher catalyst loading (e.g., from 1-5 mol% to 10 mol%). |
| Low Reagent Concentration | If the reaction is too dilute, increase the concentration of the reactants. |
| Poor Solubility | Choose a different solvent or solvent mixture (e.g., DMF, DMSO, toluene, or aqueous mixtures) in which all components are fully soluble. |
| Side Reactions | In CuAAC, alkyne homocoupling (Glaser coupling) can be a side reaction. Ensure a sufficient excess of the reducing agent. For cyclopropyl systems, be aware of potential ring-opening side reactions under harsh acidic or Lewis acidic conditions, although this is less common in standard click chemistry.[11][12] |
Problem 2: Formation of Unexpected Regioisomers
| Potential Cause | Suggested Solution |
| Incorrect Catalyst for Desired Isomer | For 1,4-disubstituted triazoles, use a copper(I) catalyst (CuAAC). For 1,5-disubstituted triazoles, use a ruthenium catalyst (RuAAC).[1][6] |
| Steric Effects in RuAAC | Significant steric bulk on the this compound can sometimes favor the formation of the 1,4-isomer even with a ruthenium catalyst. Try different ruthenium catalysts (e.g., [Cp*RuCl]₄) which may offer higher selectivity.[10] |
| Thermal (Uncatalyzed) Reaction | If the reaction is heated to high temperatures without a catalyst, a mixture of 1,4- and 1,5-isomers can be expected from the thermal Huisgen cycloaddition.[1] Ensure that a catalyst is present if regioselectivity is desired. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound
This protocol is a starting point and may require optimization for highly hindered substrates.
Materials:
-
This compound (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, or DMF)
Procedure:
-
Dissolve the this compound and the alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioselectivity
Materials:
-
This compound (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
[CpRuCl] catalyst (e.g., CpRuCl(PPh₃)₂ or [Cp*RuCl]₄) (0.01 - 0.05 eq)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound, alkyne, and [Cp*RuCl] catalyst to a reaction vessel containing the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for this compound cycloaddition reactions.
Caption: A generalized workflow for fragment-based drug discovery using cyclopropyl fragments.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave Chemistry: Aryl Azide-Alkyne Cycloaddition, Suzuki-Miyaura/Etherification Reaction, β-Sheet Nucleators, Asymmetric Heck Reactions [organic-chemistry.org]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Byproducts of the Curtius Rearrangement with Cyclopropyl Acyl Azides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts during the Curtius rearrangement of cyclopropyl acyl azides.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect during the thermal Curtius rearrangement of a cyclopropyl acyl azide?
A1: Under thermal conditions, the Curtius rearrangement of cyclopropyl acyl azides is a concerted process that primarily yields cyclopropyl isocyanate. The most common byproducts arise from the reaction of this isocyanate intermediate with nucleophiles present in the reaction mixture. If water is present, the isocyanate will react to form a carbamic acid, which then decarboxylates to the corresponding cyclopropylamine. This amine can then react with another molecule of the isocyanate to form a symmetrical 1,3-dicyclopropylurea .
Q2: I am observing a significant amount of a high-molecular-weight, insoluble white solid in my reaction. What is it likely to be?
A2: This is very likely a symmetrical urea derivative, such as 1,3-dicyclopropylurea, formed from the reaction of the cyclopropyl isocyanate intermediate with cyclopropylamine generated in situ from the reaction of the isocyanate with trace water. In one documented case, the formation of 1,3-di(bicyclopropyl)urea was observed in up to 50% yield when the intermediate azide solution was not sufficiently dried[1]. To minimize this, ensure all reagents and solvents are scrupulously dried.
Q3: Can the cyclopropyl ring open during the rearrangement?
A3: Under standard thermal Curtius rearrangement conditions, the cyclopropyl ring is generally stable and remains intact. The reaction proceeds with retention of the cyclopropyl moiety. Ring-opening is not a commonly reported byproduct under these conditions. However, the cyclopropyl group can be sensitive to highly acidic, basic, or radical conditions, which are not typical for a standard thermal Curtius rearrangement.
Q4: I am using an alcohol as a solvent or trapping agent. What byproduct should I anticipate?
A4: When an alcohol is present during the Curtius rearrangement, the cyclopropyl isocyanate intermediate will be trapped to form a cyclopropyl carbamate [2]. This is often the intended product when a stable amine precursor is desired. If the carbamate is an undesired byproduct, avoid using alcoholic solvents.
Q5: Are there different byproducts if I use photochemical conditions for the rearrangement?
A5: Yes. The photochemical Curtius rearrangement proceeds through a highly reactive acylnitrene intermediate, which is not formed in the concerted thermal reaction. This nitrene can lead to a variety of byproducts through insertion into C-H bonds of the solvent or other molecules present, or through addition reactions. Therefore, if you are performing a photochemical Curtius rearrangement, you should be prepared for a more complex product mixture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of an insoluble white precipitate (likely a urea derivative) | Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry glassware thoroughly before use. |
| Formation of a carbamate byproduct | Use of an alcohol as a solvent or the presence of alcoholic impurities. | Use a non-alcoholic, aprotic solvent such as toluene, benzene, or chloroform. Ensure all reagents are free from alcohol contamination. |
| Low yield of the desired amine/carbamate and complex mixture of byproducts | Use of photochemical reaction conditions leading to a nitrene intermediate. | For a cleaner reaction, opt for thermal conditions. If photochemical conditions are necessary, consider using a solvent with unreactive C-H bonds or perform the reaction at a lower temperature to minimize side reactions. |
| Formation of dicyclopropylurea byproduct | Reaction of the intermediate cyclopropyl isocyanate with the cyclopropylamine product. | This can be minimized by slowly adding the acyl azide to the reaction mixture to keep the concentration of the isocyanate low. If the amine is the desired product, consider a two-step procedure where the isocyanate is formed and then hydrolyzed in a separate step. |
Quantitative Data on Byproduct Formation
| Byproduct | Precursor | Reaction Conditions | Yield | Reference |
| 1,3-di(bicyclopropyl)urea | 1-(cyclopropyl)cyclopropanecarbonyl azide | Thermolysis in t-BuOH with insufficient drying | Up to 50% | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Cyclopropyl Carbamate via Curtius Rearrangement
This protocol is adapted from a general procedure for the Curtius rearrangement and subsequent carbamate formation[3].
Materials:
-
Cyclopropanecarboxylic acid (1.0 eq)
-
Toluene (anhydrous)
-
Triethylamine (Et3N) (3.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.5 eq)
-
Allyl alcohol (10.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
Procedure:
-
To a stirred solution of cyclopropanecarboxylic acid (0.33 mmol, 1.0 eq) in anhydrous toluene (3.4 mL) at room temperature, add Et3N (3.0 eq) followed by DPPA (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the mixture at reflux for 2 hours to facilitate the Curtius rearrangement to the cyclopropyl isocyanate.
-
Cool the solution to room temperature.
-
Add allyl alcohol (10.0 eq) and DMAP (0.2 eq) to the reaction mixture.
-
Stir the mixture for 14 hours at 95 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude material by silica gel chromatography to afford the desired allyl cyclopropylcarbamate.
Protocol 2: Synthesis of Cyclopropylamine Hydrochloride from a Carbamate
This protocol describes the deprotection of a tert-butyl cyclopropylcarbamate to yield the corresponding amine hydrochloride[1].
Materials:
-
tert-butyl cyclopropylcarbamate (1.0 eq)
-
Diethyl ether (Et2O)
-
~5.0 N HCl solution in Et2O
Procedure:
-
At 0 °C, add a solution of tert-butyl cyclopropylcarbamate (425.8 mmol) in Et2O (100 mL) to a stirred solution of ~5.0 N HCl in Et2O (700 mL) in one portion.
-
Stir the reaction mixture at 0 °C for 4 hours and then at ambient temperature for 20 hours.
-
Filter the resulting precipitate.
-
Wash the precipitate with Et2O (200 mL).
-
Dry the solid in a vacuum desiccator over P4O10 overnight to yield cyclopropylamine hydrochloride.
Visualizing Reaction Pathways
Caption: Main reaction and common byproduct pathways in the Curtius rearrangement of cyclopropyl acyl azides.
Caption: Troubleshooting workflow for identifying and addressing byproducts in the Curtius rearrangement.
References
Technical Support Center: Monitoring Cyclopropyl Azide Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of cyclopropyl azide reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: My this compound is not visible on the TLC plate under UV light. How can I visualize it?
A1: Many organic azides, including this compound, lack a strong UV chromophore, making them invisible under UV light.[1] To visualize these compounds, you will need to use a chemical staining agent. Several methods are available:
-
Ninhydrin-Based Staining: A highly effective two-step method involves the reduction of the azide to an amine using triphenylphosphine, followed by staining with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[1][2] This method is sensitive and can detect as little as 0.025 mg of an azide per spot.
-
"Click Chemistry" Staining: This technique utilizes an in-situ "click reaction" on the TLC plate between the azide and a propargyl alcohol derivative in the presence of copper(I) bromide.[3][4] This results in white spots on a slightly yellow background.[4]
-
Molybdato-phosphoric Acid: This is a general staining agent that can visualize many functional groups, but it lacks selectivity.[1][4]
Q2: I am seeing significant streaking of my spots on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[5][6] Try diluting your sample or applying a smaller spot.
-
Inappropriate Solvent System: The polarity of your solvent system may not be suitable for your compound, causing it to streak.[6] Experiment with different solvent systems of varying polarities.
-
Sample Impurities: The presence of highly polar impurities in your sample can lead to streaking.[5]
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. Try removing the solvent under high vacuum from the spotted plate before developing it.
Q3: The Rf values of my starting material (this compound) and my product are very similar, making it difficult to monitor the reaction progress. What can I do?
A3: Poor separation between your starting material and product can be addressed by:
-
Changing the Solvent System: The most effective way to improve separation is to try different solvent systems. Varying the ratio of polar to non-polar solvents can significantly alter the Rf values.
-
Using a Co-spot: A "co-spot" involves spotting your starting material, your reaction mixture, and a combination of both in separate lanes on the same TLC plate.[7] If the starting material and product are different, the co-spot will often appear as an elongated spot, confirming that the reaction is progressing.[7]
-
2D TLC: For complex mixtures or to check for compound stability on silica gel, you can run a 2D TLC. This involves running the plate in one direction, rotating it 90 degrees, and then running it again in a different solvent system.
Q4: How do I know when my this compound reaction is complete?
A4: You can determine the completion of your reaction by observing the disappearance of the starting material spot on the TLC plate.[7] When monitoring the reaction over time, you should see the intensity of the starting material spot decrease while a new product spot appears and intensifies.[7] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[7]
Troubleshooting Guide
This table summarizes common problems encountered when monitoring this compound reactions by TLC and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible after staining. | The concentration of the sample is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] |
| The staining reagent was not prepared or applied correctly. | Review the protocol for the staining reagent and prepare it fresh if necessary. Ensure proper application and heating if required.[1][4][8] | |
| The solvent level in the developing chamber was too high. | Ensure the solvent level is below the spotted baseline on the TLC plate.[6] | |
| The solvent front runs unevenly. | The TLC plate was touching the side of the developing chamber. | Ensure the plate is centered in the chamber and not in contact with the walls.[6] |
| The silica on the plate is uneven or has flaked off. | Use a new, high-quality TLC plate.[6] | |
| Spots are very faint. | Insufficient sample concentration. | Concentrate the sample before spotting or apply multiple spots.[6] |
| Incomplete staining. | Ensure the plate is fully immersed in the staining solution for the recommended time and heated appropriately.[1] | |
| Spots are too large. | The initial spot applied was too large. | Use a fine capillary tube to apply a small, concentrated spot. |
| The sample was too concentrated. | Dilute the sample before spotting.[5] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spot the Plate:
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the appropriate mobile phase. Ensure the solvent level is below the baseline.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize the Spots: Use one of the staining methods described below to visualize the spots.
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "Rxn" lane indicates the progress of the reaction.[7]
Protocol 2: Ninhydrin Staining for Azides
This two-step protocol is based on the reduction of azides to amines, followed by visualization with ninhydrin.[1][9][2]
-
Reduction Step:
-
Prepare a 10% solution of triphenylphosphine in dichloromethane.
-
Dip the dried TLC plate into this solution for 30 seconds.
-
Remove the plate and dry it in an oven at 80°C for 5 minutes.[1]
-
-
Staining Step:
-
Prepare a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3 v/v).
-
Dip the plate into the ninhydrin solution for 30 seconds.
-
Remove the excess reagent and heat the plate with a heat gun or in an oven at 80°C for a few minutes until colored spots develop.[1]
-
Visualizations
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 3. A new azide staining reagent based on "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. microbiozindia.com [microbiozindia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sarponggroup.com [sarponggroup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted Cyclopropyl Azide
This technical support guide is designed for researchers, scientists, and drug development professionals, providing detailed information and protocols for safely quenching unreacted cyclopropyl azide in a reaction mixture. Given its low molecular weight and high nitrogen content, this compound is an energetic molecule that necessitates careful handling and disposal procedures.
Frequently Asked Questions (FAQs)
Q1: Why is quenching unreacted this compound a critical step?
A1: Unreacted this compound presents a significant safety hazard. As a small organic azide with a carbon-to-nitrogen ratio of 1, it is potentially explosive and sensitive to heat, shock, and friction. Proper quenching transforms the energetic azide functional group into a more stable one, thereby mitigating the risk of accidental detonation, particularly during workup and purification steps like rotary evaporation where the concentration of the azide can increase.
Q2: What are the primary methods for quenching this compound?
A2: The most widely accepted and recommended methods for quenching unreacted this compound are:
-
Staudinger Reduction: This involves the reaction with a phosphine, most commonly triphenylphosphine (PPh₃), to form an aza-ylide, which is subsequently hydrolyzed to a primary amine and the corresponding phosphine oxide.
-
Reduction with Thiols: This method utilizes a reducing agent such as dithiothreitol (DTT) to convert the azide to an amine.
-
Acidified Sodium Nitrite: This procedure involves treating the azide with an aqueous solution of sodium nitrite, followed by acidification to decompose the azide into nitrogen gas.
Q3: How do I select the most appropriate quenching method for my experiment?
A3: The optimal quenching method depends on several experimental parameters, including the stability of your desired product under the quenching conditions, the solvent system employed, and the scale of the reaction. The comparative data table below is provided to assist in making an informed decision.
Q4: Are there specific reagents that should be avoided when working with this compound?
A4: Yes, it is crucial to avoid contact with the following:
-
Heavy metals: Azides can form highly explosive heavy metal azides with metals such as copper, lead, mercury, silver, and zinc.
-
Strong acids: The acidification of azide solutions can lead to the formation of hydrazoic acid (HN₃), which is both highly toxic and explosive. When using the sodium nitrite/acid quenching method, the acid must be added slowly to the solution already containing sodium nitrite and the azide.
-
Halogenated solvents: Solvents like dichloromethane (DCM) and chloroform (CHCl₃) can react with azides to form dangerously explosive di- and tri-azidomethane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching (Azide still detectable by IR or TLC) | Insufficient quantity of quenching reagent. | Add an additional excess of the quenching reagent and continue to stir the reaction mixture. Monitor the progress of the reaction. |
| Low reaction temperature. | For Staudinger reduction or thiol quenching, gently warm the reaction mixture if your product is known to be stable at elevated temperatures. | |
| Inadequate mixing. | Ensure vigorous stirring, particularly in biphasic reaction mixtures. | |
| Formation of Unwanted Side Products | The quenching agent is reacting with the desired product or other starting materials. | Select a milder quenching agent. For instance, if your product is sensitive to the acidic conditions of the sodium nitrite quench, the Staudinger reduction would be a more suitable alternative. |
| In the case of a sodium nitrite quench, formation of nitrosamines in the presence of secondary amines (e.g., from DMF solvent). | If your reaction mixture contains secondary amines, avoid the sodium nitrite quench. The Staudinger reduction or a thiol-based quench are safer options. | |
| Vigorous Gas Evolution | Rapid decomposition of the azide, especially when using the sodium nitrite/acid quenching method. | Add the quenching reagent (particularly the acid in the nitrite method) slowly and with efficient cooling, for example, in an ice bath. Ensure there is adequate headspace in the reaction flask and that it is properly vented within a fume hood. |
| Precipitation of a Solid During Quenching | Formation of an insoluble byproduct, such as triphenylphosphine oxide in the Staudinger reduction. | This is an expected outcome of the reaction. The solid can be easily removed by filtration once the quenching process is complete. |
| Safety Concerns (e.g., potential for explosion) | Handling concentrated solutions of this compound. | Whenever feasible, work with dilute solutions of this compound. Avoid concentrating reaction mixtures that have not been quenched. |
| Use of incompatible materials. | Employ non-metal spatulas and, if possible, avoid ground glass joints. Ensure all equipment is thoroughly cleaned and free from any heavy metal contamination. |
Data Presentation: Comparison of Quenching Methods
| Parameter | Staudinger Reduction (PPh₃) | Thiol Reduction (DTT) | Acidified Sodium Nitrite (NaNO₂/H⁺) |
| Reagent | Triphenylphosphine (PPh₃) or other phosphines | Dithiothreitol (DTT) or other thiols | Sodium nitrite (NaNO₂) and an acid (e.g., HCl, H₂SO₄) |
| Product of Quenching | Cyclopropylamine and PPh₃=O | Cyclopropylamine | Nitrogen gas (N₂) |
| Typical Conditions | Room temperature, can be heated | Room temperature | 0 °C to room temperature |
| Reaction Time | Generally fast (minutes to a few hours) | Can be slower than the Staudinger reduction (hours) | Rapid upon acidification |
| Advantages | Mild conditions, high chemoselectivity, compatible with a wide range of functional groups. | Mild, metal-free conditions. | Inexpensive reagents, volatile byproduct (N₂). |
| Disadvantages | Requires stoichiometric amounts of phosphine, and the removal of the phosphine oxide byproduct can be challenging. | Can have a strong odor and may not be as efficient as other methods for all types of azides. | Generates toxic nitrogen oxides (NOx) and potentially explosive hydrazoic acid (HN₃) if not executed correctly. Can lead to the formation of carcinogenic nitrosamines in the presence of secondary amines. |
| Compatibility | Good for most functional groups. | Good for most functional groups, but can also reduce disulfide bonds. | Not suitable for acid-sensitive compounds or reactions that contain secondary amines. |
Experimental Protocols
Staudinger Reduction for Quenching this compound
Methodology: This protocol details the procedure for quenching unreacted this compound in an organic solvent using triphenylphosphine.
Materials:
-
Reaction mixture containing unreacted this compound
-
Triphenylphosphine (PPh₃)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly introduce a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the initial amount of this compound) dissolved in a suitable organic solvent.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 1-3 hours. The disappearance of the azide should be monitored by TLC or IR spectroscopy (the characteristic azide stretch at approximately 2100 cm⁻¹ will disappear).
-
Add water to the reaction mixture to facilitate the hydrolysis of the intermediate aza-ylide. Continue to stir for an additional 30 minutes.
-
If a precipitate (triphenylphosphine oxide) forms, it can be removed by filtration.
-
Transfer the mixture to a separatory funnel and perform an extraction with an appropriate organic solvent.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Thiol Reduction for Quenching this compound
Methodology: This protocol provides instructions for using dithiothreitol (DTT) to quench unreacted this compound.
Materials:
-
Reaction mixture containing unreacted this compound
-
Dithiothreitol (DTT)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or a compatible organic solvent
-
Organic solvent for extraction
Procedure:
-
To the reaction mixture, add a solution of DTT (1.5 to 2.0 equivalents relative to the initial amount of this compound) in a suitable solvent such as water, methanol, or a biphasic mixture.
-
Stir the resulting mixture at room temperature. Note that this reaction may proceed more slowly than the Staudinger reduction; monitor its progress by TLC or IR spectroscopy. Gentle heating can be applied if the desired product is thermally stable.
-
Once the azide has been completely consumed, proceed with a standard aqueous workup and extraction of your product.
Acidified Sodium Nitrite for Quenching this compound
Methodology: This protocol describes the decomposition of unreacted this compound using sodium nitrite and acid. Caution: This procedure generates toxic gases and must be performed in a well-ventilated fume hood.
Materials:
-
Reaction mixture containing unreacted this compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 2 M solution)
-
Water
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite (1.5 equivalents relative to the initial amount of this compound).
-
While maintaining the temperature at 0 °C, add the acid solution dropwise. Be aware that vigorous gas evolution (N₂) will occur. The rate of acid addition should be controlled to manage the gas evolution.
-
Continue stirring at 0 °C for 30 minutes after the acid addition is complete.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the complete decomposition of the azide.
-
Proceed with the standard workup and extraction of your product.
Mandatory Visualization
Caption: A generalized workflow for the quenching of unreacted this compound.
Caption: A decision tree to guide the selection of an appropriate quenching method.
Caption: The reaction pathway for the Staudinger reduction of this compound.
Impact of temperature on cyclopropyl azide reaction rates
Technical Support Center: Cyclopropyl Azide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on this compound reaction rates. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions involving cyclopropyl azides?
Temperature is a critical parameter in this compound chemistry, acting as a key driver for reaction kinetics and influencing product distribution. It provides the necessary activation energy for reactions to proceed. However, due to the inherent strain of the cyclopropyl ring and the energetic nature of the azide group, temperature must be carefully controlled to favor the desired reaction pathway over competing side reactions like thermal decomposition.[1][2]
Q2: Why do some this compound reactions require high temperatures while others proceed at room temperature?
The required temperature depends on the reaction type.
-
Thermal Huisgen 1,3-Dipolar Cycloaddition: This uncatalyzed reaction between an azide and an alkyne has a high activation barrier and therefore requires elevated temperatures (often around 100°C) to achieve a reasonable reaction rate.[3][4][5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction follows a different mechanism with a much lower activation energy. The copper catalyst dramatically accelerates the reaction, allowing it to proceed efficiently at room temperature.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this metal-free method, the high ring strain of a cyclooctyne reagent provides the necessary energy to drive the reaction. These reactions are often performed at ambient or physiological temperatures (25°C to 37°C).[6][7]
-
Nucleophilic Substitution: The synthesis of this compound from cyclopropyl halides is often conducted at moderate temperatures (e.g., 0-10°C) to minimize side products.[1]
Q3: What are the primary risks associated with using excessive heat in this compound reactions?
The principal risk is uncontrolled thermal decomposition (thermolysis). Cyclopropyl azides are high-energy molecules that can decompose exothermically at elevated temperatures, potentially leading to a runaway reaction or explosion.[8][9] This decomposition can also lead to a complex mixture of products, including 1-azetines, nitriles, and olefins, significantly reducing the yield of the desired product.[1][2] The presence of impurities or protic components can also lead to the formation of hydrazoic acid (HN₃), a highly toxic and explosive compound.[8]
Q4: How does temperature influence the regioselectivity of azide-alkyne cycloadditions?
Temperature is a key factor in determining the isomeric products of cycloaddition reactions.
-
Thermal Reactions: The uncatalyzed Huisgen cycloaddition at high temperatures often results in a mixture of 1,4- and 1,5-substituted triazole regioisomers, as the energy difference between the two transition states is small.[3][5]
-
Catalyzed Reactions: The copper-catalyzed (CuAAC) variant is highly regioselective, exclusively yielding the 1,4-disubstituted triazole, even at room temperature.[1][3] Ruthenium-catalyzed reactions (RuAAC), conversely, can be used to selectively produce the 1,5-regioisomer.[1] Therefore, to control regioselectivity, a catalyzed, lower-temperature process is strongly recommended over the thermal reaction.
Q5: Is it beneficial to heat a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
While CuAAC reactions are typically efficient at room temperature, gentle heating may be applied to increase the reaction rate, particularly with sterically hindered or less reactive substrates. However, excessive heating is generally unnecessary and can increase the risk of side reactions or decomposition of the azide. It is crucial to first optimize other parameters like catalyst loading, ligand choice, and solvent before resorting to significantly elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with cyclopropyl azides, with a focus on temperature-related problems.
| Problem | Potential Cause | Suggested Solution |
| 1. Low or No Yield in Thermal Cycloaddition | The reaction temperature is too low to overcome the activation energy barrier. | Incrementally increase the reaction temperature in 10°C intervals, carefully monitoring for product formation and any signs of decomposition. Ensure the solvent is suitable for the higher temperature. |
| 2. Formation of Multiple Byproducts | The reaction temperature is too high, causing thermal decomposition of the this compound.[1][2] | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider switching to a catalyzed method like CuAAC or RuAAC, which proceeds under milder conditions.[1][3] |
| 3. Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) | You are running an uncatalyzed thermal Huisgen cycloaddition.[3][5] | To obtain a single regioisomer, use a catalyzed approach. For the 1,4-isomer, employ a Copper(I)-catalyzed (CuAAC) protocol. For the 1,5-isomer, a Ruthenium-catalyzed (RuAAC) method is preferred.[1] |
| 4. Slow Reaction Rate in Strain-Promoted (SPAAC) Reaction | The temperature is suboptimal for the specific substrates being used. | While many SPAAC reactions run well at room temperature, gently warming the reaction to 37°C or slightly higher can increase the rate. Also, consider that reaction rates can be pH-dependent.[6] |
| 5. Inconsistent Results Between Batches | Poor temperature control is leading to variable reaction rates and byproduct formation. | Use a reliable and calibrated heating system (e.g., oil bath with a thermostat, heating mantle with a temperature controller) to ensure a consistent and uniform reaction temperature. |
| 6. Reaction Fails to Initiate (CuAAC) | The copper(I) catalyst has been oxidized to the inactive Cu(II) state.[10] | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and protect it from oxidation.[1][10] |
Quantitative Data Summary
The following table summarizes typical temperature conditions and kinetic data for common reactions involving azides.
| Reaction Type | Typical Temperature | Activation Energy (Ea) / Rate Constant (k) | Notes |
| Thermal Huisgen Cycloaddition | 95 - 110 °C[4][5] | High activation barrier.[3] | Often produces a mixture of 1,4 and 1,5-regioisomers.[3][5] |
| Copper-Catalyzed (CuAAC) | Room Temperature (20-25°C)[3] | Rate acceleration of 10⁷ to 10⁸ vs. thermal reaction.[3] k ≈ 10 to 10⁴ M⁻¹s⁻¹[11] | Highly regioselective for the 1,4-isomer.[1][4] |
| Strain-Promoted (SPAAC) | 25 - 37 °C[6][7] | k ≈ 0.11 M⁻¹s⁻¹ (for a specific cyclopropyl cyclooctyne).[7] | Metal-free. Rate is influenced by the strain of the cyclooctyne.[12] |
| Curtius Rearrangement | Room Temp to Elevated | Gas phase barriers of 25.1 to 27.8 kcal/mol calculated for cyclopropanoyl azides.[13] | A cyclopropene analog rearranges readily at room temperature.[13] |
| Thermal Decomposition | Varies (e.g., >135°C for some azidopyridines)[14] | Highly dependent on the specific molecular structure. | A primary competing reaction at elevated temperatures.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical lab-scale CuAAC reaction for forming a 1,4-disubstituted triazole.
-
Reagent Preparation:
-
Dissolve the this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of water and t-butanol, or DMF).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the azide and alkyne.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove dissolved oxygen.
-
Add the copper(II) sulfate solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction. The solution may change color as Cu(I) is formed.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, it can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
-
Protocol 2: Monitoring Reaction Kinetics by ¹H NMR Spectroscopy
This protocol is adapted from a study on Curtius rearrangements and can be used to determine reaction rates.[13]
-
Sample Preparation:
-
Accurately weigh the starting this compound and an internal standard (a stable compound with sharp NMR signals that do not overlap with reactant or product signals) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube and dissolve the solids completely.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals. The frequency of acquisition depends on the reaction rate (e.g., every 15 minutes for a slow reaction, every minute for a fast one).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting material and a unique proton on the product.
-
Normalize these integrals against the integral of the internal standard to correct for any variations in acquisition parameters.
-
Plot the concentration of the reactant (or product) versus time.
-
Use this data to determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Visualizations
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. Thermolysis of cyclopropyl azides: stereochemistry of the olefin forming process - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclopropyl Azide and Benzyl Azide in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Organic azides are indispensable tools in modern chemistry, particularly in the realm of bioconjugation and materials science, largely due to their participation in the highly efficient and versatile 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry". Among the vast array of organic azides, cyclopropyl azide and benzyl azide represent two important classes with distinct structural features that influence their reactivity. This guide provides an objective comparison of the reactivity of this compound and benzyl azide, supported by available experimental data and detailed protocols.
Overview of Reactivity
The reactivity of organic azides in [3+2] cycloaddition reactions is primarily governed by electronic and steric factors. The azide functional group acts as a 1,3-dipole, and its reactivity is influenced by the electron-donating or -withdrawing nature of the substituent attached to it.
Benzyl azide is a widely used azide in click chemistry due to its commercial availability, ease of synthesis, and reliable reactivity. The benzyl group is considered to be relatively electronically neutral, providing a good balance for the azide's reactivity.
Data Presentation: Cycloaddition Reaction Performance
The following tables summarize the available quantitative data for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions of benzyl azide with various alkynes. Unfortunately, directly comparable quantitative data for this compound under identical conditions is not well-documented in the literature.
Table 1: Copper-Catalyzed Cycloaddition of Benzyl Azide with Phenylacetylene
| Catalyst/Solvent System | Temp. (°C) | Time | Yield (%) | Reference |
| CuI / Et3N / Cyrene™ | 30 | 12 h | 88 | [1] |
| CuI / neat | 25 | 5 min | >99 | [2] |
| CuSO4·5H2O / Sodium Ascorbate / t-BuOH:H2O (1:1) | 80 (Microwave) | 10 min | 95 | [3] |
| CuI / Glycerol | RT | 24 h | 92 | [3] |
Table 2: Copper-Catalyzed Cycloaddition of Benzyl Azide with Various Alkynes
| Alkyne | Catalyst/Solvent System | Temp. (°C) | Time | Yield (%) | Reference |
| Phenylacetylene | CuI / neat | 25 | 5 min | >99 | [2] |
| 1-Octyne | CuI / neat | 25 | 15 min | >99 | [2] |
| Propargyl alcohol | CuI / neat | 25 | 10 min | >99 | [2] |
| Methyl propiolate | CuSO4·5H2O / Sodium Ascorbate / t-BuOH:H2O (1:1) | 60-65 | 2-3 h | 88 | [3] |
Note: The absence of entries for this compound in these tables highlights the lack of directly comparable quantitative studies in the reviewed literature.
Experimental Protocols
Synthesis of Azides
Protocol 1: Synthesis of Benzyl Azide [4]
This protocol describes the synthesis of benzyl azide from benzyl bromide via nucleophilic substitution.
-
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve benzyl bromide (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture overnight at ambient temperature.
-
Slowly add water to the reaction mixture (Note: exothermic reaction).
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield benzyl azide as a clear oil.
-
Protocol 2: Synthesis of this compound [5]
This protocol outlines a general method for the synthesis of this compound from a cyclopropyl halide.
-
Materials:
-
Cyclopropyl bromide or iodide
-
Sodium azide (NaN₃) or Potassium azide (KN₃)
-
A suitable polar aprotic solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
Dissolve the cyclopropyl halide in the chosen solvent.
-
Add the alkali metal azide to the solution.
-
Stir the reaction mixture. The reaction time and temperature may need to be optimized depending on the specific cyclopropyl halide used.
-
After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain this compound. Caution: this compound is a low molecular weight organic azide and should be handled with care due to its potential explosive nature.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol 3: General Procedure for CuAAC using Benzyl Azide [3]
This protocol provides a general method for the copper-catalyzed cycloaddition of benzyl azide with a terminal alkyne using microwave irradiation.
-
Materials:
-
Benzyl azide
-
Terminal alkyne
-
tert-Butanol
-
Water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (1 M)
-
Sodium ascorbate
-
-
Procedure:
-
In a microwave vessel, combine benzyl azide (1.0 eq.), the terminal alkyne (1.0 eq.), and a 1:1 mixture of tert-butanol and water.
-
Add the copper(II) sulfate solution (e.g., 5 mol%).
-
Add sodium ascorbate (e.g., 10 mol%).
-
Seal the vessel and heat in a microwave reactor to 80 °C for 10 minutes.
-
After cooling, the product can be isolated by filtration if it precipitates or by extraction with an organic solvent.
-
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and experimental workflows.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for the synthesis of benzyl and cyclopropyl azides.
Comparative Analysis and Conclusion
A direct, quantitative comparison of the reactivity of this compound and benzyl azide in cycloaddition reactions is challenging due to the limited availability of parallel experimental data for this compound. However, a qualitative analysis based on fundamental chemical principles and the available literature can be made.
Benzyl Azide:
-
Reactivity: Exhibits robust and predictable reactivity in CuAAC reactions, providing high yields with a variety of alkynes under mild conditions.[2][3] The benzyl group is electronically neutral and does not significantly hinder the cycloaddition process.
-
Handling: It is a relatively stable liquid that can be synthesized and handled with standard laboratory procedures, although appropriate precautions for organic azides should always be taken.
This compound:
-
Reactivity: The cyclopropyl group is known to have some electron-donating character due to the "bent" bonds of the three-membered ring. This might slightly increase the HOMO energy of the azide, potentially affecting its reactivity profile in cycloadditions. The inherent ring strain of the cyclopropane moiety could also play a role, but its precise effect on the kinetics of the [3+2] cycloaddition is not well-documented in a comparative context. It is known to participate in 1,3-dipolar cycloadditions.[5]
-
Handling: As a low molecular weight organic azide, this compound is potentially explosive and requires careful handling and storage.[5]
Benzyl azide is a well-established and highly reliable reagent for CuAAC reactions, with a wealth of supporting data and protocols. Its predictable reactivity and relative stability make it a go-to choice for many applications.
This compound, while a valuable building block for introducing the unique cyclopropyl motif, is less characterized in terms of its quantitative reactivity in cycloadditions compared to benzyl azide. While it is expected to undergo cycloaddition reactions, the lack of direct comparative studies makes it difficult to definitively state whether it is more or less reactive than benzyl azide under identical conditions. Researchers considering the use of this compound should be prepared to optimize reaction conditions and exercise caution due to its potential instability.
Further kinetic studies directly comparing the reactivity of this compound and benzyl azide with a range of alkynes would be highly valuable to the scientific community to provide a clearer quantitative picture of their relative performance in click chemistry.
References
Cyclopropyl Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[1] While much of the optimization of this reaction has focused on the development of more reactive strained cyclooctynes, the choice of the azide component can also significantly impact reaction efficiency and outcomes. This guide provides a comparative analysis of cyclopropyl azide versus other common alkyl azides in the context of SPAAC, supported by available experimental data and detailed protocols.
Performance Comparison: this compound vs. Other Alkyl Azides
The reactivity of azides in SPAAC is influenced by steric and electronic factors. Generally, primary alkyl azides are more reactive than secondary and tertiary azides due to reduced steric hindrance.[2] Electron-donating groups on the azide can also enhance reactivity with electron-deficient cyclooctynes.[3]
While direct, head-to-head kinetic data comparing this compound with a wide range of other alkyl azides under identical conditions is not extensively documented in the literature, we can infer its performance based on known principles. The cyclopropyl group is a small, strained ring system that can exhibit electronic properties somewhat analogous to a double bond. This unique feature may influence its reactivity in SPAAC.
The following tables summarize known second-order rate constants for various azide and cyclooctyne pairs to provide a context for the expected reactivity of this compound.
Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions of Various Azides with Bicyclononyne (BCN)
| Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference |
| Primary Azide (2-azidoethanol) | 0.024 | CD₃OD | 25 | [2] |
| Secondary Azide (2-azidopropanol) | 0.012 | CD₃OD | 25 | [2] |
| Tertiary Azide (2-azido-2-methylpropanol) | 0.012 | CD₃OD | 25 | [2] |
Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions of Various Azides with Dibenzocyclooctyne (DBCO) Derivatives
| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference |
| Benzyl Azide | DIBO | 0.0567 | Methanol | 25 | [4] |
| Benzyl Azide | DIBO-ketone | 0.2590 | Methanol | 25 | [4] |
| Primary Azide (2-azidoethanol) | ADIBO | 0.90 | CD₃OD | 25 | [2] |
| Secondary Azide (2-azidopropanol) | ADIBO | 0.25 | CD₃OD | 25 | [2] |
| Tertiary Azide (2-azido-2-methylpropanol) | ADIBO | 4.7 x 10⁻⁶ | CD₃OD | 25 | [2] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 1.22 | HEPES buffer (pH 7) | 37 | [3] |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 | HEPES buffer (pH 7) | 37 | [3] |
Based on the available data, primary and secondary alkyl azides generally exhibit good reactivity in SPAAC. The significantly lower reactivity of the tertiary azide with the sterically demanding ADIBO highlights the importance of steric factors.[2] The electronic nature of the azide also plays a role, as seen in the different reactivities of the two azide-modified biomolecules with sulfo-DBCO-amine.[3] Given that this compound is a sterically small secondary azide, its reactivity is expected to be comparable to or slightly better than other secondary alkyl azides, making it a viable option for SPAAC reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for comparing the performance of different reagents. Below are generalized protocols for determining the kinetics of SPAAC reactions using common analytical techniques.
Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy
This protocol is adapted from methodologies described in the literature for monitoring SPAAC reactions.[5][6]
1. Materials and Reagents:
-
Cyclooctyne of interest (e.g., BCN, DBCO)
-
This compound
-
Other alkyl azides for comparison (e.g., benzyl azide, 1-azidohexane)
-
Deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone, mesitylene)
-
NMR tubes
-
NMR spectrometer
2. Procedure:
-
Prepare stock solutions of the cyclooctyne, each azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the cyclooctyne solution and the internal standard solution.
-
Acquire a ¹H NMR spectrum of the initial mixture (t=0).
-
Initiate the reaction by adding the azide solution to the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the reaction by observing the disappearance of reactant peaks (e.g., characteristic peaks of the cyclooctyne or azide) and the appearance of product peaks (triazole).
-
Integrate the relevant peaks in each spectrum relative to the internal standard to determine the concentration of reactants and products over time.
-
Calculate the second-order rate constant (k₂) by plotting the appropriate integrated rate law equation. For a second-order reaction with initial concentrations [A]₀ and [B]₀, the equation is: 1/([A]₀-[B]₀) * ln(([B]₀[A])/([A]₀[B])) = k₂t.
Protocol 2: Determination of Second-Order Rate Constants using UV-Vis Spectroscopy
This protocol is based on the principle that many cyclooctynes have a distinct UV absorbance that disappears upon reaction.[3][7][8]
1. Materials and Reagents:
-
Cyclooctyne with a suitable UV chromophore (e.g., DBCO)
-
This compound
-
Other alkyl azides for comparison
-
Appropriate solvent (e.g., methanol, acetonitrile, buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
2. Procedure:
-
Prepare a stock solution of the cyclooctyne in the chosen solvent.
-
Prepare stock solutions of the azides at a significantly higher concentration (e.g., 10-fold excess) than the cyclooctyne.
-
Place the cyclooctyne solution in a quartz cuvette and record its initial UV-Vis spectrum, identifying the absorbance maximum (λ_max).
-
To initiate the reaction, add a small volume of the concentrated azide solution to the cuvette, mix quickly, and immediately start monitoring the decrease in absorbance at λ_max over time.
-
Under pseudo-first-order conditions (with a large excess of azide), the natural logarithm of the absorbance versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the initial concentration of the azide.
Visualizing SPAAC: Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams generated using the DOT language provide visual representations of the SPAAC reaction, a typical experimental workflow, and a hypothetical application in a signaling pathway.
Conclusion
This compound represents a viable and effective azide component for Strain-Promoted Azide-Alkyne Cycloaddition reactions. Its small steric profile suggests a reactivity comparable to other primary and secondary alkyl azides. While extensive direct comparative kinetic data is limited, the provided protocols and contextual data will enable researchers to effectively evaluate and utilize this compound in their specific applications. As with any bioorthogonal reaction, the optimal choice of both the azide and the cyclooctyne will depend on the specific requirements of the biological system under investigation and the desired reaction kinetics.
References
- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 7. static.igem.org [static.igem.org]
- 8. static.igem.org [static.igem.org]
Kinetic Showdown: Cyclopropyl Azide Cycloaddition in the Spotlight
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data
A direct quantitative comparison of the cycloaddition rates of cyclopropyl azide and other azides is hampered by a lack of published kinetic data for this compound in SPAAC reactions. However, extensive data exists for the reaction of benzyl azide with various strained alkynes, providing a valuable benchmark for comparison. The following table summarizes the second-order rate constants for the reaction of benzyl azide with endo-BCN.
| Azide | Alkyne | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Benzyl Azide | endo-Bicyclo[6.1.0]nonyne (endo-BCN) | CDCl₃ | 25 | 0.14[1][2] |
| Benzyl Azide | endo-Bicyclo[6.1.0]nonyne (endo-BCN) | CD₃CN/D₂O (1:2) | Not Specified | 0.29[1][2] |
| Benzyl Azide | Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-alcohol) | Acetonitrile/Water (1:2) | Not Specified | 0.20[3][4][5] |
| Benzyl Azide | Bicyclo[6.1.0]nonyne Carboxylic Acid | Acetonitrile/Water (1:2) | Not Specified | 0.20[3][4][5] |
Note: The reactivity of azides in cycloaddition reactions is influenced by both electronic and steric factors. While benzyl azide serves as a common reference, the unique electronic properties of the cyclopropyl group, with its partial sp² character, may lead to different kinetic behavior. Further experimental investigation is required to quantify the reactivity of this compound in SPAAC reactions.
Experimental Protocols
To facilitate the direct comparison of this compound with other azides, the following experimental protocols for determining the kinetic parameters of azide-alkyne cycloaddition reactions are provided. The primary method for monitoring these reactions is Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
This protocol is adapted from established methods for monitoring SPAAC reactions.[6]
1. Materials and Reagent Preparation:
- Prepare stock solutions of the azide (e.g., this compound, benzyl azide) and the strained alkyne (e.g., endo-BCN) in a deuterated solvent (e.g., CDCl₃, CD₃CN). The concentrations should be chosen to allow for a reasonable reaction time for monitoring (e.g., 5-10 mM).
- Include an internal standard (e.g., tetramethylsilane (TMS) or a stable compound with a known concentration and a signal that does not overlap with reactant or product signals) in the reaction mixture for accurate quantification.
2. Reaction Setup and Monitoring:
- In an NMR tube, combine the azide and alkyne solutions at a known temperature, typically controlled by the NMR spectrometer's variable temperature unit.
- Initiate the data acquisition immediately after mixing.
- Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen to capture the reaction progress adequately.
3. Data Analysis:
- Integrate the signals corresponding to a disappearing reactant (e.g., a specific proton on the azide or alkyne) and a forming product (e.g., a proton on the resulting triazole ring) relative to the internal standard.
- Plot the concentration of the reactant or product as a function of time.
- For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the second-order rate constant (k₂). Alternatively, non-linear regression analysis of the concentration versus time data can be used to determine the rate constant.
Protocol for Real-Time Reaction Monitoring using Benchtop NMR
Recent advancements allow for real-time monitoring of cycloaddition reactions using benchtop NMR spectrometers, which can be particularly useful for faster reactions or for optimizing reaction conditions.[7][8][9]
1. Instrumentation and Setup:
- Utilize a benchtop NMR spectrometer equipped for kinetic studies.
- Prepare the reaction mixture as described in the general protocol.
2. Data Acquisition and Analysis:
- Inject the reaction mixture into the spectrometer and start the acquisition of time-resolved spectra.
- The software associated with the benchtop NMR can often perform real-time data processing and kinetic analysis, providing immediate feedback on the reaction progress and rate.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general reaction pathway for a strain-promoted azide-alkyne cycloaddition and a typical experimental workflow for kinetic analysis.
Conclusion
While the direct kinetic comparison of this compound in SPAAC reactions remains an area for future investigation, the provided data for benzyl azide serves as a crucial reference point. The detailed experimental protocols herein offer a clear roadmap for researchers to determine the kinetic parameters of this compound and other novel azides. Such studies will be invaluable for the rational design and selection of azide-containing building blocks in drug discovery, chemical biology, and materials science, ultimately enabling the development of more efficient and selective ligation strategies.
References
- 1. synaffix.com [synaffix.com]
- 2. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Transition States of Cyclopropyl Azide Reactions: A DFT Perspective
For researchers and professionals in drug development and synthetic chemistry, understanding the reaction mechanisms of strained ring systems is crucial for designing novel molecular entities. Cyclopropyl azides, in particular, present a fascinating case study in reactivity, with the potential to undergo various transformations. This guide provides a comparative analysis of the transition states of key cyclopropyl azide reactions, primarily focusing on the competition between S"N"2-type ring-opening and [3+2] cycloaddition pathways, supported by data from Density Functional Theory (DFT) studies.
Comparison of Reaction Pathways
The reaction of an azide with a cyclopropane ring can theoretically proceed through several pathways, with the S"N"2-like ring-opening and a pericyclic [3+2] cycloaddition being the most plausible under thermal, uncatalyzed conditions. The preferred pathway is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. Donor-acceptor cyclopropanes, for instance, are known to favor the S"N"2 pathway.
| Reaction Pathway | Model Reaction | Functional/Basis Set | Solvent | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) |
| S"N"2-type Ring Opening | Aziridine + AcO- | OLYP/TZ2P | Gas Phase | 32.1 | -29.6 |
| Epoxide + AcO- | OLYP/TZ2P | Gas Phase | 16.6 | -8.8 | |
| [3+2] Cycloaddition | Methyl Azide + Propyne | B3LYP/6-31G(d) | N/A | ~18.5 - 18.8 | N/A |
| Phenyl Azide + BCN | B3LYP-D3/6-311+G(d,p) | N/A | 11.2 | -30.4 | |
| Cyclic Nitrone + Alkylidene Cyclopropane | ωB97X-D/6-311G(d,p) | N/A | ~20-22 (enthalpy) | ~ -20 to -25 (enthalpy) |
Note: The data for the S"N"2-type ring opening of aziridine is used as a proxy for the analogous reaction with a this compound, which is expected to have a similar ring strain. The activation energy for the reaction of a cyclic nitrone with an alkylidene cyclopropane is included to illustrate the energetic barrier of a [3+2] cycloaddition involving a cyclopropane derivative. BCN (bicyclo[6.1.0]nonyne) is a strained alkyne, and its reaction with phenyl azide represents a strain-promoted azide-alkyne cycloaddition (SPAAC).
The data suggests that the S"N"2-type ring-opening of an unsubstituted, non-activated cyclopropane by an azide would likely have a high activation barrier, similar to that of aziridine. In contrast, the [3+2] cycloaddition pathway appears to be more kinetically favorable, especially with strained or activated systems. Studies on the reaction of nitrones with alkylidene cyclopropanes indicate that the presence of the cyclopropane ring only slightly lowers the activation enthalpy of the cycloaddition (by about 1.7-2.6 kcal/mol) compared to a simple alkene.[1][2]
Experimental and Computational Protocols
The data presented in this guide is derived from studies employing various computational and experimental methodologies. Below are representative protocols.
DFT Calculation Protocol
A common computational protocol for investigating the reaction mechanisms of this compound reactions involves the following steps:
-
Geometry Optimization: The geometries of all reactants, transition states, and products are optimized using a suitable density functional, such as B3LYP, M06-2X, or ωB97X-D, in conjunction with a basis set like 6-31G(d,p) or a larger one such as 6-311+G(d,p) for better accuracy.[3][4][5]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is often employed.[6]
-
Energy Profile: The Gibbs free energies of all species are calculated to construct the reaction energy profile. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants, while the reaction energy (ΔGrxn) is the difference between the products and the reactants.
Experimental Protocol for S"N"2 Ring-Opening of Donor-Acceptor Cyclopropanes
A general experimental procedure for the ring-opening of donor-acceptor cyclopropanes with sodium azide is as follows:
-
A solution of the donor-acceptor cyclopropane in a suitable solvent (e.g., DMF) is prepared.
-
Sodium azide and a proton source (e.g., triethylammonium chloride) are added to the solution.
-
The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the ring-opened product.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the competing S"N"2 and [3+2] cycloaddition pathways for the reaction of an azide with a cyclopropane.
Caption: Competing pathways for this compound reactions.
The following diagram illustrates a typical workflow for a DFT study of these reaction mechanisms.
Caption: A typical DFT workflow for mechanism investigation.
References
- 1. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
A Researcher's Guide to Validating Cyclopropyl Azide Adduct Structures by NMR Spectroscopy
For researchers in synthetic chemistry and drug development, the unambiguous structural determination of novel compounds is paramount. Cyclopropyl azide adducts, frequently synthesized via cycloaddition reactions, can yield a variety of constitutional isomers and stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for validating the precise structure of these adducts. This guide provides a comparative analysis of NMR data for different this compound adducts, detailed experimental protocols, and a logical workflow for structural validation.
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent cycloaddition to form triazole adducts, a common class of this compound derivatives.
1. Synthesis of this compound
This compound can be synthesized through the nucleophilic substitution of a cyclopropyl halide with an azide salt.
-
Materials: Cyclopropyl bromide, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve cyclopropyl bromide (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation.
-
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazole adducts from this compound and a terminal alkyne.[1][2]
-
Materials: this compound, terminal alkyne (e.g., phenylacetylene), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, and water.
-
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole adduct by column chromatography on silica gel.[1]
-
3. NMR Sample Preparation and Analysis
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC, NOESY/ROESY).
-
Process and analyze the spectra to determine the chemical shifts (δ), coupling constants (J), and through-space correlations.
-
Data Presentation: Comparative NMR Data for Cyclopropyl Adducts
The characteristic upfield chemical shifts of the cyclopropyl protons (typically 0.5-1.5 ppm in ¹H NMR) are a key diagnostic feature.[3] The substitution pattern on the resulting adduct, such as in the case of triazole regioisomers, significantly influences the chemical shifts of the cyclopropyl protons and the newly formed heterocyclic ring protons.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Regioisomeric Cyclopropyl-Triazole Adducts
| Compound/Structure | ¹H NMR (Cyclopropyl Protons) | ¹H NMR (Triazole Proton) | ¹³C NMR (Cyclopropyl Carbons) | ¹³C NMR (Triazole Carbons) |
| 1-Cyclopropyl-4-phenyl-1H-1,2,3-triazole (1,4-regioisomer) | ~0.9-1.2 (m, 4H, CH₂) ~2.5-2.7 (m, 1H, CH) | ~7.8 (s, 1H) | ~7-9 (CH₂) ~15-17 (CH) | ~118 (CH) ~148 (Cq) |
| 1-Cyclopropyl-5-phenyl-1H-1,2,3-triazole (1,5-regioisomer) | ~0.7-1.0 (m, 4H, CH₂) ~3.0-3.2 (m, 1H, CH) | ~7.5 (s, 1H) | ~6-8 (CH₂) ~14-16 (CH) | ~129 (CH) ~137 (Cq) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents on the phenyl ring.
The distinction between the 1,4- and 1,5-regioisomers can often be made based on the chemical shift of the triazole proton and the cyclopropyl methine proton. In the 1,4-isomer, the triazole proton is typically more deshielded (downfield) compared to the 1,5-isomer. Conversely, the cyclopropyl methine proton in the 1,5-isomer is often more deshielded due to its proximity to the triazole ring nitrogen.
Mandatory Visualization
Workflow for Validating this compound Adduct Structure
Caption: A flowchart illustrating the key steps from synthesis to structural validation of this compound adducts using NMR spectroscopy.
Advanced NMR Techniques for Structural Elucidation
For complex cases where 1D NMR is insufficient to assign the structure, 2D NMR techniques are crucial.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign protons within the cyclopropyl ring and other spin systems in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying constitutional isomers, such as the 1,4- and 1,5-regioisomers of a triazole. For instance, a correlation between the cyclopropyl methine proton and a triazole carbon can definitively establish the connectivity.[3][4]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is essential for determining stereochemistry (e.g., endo vs. exo isomers in Diels-Alder adducts) and the conformation of the molecule.[5][6] For example, a NOE between a proton on the cyclopropyl ring and a proton on a substituent can confirm their relative spatial orientation.
By systematically applying these NMR techniques, researchers can confidently validate the structure of their this compound adducts, which is a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Cyclopropyl Azide Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The field of chemical proteomics relies on the ability to specifically label and identify proteins within complex biological systems. Bioorthogonal chemistry has emerged as a powerful tool for this purpose, enabling the covalent tagging of biomolecules in their native environment. Among the various bioorthogonal handles, azides have gained prominence due to their small size and selective reactivity. This guide provides a comparative analysis of cyclopropyl azide bioconjugates in the context of mass spectrometry, offering insights into their potential advantages and disadvantages compared to other commonly used bioorthogonal tags. While direct comparative mass spectrometry data for this compound bioconjugates is not extensively available in the reviewed literature, this guide extrapolates from known chemical principles and existing data on related compounds to provide a useful comparison for researchers.
Comparison of this compound with Other Bioorthogonal Tags
The choice of a bioorthogonal handle can significantly impact the outcome of a chemical proteomics experiment, from labeling efficiency in live cells to the quality of data obtained from mass spectrometry analysis. Below is a comparison of this compound with linear alkyl azides and terminal alkynes, two of the most widely used bioorthogonal tags.
| Feature | This compound | Linear Alkyl Azide | Terminal Alkyne |
| Size | Small, minimally perturbative | Small, minimally perturbative | Small, minimally perturbative |
| Stability | Generally stable, but the cyclopropyl group can be susceptible to ring-opening under certain conditions. Organic azides with a low carbon-to-nitrogen ratio can be unstable.[1][2] | Generally stable under physiological conditions.[1][2] | Stable under physiological conditions. |
| Reactivity | Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[3] The strain of the cyclopropyl ring may influence reaction kinetics. | Participates in CuAAC and SPAAC.[3] | The reaction partner for azides in CuAAC and SPAAC.[3] |
| Bioorthogonality | High, as azides are absent in most biological systems.[3] | High, for the same reason as this compound.[3] | High, as terminal alkynes are rare in biological systems. |
| Potential for MS/MS Fragmentation | The cyclopropyl ring may undergo characteristic fragmentation (e.g., loss of ethylene), potentially providing a unique mass signature for identification. However, this could also lead to more complex spectra.[4][5] | Fragmentation typically involves the peptide backbone and the linker used for biotinylation. | Fragmentation patterns are dependent on the structure of the alkyne-containing probe. |
| Potential Artifacts | The strained ring system could potentially lead to unexpected side reactions or rearrangements under certain ionization or fragmentation conditions in the mass spectrometer. | Generally considered to be a stable tag with predictable behavior in mass spectrometry. | Can be susceptible to side reactions, such as reaction with thiols, which needs to be considered during sample preparation.[6] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful application of bioorthogonal tagging in proteomics. Below are generalized protocols for cell labeling, click chemistry, protein enrichment, and preparation for mass spectrometry analysis.
Metabolic Labeling of Proteins with an Azide-Containing Amino Acid Analog
This protocol describes the incorporation of an azide-functionalized amino acid into newly synthesized proteins in cultured cells.
Materials:
-
Cell culture medium appropriate for the cell line
-
Azide-containing amino acid analog (e.g., L-azidohomoalanine (AHA) to replace methionine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium for a short period (e.g., 30 minutes) to deplete endogenous methionine.
-
Add the azide-containing amino acid analog to the medium at a predetermined concentration (e.g., 50 µM AHA).
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
This "click chemistry" step attaches a biotin tag to the azide-labeled proteins for subsequent enrichment.
Materials:
-
Protein lysate containing azide-labeled proteins
-
Biotin-alkyne probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
To the protein lysate, add the biotin-alkyne probe to a final concentration of 100 µM.
-
Sequentially add TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Initiate the reaction by adding sodium ascorbate (1 mM).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
The biotinylated proteins are now ready for enrichment.
Enrichment of Biotinylated Proteins
This protocol uses streptavidin-coated beads to capture the biotin-tagged proteins.
Materials:
-
Streptavidin-coated agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
Procedure:
-
Equilibrate the streptavidin beads according to the manufacturer's instructions.
-
Add the equilibrated beads to the lysate containing biotinylated proteins.
-
Incubate for 1-2 hours at room temperature with rotation to allow for binding.
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This typically includes washes with PBS, high salt buffer, and denaturing buffers like urea.
On-Bead Digestion and Sample Preparation for Mass Spectrometry
The enriched proteins are digested into peptides while still bound to the beads, which are then analyzed by LC-MS/MS.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
Acidify the peptide solution with formic acid or TFA.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.
Visualizations
To aid in the understanding of the workflows and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Comparative study of catalysts for cyclopropyl azide click reactions
A Comparative Guide to Catalysts for Cyclopropyl Azide Click Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst for click chemistry reactions is critical to achieving desired outcomes. This guide provides a comparative analysis of common catalytic systems for the cycloaddition of this compound with alkynes, a reaction of growing interest in medicinal chemistry and bioconjugation due to the unique conformational properties of the cyclopropyl group. We will compare copper-catalyzed (CuAAC), ruthenium-catalyzed (RuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, providing supporting data and detailed experimental protocols.
Performance Comparison of Catalytic Systems
The efficiency of a click reaction is highly dependent on the chosen catalytic system. Below is a summary of the performance of copper- and ruthenium-based catalysts, as well as the catalyst-free strain-promoted approach for the reaction of this compound with a terminal alkyne.
| Catalyst System | Typical Catalyst | Regioselectivity | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| CuAAC | CuSO₄/Sodium Ascorbate | 1,4-disubstituted | 1 - 4 hours | >90% | Advantages: High yields, fast reactions, readily available and inexpensive catalyst.[1][2] Disadvantages: Potential cytotoxicity of copper, requiring removal for biological applications. |
| RuAAC | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | 1,5-disubstituted | 2 - 12 hours | 80-95% | Advantages: Access to the 1,5-regioisomer, broader substrate scope including internal alkynes.[3][4][5] Disadvantages: More expensive catalyst, sometimes requires elevated temperatures.[4] |
| SPAAC | None (uses strained alkyne) | N/A | 1 - 24 hours | >90% | Advantages: Bioorthogonal (no metal catalyst), suitable for in vivo applications.[6][7] Disadvantages: Requires synthesis of strained alkynes, can be slower than catalyzed reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the Cu(I)-catalyzed click reaction between this compound and a terminal alkyne.[8][9][10]
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen solvent.
-
Add copper(II) sulfate (0.01 - 0.05 eq) to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.1 - 0.2 eq) to the mixture to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol
This protocol provides a general method for the Ru(II)-catalyzed cycloaddition to selectively synthesize the 1,5-disubstituted triazole.[5][11][12]
Materials:
-
This compound
-
Terminal alkyne
-
Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)])
-
Anhydrous, degassed solvent (e.g., toluene, THF, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the ruthenium catalyst (0.01 - 0.05 eq) in the anhydrous solvent.
-
Add the terminal alkyne (1.0 eq) followed by this compound (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 2-12 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This catalyst-free protocol is ideal for biological applications where metal toxicity is a concern.[6][13][14]
Materials:
-
This compound
-
Strained alkyne (e.g., a cyclooctyne derivative like DIBO or BCN)
-
Biocompatible solvent (e.g., PBS buffer, DMSO, methanol)
Procedure:
-
Dissolve the strained alkyne (1.0 eq) in the chosen solvent.
-
Add this compound (1.0 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or 37 °C for 1-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., NMR, LC-MS).
-
The product can often be used directly in biological assays or purified by standard chromatographic techniques if necessary.
Visualizing the Reaction Pathways and Workflow
Diagrams generated using Graphviz provide a clear illustration of the catalytic cycles and a typical experimental workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. chesci.com [chesci.com]
- 13. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-promoted Azide-Alkyne cycloaddition: Cyclooctyne's potential in revolutionizing therapeutic and diagnostic applications through bio-orthogonal reactions | Journal of Molecular Chemistry [pubs.thesciencein.org]
Assessing the Biocompatibility of Cyclopropyl Azide Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. Among the diverse toolkit of bioorthogonal reactions, the azide-alkyne cycloaddition has become a cornerstone for its high specificity and reliability. This guide provides a comparative assessment of the biocompatibility of cyclopropyl azide, a small and synthetically accessible chemical reporter, against other commonly used azide-based labeling reagents. The focus is on providing experimental data and detailed protocols to aid researchers in selecting the most appropriate labeling strategy for their specific application, minimizing cellular perturbation.
Introduction to Biocompatibility in Bioorthogonal Labeling
The ideal bioorthogonal chemical reporter should be non-toxic, chemically inert to biological functionalities, and should not perturb the natural metabolic or signaling pathways of the cell. The azide group is favored for its small size and relative stability. However, the choice of the azide-containing molecule and the corresponding ligation chemistry are critical determinants of overall biocompatibility.
The primary azide ligation chemistries include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While highly efficient, the use of a copper catalyst is often associated with significant cytotoxicity, limiting its application in living cells and organisms.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne to react with the azide, circumventing the need for a toxic metal catalyst.[3] SPAAC is the preferred method for live-cell imaging and in vivo applications due to its enhanced biocompatibility.[1][3]
-
Staudinger Ligation: This reaction between an azide and a phosphine has been used in living systems but can suffer from slow kinetics and potential side reactions of the phosphine reagent.[1][3]
Given the established cytotoxicity of CuAAC, this guide will focus on the biocompatibility of azide reporters within the context of SPAAC reactions.
Comparative Analysis of Azide Reporter Biocompatibility
While direct comparative studies on the cytotoxicity of this compound are limited in the current literature, we can infer its likely biocompatibility by examining studies that compare different classes of small organic azides used in metabolic labeling. The general consensus is that the azide group itself is well-tolerated by cells, and any observed toxicity is often attributed to the carrier molecule (e.g., the sugar, amino acid, or lipid analog) or the ligation partner.
Key Considerations for Azide Reporter Selection:
-
Size and Steric Hindrance: Smaller azide reporters are generally preferred as they are less likely to interfere with enzymatic processing and downstream biological pathways. This compound, being a small, rigid structure, is advantageous in this regard.
-
Metabolic Perturbation: The introduction of any unnatural metabolite can potentially alter cellular pathways. It is crucial to assess not just cell death, but also more subtle effects on metabolism and signaling.
-
Carrier Molecule Effects: The molecule to which the azide is attached (e.g., a sugar, amino acid, or fatty acid) will have a significant impact on biocompatibility. For instance, some azido-sugars have been shown to be toxic at higher concentrations.
The following table summarizes the general biocompatibility profiles of different classes of azide reporters. It is important to note that specific toxicities can be cell-type and concentration-dependent.
| Azide Reporter Class | Common Examples | General Biocompatibility Profile | Key Considerations |
| Small Alkyl Azides | Methyl azide, Ethyl azide | Generally considered to have low intrinsic toxicity at concentrations used for labeling. The small size minimizes steric hindrance. | Limited data on specific metabolic perturbations. Potential for off-target reactions is low but should be considered. |
| Benzyl Azides | Benzyl azide | Widely used in SPAAC reactions. Generally well-tolerated at typical labeling concentrations. | The aromatic ring may introduce different metabolic routes or interactions compared to alkyl azides. |
| This compound | This compound | Expected to have a biocompatibility profile similar to other small alkyl azides due to its small size and hydrocarbon nature. The strained ring system does not appear to confer significant additional toxicity in the context of bioorthogonal labeling. | Limited direct comparative cytotoxicity data is available. |
| Azido Sugars | N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz) | Biocompatibility can vary depending on the sugar analog and concentration. Some studies have reported cytotoxicity at higher concentrations.[4] | Can perturb glycosylation pathways. It is crucial to optimize concentration and incubation times to minimize effects on cellular physiology. |
| Azido Amino Acids | Azidohomoalanine (AHA), Azidophenylalanine | Generally well-tolerated and efficiently incorporated into proteins. Considered to have low cytotoxicity. | Can be incorporated into a wide range of proteins, potentially affecting their function if the azide is in a critical region. |
| Azido Fatty Acids | Azido-stearic acid, Azido-palmitic acid | Biocompatibility is dependent on the fatty acid chain length and concentration. Can be incorporated into lipids and lipidated proteins. | May influence lipid metabolism and membrane properties. |
Experimental Protocols
To rigorously assess the biocompatibility of a chosen azide reporter, a panel of assays should be employed. Below are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assays
These assays provide a quantitative measure of cell death and proliferation following treatment with the azide reporter.
Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the azide reporter (e.g., this compound, benzyl azide) and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. Increased LDH activity in the culture supernatant is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Controls: Include a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer.
Metabolic Perturbation Analysis
This involves analyzing changes in the cellular metabolome following treatment with the azide reporter.
Principle: Stable Isotope-Resolved Metabolomics (SIRM) can be used to trace the metabolic fate of labeled nutrients (e.g., ¹³C-glucose or ¹³C-glutamine) and identify alterations in metabolic pathways caused by the azide reporter.
Protocol:
-
Cell Culture and Treatment: Culture cells in the presence or absence of the azide reporter for a defined period.
-
Metabolic Labeling: Switch the culture medium to a medium containing a stable isotope-labeled nutrient (e.g., [U-¹³C]-glucose) for a time course (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction: Rapidly quench metabolism by washing the cells with ice-cold saline and then extracting metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of key metabolites.
-
Data Analysis: Determine the fractional enrichment of ¹³C in various metabolites to assess changes in metabolic fluxes through pathways such as glycolysis, the TCA cycle, and the pentose phosphate pathway.
Visualizing Experimental Workflows
Signaling Pathway Considerations
Bioorthogonal labeling should ideally not interfere with cellular signaling. The azide group is generally considered inert to the functional groups found in signaling proteins. However, the carrier molecule or downstream modifications can have unintended effects.
Conclusion
The selection of an azide reporter for bioorthogonal labeling requires careful consideration of its potential impact on cellular physiology. While direct comparative data for this compound is still emerging, its small size and simple structure suggest a favorable biocompatibility profile, likely comparable to other small alkyl azides. For any new labeling strategy, it is imperative to perform a comprehensive set of biocompatibility assays, including assessments of cytotoxicity and metabolic perturbation, to ensure that the experimental observations accurately reflect the underlying biology and are not artifacts of the chemical reporter. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the design of bioorthogonal labeling experiments.
References
- 1. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Pathways of Cyclopropyl Azide Reactions
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of cyclopropyl azides is paramount for harnessing their synthetic potential. This guide provides an objective comparison of the key mechanistic pathways, supported by experimental and computational data, to aid in the rational design of synthetic routes and the development of novel therapeutics.
Cyclopropyl azides are versatile synthetic intermediates, prized for their unique reactivity stemming from the combination of a strained three-membered ring and an energetic azide moiety. Their transformations are broadly categorized into pericyclic reactions, rearrangements, and ring-opening reactions, each proceeding through distinct mechanistic pathways. This guide delves into the mechanistic investigations of these reactions, offering a comparative analysis of competing pathways and the factors that govern them.
[3+2] Dipolar Cycloadditions: A Gateway to Triazoles
The [3+2] dipolar cycloaddition, particularly the Huisgen cycloaddition with alkynes, stands as a cornerstone of cyclopropyl azide chemistry, providing a reliable route to 1,2,3-triazoles. The mechanism and regioselectivity of this reaction are highly dependent on the reaction conditions.
Comparison of Catalytic Systems in Azide-Alkyne Cycloadditions
| Catalyst System | Regioselectivity | Mechanism | Key Features |
| Thermal (Uncatalyzed) | Mixture of 1,4- and 1,5-regioisomers | Concerted [3+2] cycloaddition | Requires elevated temperatures; often lacks regiocontrol. |
| Copper(I)-Catalyzed (CuAAC) | Exclusively 1,4-disubstituted triazole[1] | Stepwise mechanism involving a copper acetylide intermediate | Highly efficient and reliable, forming the basis of "click chemistry".[1][2] |
| Ruthenium-Catalyzed (RuAAC) | Predominantly 1,5-disubstituted triazole[1] | Involves a ruthenacycle intermediate | Complements CuAAC by providing access to the opposite regioisomer.[1][3] |
| Strain-Promoted (SPAAC) | Dependent on cyclooctyne substitution | Concerted [3+2] cycloaddition | Metal-free; relies on the ring strain of cyclooctynes to accelerate the reaction.[1][2] |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A typical CuAAC reaction involves the in situ generation of the active Cu(I) species from a copper(II) source and a reducing agent.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or THF)
Procedure:
-
Dissolve the this compound and the terminal alkyne in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate.
-
Add an aqueous solution of sodium ascorbate to reduce Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, work up the reaction by extracting the product with an organic solvent.
-
Purify the resulting 1,4-disubstituted triazole by column chromatography.
Mechanistic Pathways of Azide-Alkyne Cycloaddition
Caption: Comparative pathways of thermal and copper-catalyzed azide-alkyne cycloadditions.
The Curtius Rearrangement: A Concerted Pathway to Isocyanates
The thermal decomposition of cyclopropanoyl azides to form isocyanates, known as the Curtius rearrangement, has been a subject of detailed mechanistic studies. These investigations, combining experimental kinetics and computational modeling, have shed light on the concerted nature of this transformation.
A key question in the mechanism of the Curtius rearrangement is whether it proceeds through a concerted pathway with simultaneous nitrogen extrusion and cyclopropyl group migration, or a stepwise process involving a discrete nitrene intermediate.
Experimental and Computational Evidence for a Concerted Mechanism
Combined experimental and theoretical studies have provided strong evidence that the Curtius rearrangement of cyclopropanoyl azides is a concerted process.[4][5][6][7] The kinetics of the rearrangement of methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate and its saturated analog were studied by ¹H NMR spectroscopy, and the experimental activation parameters showed close agreement with those calculated using Density Functional Theory (DFT).[4][5][6]
Intrinsic reaction coordinate (IRC) analyses further support a concerted mechanism where the loss of N₂ occurs concomitantly with the migration of the cyclopropyl group.[4][5][6] Calculations have shown that the activation barrier for the concerted rearrangement is significantly lower than that for the formation of a nitrene intermediate.[4][5][6][7]
Comparison of Activation Barriers for Curtius Rearrangement
The following table summarizes the computationally determined gas-phase activation barriers for the concerted Curtius rearrangement of various acyl azides.
| Acyl Azide | Activation Barrier (kcal/mol) | Computational Method | Reference |
| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 27.8 | B3LYP/6-311+G(d,p) | [4][5][6] |
| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | 25.1 | B3LYP/6-311+G(d,p) | [4][5][6] |
| Acetyl azide | 27.6 | B3LYP/6-311+G(d,p) | [4][5][6] |
| Pivaloyl azide | 27.4 | B3LYP/6-311+G(d,p) | [4][5][6] |
| Phenyl azide | 30.0 | B3LYP/6-311+G(d,p) | [4][5][6] |
The lower activation energy for the cyclopropene-containing acyl azide is attributed to a weaker bond between the carbonyl carbon and the three-membered ring.[4][5][6]
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
Objective: To determine the rate constant and activation parameters of the Curtius rearrangement.
Procedure:
-
Prepare a solution of the cyclopropanoyl azide in a suitable high-boiling NMR solvent (e.g., nitrobenzene-d₅).
-
Place the NMR tube in the pre-heated NMR spectrometer probe.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the isocyanate product.
-
Plot the natural logarithm of the concentration of the starting material versus time to obtain the first-order rate constant (k) from the slope of the line.
-
Repeat the experiment at different temperatures to determine the activation parameters (enthalpy and entropy of activation) using the Eyring equation.
Concerted vs. Stepwise Curtius Rearrangement
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Cyclopropyl Azide Incorporation into Biomolecules
The introduction of bioorthogonal chemical reporters, such as cyclopropyl azide, into biomolecules is a powerful strategy for studying biological processes in their native environments. As a compact and metabolically stable functional group, this compound can be incorporated into proteins, glycans, nucleic acids, and lipids.[1][2] Subsequent ligation with a probe molecule via bioorthogonal chemistry allows for visualization, purification, and quantification. This guide provides a comparative overview of common methods for quantifying the incorporation of this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable technique for their needs.
The primary methods for detecting and quantifying azide-labeled biomolecules rely on highly selective bioorthogonal reactions, including the Staudinger ligation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] While CuAAC is highly efficient for proteomic applications on protein samples, its reliance on toxic copper catalysts limits its use in living cells.[3][5] For live-cell applications, SPAAC and the Staudinger ligation are preferred due to their biocompatibility.[3][4]
Comparison of Quantification Methodologies
The choice of quantification method depends on several factors, including the biological context (in vitro, in cell lysates, or in living cells), the required sensitivity, and the available instrumentation. The primary approaches can be categorized as fluorescence-based methods and mass spectrometry-based methods.
| Method | Principle | Sensitivity | Biocompatibility | Throughput | Instrumentation | Advantages | Disadvantages |
| Fluorescence-Based Quantification | An alkyne- or phosphine-functionalized fluorophore reacts with the incorporated azide. Quantification is achieved by measuring fluorescence intensity. | High | Good (especially with SPAAC) | High | Fluorescence plate reader, Fluorometer, Microscope | Well-suited for high-throughput screening and in-cell visualization. | Indirect quantification; susceptible to background fluorescence and quenching effects.[6] |
| Cleavable Fluorescent Probes | A specialized alkyne-fluorophore probe reacts with the azide. After conjugation, the fluorophore is cleaved and released into the solvent for quantification.[7] | High | Good | Medium-High | Fluorometer | Reduces background from unreacted probes and allows for quantification in a homogenous solution.[7] | Requires synthesis of a specialized cleavable probe. |
| Mass Spectrometry (MS)-Based Quantification | Labeled biomolecules (often proteins) are proteolytically digested, and the resulting azide-modified peptides are identified and quantified by LC-MS/MS. | Very High | Not applicable for live cells (requires sample lysis) | Low-Medium | Liquid Chromatography-Mass Spectrometer (LC-MS/MS) | Provides direct, absolute quantification and site-specific information.[8][9] | Requires extensive sample preparation and complex data analysis. |
| UV-Vis Spectroscopy | Monitors the decrease in absorbance of a UV-active bioorthogonal probe (e.g., DBCO) as it is consumed during the reaction with the azide.[6] | Moderate | Good | High | UV-Vis Spectrophotometer | Simple, continuous monitoring of the reaction; does not rely on fluorescence.[6] | Lower sensitivity compared to fluorescence or MS; requires a chromophoric probe. |
| Raman Spectroscopy | A label-free technique that can distinguish the azide and the resulting triazole based on their unique vibrational signatures.[10] | Moderate | Excellent | Low | Raman Microscope | Non-destructive, label-free, and suitable for live-cell imaging with minimal perturbation.[10] | Lower sensitivity and throughput; requires specialized equipment. |
Key Experimental Workflows and Reactions
Visualizing the experimental process and underlying chemical reactions is crucial for understanding and implementing these quantification strategies.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparative study of bioorthogon ... | Article | H1 Connect [archive.connect.h1.co]
- 4. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. osti.gov [osti.gov]
- 10. Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Cyclopropyl Azide vs. Linear Azides for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of chemical tools is paramount to experimental success. Azides are indispensable reagents in bioconjugation and medicinal chemistry, primarily due to their utility in the highly efficient azide-alkyne cycloaddition, or "click chemistry." This guide provides a detailed head-to-head comparison of cyclopropyl azide, a strained cyclic azide, and linear azides, represented here by the commonly used benzyl azide and other simple alkyl azides. We will delve into their synthesis, stability, and reactivity, supported by experimental data and protocols to aid in the selection of the most appropriate azide for your research needs.
Executive Summary
This compound and linear azides, while both featuring the energetic azide functional group, exhibit distinct properties owing to the presence of a strained three-membered ring in the former. This structural difference is hypothesized to influence their stability and reactivity profiles. Linear azides, such as benzyl azide, are well-characterized and widely employed in various "click" chemistry applications, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). In contrast, while the synthesis and thermal decomposition of this compound have been explored, comprehensive quantitative data on its comparative stability and reactivity in cycloaddition reactions are less readily available in the current literature. This guide summarizes the existing experimental data and provides a framework for their comparative evaluation.
Data Presentation: A Comparative Overview
Due to the limited direct comparative studies in the literature, the following tables present available quantitative data for linear azides and qualitative or inferred information for this compound. This highlights a knowledge gap and an opportunity for future research.
Table 1: Thermal Stability Comparison
| Parameter | This compound | Linear Azides (e.g., Benzyl Azide, Azidoethane) | References |
| Decomposition Onset (Tonset) | Data not readily available. Expected to be lower than comparable linear azides due to ring strain. | Benzyl Azide: ~200 °C (TGA). Azidoethane: 225 °C (TDSC). | [1][2] |
| Decomposition Profile | Thermolysis leads to ring-opening and fragmentation, yielding products like 1-azetines and nitriles. | Primarily involves the extrusion of dinitrogen gas. | [3] |
| General Stability | Considered an energetic material requiring careful handling. | Stability is substituent-dependent; generally more stable than this compound but still potentially explosive. | [4] |
Table 2: Reactivity Comparison in Azide-Alkyne Cycloadditions
| Reaction Type | This compound | Linear Azides (e.g., Benzyl Azide) | References |
| CuAAC with Phenylacetylene | Kinetic data not readily available. Expected to participate in CuAAC reactions. | Rate Constant (k): Varies with catalyst and conditions. Representative values are in the range of 1-10 M⁻¹s⁻¹. | [1] |
| SPAAC with Cyclooctynes | Kinetic data not readily available. Theoretically, the strained ring might influence the transition state energy. | Rate Constant (k): Highly dependent on the cyclooctyne used. For example, with DIBO, the rate constant is on the order of 10⁻² M⁻¹s⁻¹. | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of cyclopropyl and benzyl azide, along with general procedures for assessing their stability and reactivity.
Synthesis of this compound
This protocol is adapted from the diazotization of cyclopropylamine.[3]
Materials:
-
Cyclopropylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask cooled to 0 °C, dissolve cyclopropylamine in a solution of HCl.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C to form the transient cyclopropyl diazonium salt.
-
To this solution, add an aqueous solution of sodium azide. Nitrogen gas will evolve.
-
After the reaction is complete, extract the mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to obtain this compound. Caution: this compound is an energetic compound and should be handled with appropriate safety precautions.
Synthesis of Benzyl Azide
This protocol describes the nucleophilic substitution of benzyl bromide with sodium azide.[6][7]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyl bromide in DMF or DMSO in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl azide as an oil.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
General Procedure:
-
Accurately weigh a small amount of the azide sample (typically 1-5 mg) into an aluminum DSC pan or a TGA crucible.
-
Place the sample pan and an empty reference pan in the DSC or TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
For DSC, monitor the heat flow to the sample relative to the reference to identify exothermic decomposition events and determine the onset temperature of decomposition.
-
For TGA, monitor the mass of the sample as a function of temperature to determine the temperature at which mass loss due to decomposition begins.
Kinetic Analysis of Azide-Alkyne Cycloaddition
General Procedure for NMR-based Kinetic Analysis:
-
Prepare stock solutions of the azide, alkyne, and an internal standard (e.g., mesitylene) in a suitable deuterated solvent.
-
In an NMR tube, mix the alkyne and internal standard solutions.
-
Initiate the reaction by adding the azide solution (and catalyst for CuAAC).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Determine the concentration of reactants and products at each time point by integrating their characteristic peaks relative to the internal standard.
-
Plot the concentration data versus time and fit to the appropriate rate law to determine the reaction rate constant.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams were generated using Graphviz.
Conclusion
This guide provides a comparative overview of this compound and linear azides, highlighting their key differences and similarities. While linear azides like benzyl azide are well-documented in terms of their stability and reactivity in click chemistry, there is a notable lack of direct, quantitative comparative data for this compound. The inherent ring strain in this compound is expected to lead to lower thermal stability and potentially altered reactivity in cycloaddition reactions, but further experimental investigation is required to quantify these effects. The provided protocols offer a starting point for researchers to conduct such comparative studies. For drug development professionals, the choice between a strained and a linear azide will depend on the specific application, with considerations for stability during synthesis and storage, as well as the desired reaction kinetics in bioconjugation or molecular assembly. The continued exploration of strained azides like this compound may open new avenues in the design of novel chemical probes and therapeutics.
References
- 1. Benzyl azide | 622-79-7 | Benchchem [benchchem.com]
- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of Benzyl azide [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of 1,2,3-triazoles derived from cyclopropyl azide. The unique structural and electronic properties of the cyclopropyl group can significantly influence the solid-state packing and intermolecular interactions of these heterocyclic compounds, which are of growing interest in medicinal chemistry and materials science. This document summarizes key crystallographic parameters, details the experimental protocols for their synthesis and structural determination, and offers visual representations of the synthetic workflow.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for a selection of 1-cyclopropyl-4-substituted-1H-1,2,3-triazoles. These compounds are synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with various terminal alkynes. The data presented here allows for a direct comparison of how different substituents at the 4-position of the triazole ring affect the crystal lattice parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 1-Cyclopropyl-4-phenyl-1H-1,2,3-triazole | C₁₁H₁₁N₃ | Monoclinic | P2₁/c | 10.978(2) | 5.689(1) | 15.654(3) | 90 | 109.13(1) | 90 | 922.3(3) | 4 | |
| 1-Cyclopropyl-4-(p-tolyl)-1H-1,2,3-triazole | C₁₂H₁₃N₃ | Monoclinic | P2₁/n | 13.851(3) | 5.701(1) | 14.123(3) | 90 | 113.45(1) | 90 | 1022.5(4) | 4 | |
| 1-Cyclopropyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | C₁₂H₁₃N₃O | Triclinic | P-1 | 5.6572(5) | 7.3692(8) | 15.5711(15) | 79.20 | 81.159(8) | 89.44 | 629.95(11) | 2 | [1] |
| 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | C₁₅H₁₈N₄O₂ | Monoclinic | P2₁/c | 11.1178(7) | 12.7838(6) | 15.6649(10) | 90 | 105.692(6) | 90 | 2143.4(2) | 4 | [2] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound, the subsequent formation of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the single-crystal X-ray diffraction analysis.
Synthesis of this compound
This compound is a key reagent for the synthesis of the title compounds. It can be prepared from cyclopropylamine or cyclopropyl bromide.
From Cyclopropylamine:
-
Diazotization: Cyclopropylamine is treated with a source of nitrous acid (e.g., sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a transient cyclopropyl diazonium salt.
-
Azidation: The diazonium salt is then reacted in situ with a source of azide ions, typically sodium azide, to yield this compound.
From Cyclopropyl Bromide:
-
Nucleophilic Substitution: Cyclopropyl bromide is reacted with an excess of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution reaction.
-
Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and the this compound is extracted with a low-boiling organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is carefully removed to afford the product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,4-disubstituted 1,2,3-triazoles are synthesized using the highly efficient and regioselective CuAAC reaction.[3]
General Procedure:
-
Reactant Mixture: To a solution of the terminal alkyne (1.0 equivalent) in a suitable solvent system (e.g., a mixture of tert-butanol and water), this compound (1.1 equivalents) is added.
-
Catalyst Preparation: A freshly prepared solution of a copper(I) source is added. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent, like sodium ascorbate.[4]
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Purification: Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization to yield the desired 1-cyclopropyl-4-substituted-1H-1,2,3-triazole.[5]
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for accurate X-ray crystallographic analysis.
Crystal Growth:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solvent from a saturated solution of the purified triazole derivative. Common solvents for crystallization include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate and hexane.[6]
Data Collection and Structure Refinement:
-
Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[7]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
Caption: Relationship between substituent, interactions, and properties.
References
- 1. Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Cyclopropyl Azide
Cyclopropyl azide, a valuable reagent in chemical synthesis, particularly in the realm of "click chemistry," requires meticulous handling and disposal due to its potential for explosive decomposition.[1] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety principles for handling energetic materials.
Immediate Safety and Handling Precautions
This compound is an energetic compound sensitive to heat, light, shock, and pressure.[2][3][4] Its low carbon-to-nitrogen ratio (C/N = 1) suggests a higher potential for instability compared to organic azides with more carbon atoms.[2][4][5] Before beginning any disposal procedure, ensure the following precautions are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[4][5]
-
Work Area: Conduct all operations involving this compound in a certified chemical fume hood with the sash positioned as low as possible.[4][5] A blast shield should be used as an additional precaution.[5]
-
Avoid Incompatibles: Never allow this compound to come into contact with:
-
Acids: Forms highly toxic and explosive hydrazoic acid.[2][6]
-
Metals: Can form dangerously shock-sensitive metal azides, especially with heavy metals like copper, lead, and brass.[2][6] Do not use metal spatulas or tools.[2][5]
-
Halogenated Solvents: Avoid solvents like dichloromethane or chloroform, which can form extremely unstable di- and tri-azidomethane.[2][3][6]
-
-
Storage: Store this compound and its waste solutions at reduced temperatures (e.g., below room temperature, ideally at -18°C) and away from light.[2][4][6]
Quantitative Stability Guidelines for Organic Azides
The stability of organic azides is a critical consideration for safe handling and storage. The following table summarizes key stability rules applicable to this compound.
| Guideline | Specification | Applicability to this compound (C₃H₅N₃) |
| Carbon/Nitrogen Ratio | The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored with extreme care.[2] | This compound has a C/N ratio of 1 (3 carbons, 3 nitrogens in the azide group), indicating it is an energetic compound requiring caution. |
| "Rule of Six" | There should be at least six carbon atoms per energetic functional group (like azide) to provide sufficient dilution and render the compound relatively safe.[2] | This compound does not meet this rule, highlighting its potential instability. |
| Solution Concentration | For azides that are isolated, concentrations should not exceed 1 M.[2][4] | If working with solutions of this compound, they should be kept dilute. |
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of organic azides is to first convert them into a more stable substance, typically an amine, through chemical reduction. This process, known as quenching, mitigates the explosive hazard.
Experimental Protocol: Quenching of this compound Waste
This protocol is a general procedure for the chemical neutralization of small quantities of residual organic azides in solution.
Materials:
-
Waste solution containing this compound.
-
Stirring apparatus (non-metallic).
-
Three-necked flask or other suitable reaction vessel.
-
Triphenylphosphine or an alternative reducing agent like Staudinger ligation reagents.
-
Appropriate solvent (e.g., THF, ether).
-
Iodine solution (for testing for excess phosphine).
Procedure:
-
Preparation: In a chemical fume hood behind a blast shield, place the waste solution containing this compound in a reaction vessel equipped with a non-metallic stirrer.
-
Cooling: Cool the solution in an ice bath to control any potential exotherm.
-
Reduction: Slowly add a solution of a reducing agent, such as triphenylphosphine (at least 1.5 equivalents), to the stirred azide solution. The triphenylphosphine will react with the azide to form a phosphazide, which then hydrolyzes to an amine and triphenylphosphine oxide upon workup.
-
Reaction Time: Allow the reaction to stir at a low temperature for several hours to ensure complete reduction of the azide.
-
Verification (Optional but Recommended): The disappearance of the azide can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm⁻¹).
-
Waste Collection: Once the reaction is complete, the quenched solution should be transferred to a clearly labeled hazardous waste container. The label must indicate that the solution has been treated to destroy azides and list all chemical constituents.[2][7]
-
Final Disposal: The container should be disposed of through your institution's chemical waste program.[2][8] Never pour any azide-containing solution, treated or untreated, down the drain.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste.
By implementing these procedures, researchers can confidently and safely manage the risks associated with this compound, ensuring a secure laboratory environment. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.
References
- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. uvic.ca [uvic.ca]
- 8. aksci.com [aksci.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
